MeIm
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22N8 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-methyl-2-[3-methyl-2-(3-methylimidazol-4-yl)imidazol-4-yl]-5-(1-methyl-5-phenylimidazol-2-yl)imidazole |
InChI |
InChI=1S/C22H22N8/c1-27-14-23-10-17(27)20-25-12-19(29(20)3)22-26-13-18(30(22)4)21-24-11-16(28(21)2)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChI Key |
JYKZQFAVSJPBQM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylimidazole (B24206), a heterocyclic aromatic organic compound, is a versatile molecule with a growing presence in both academic research and industrial applications. Its unique combination of basicity, polarity, and catalytic activity makes it a valuable solvent, reagent, and building block in organic synthesis, particularly in the formation of ionic liquids and as a catalyst in various chemical transformations. This guide provides a comprehensive overview of the core chemical properties of 1-methylimidazole, including its physicochemical characteristics, spectroscopic data, and key reactive properties. Detailed experimental protocols for its synthesis and common applications are provided, alongside visual representations of key reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.
Core Chemical and Physical Properties
1-Methylimidazole (also known as N-methylimidazole) is a colorless to pale yellow liquid with an amine-like odor.[1] Structurally, it consists of a five-membered imidazole (B134444) ring where one of the nitrogen atoms is substituted with a methyl group.[2] This substitution at the N-1 position prevents tautomerization, which is characteristic of its parent compound, imidazole.[3][4]
Physicochemical Properties
The key physicochemical properties of 1-methylimidazole are summarized in the table below, providing a quantitative overview of its characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂ | [4] |
| Molar Mass | 82.10 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [1] |
| Density | 1.03 g/mL at 25 °C | [4] |
| Melting Point | -6 °C | [4] |
| Boiling Point | 198 °C | [4] |
| Flash Point | 92 °C | [1] |
| Vapor Pressure | 0.4 mmHg at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.495 | [1] |
| Water Solubility | Miscible | [1] |
| log P (Octanol-Water) | -0.06 | [1] |
Basicity
The presence of the electron-donating methyl group at the N-1 position increases the electron density on the unprotonated N-3 atom, making 1-methylimidazole a slightly stronger base than imidazole.[1] The pKa of its conjugate acid is approximately 7.4, compared to 7.0 for imidazole.[1][4] This moderate basicity is a key feature driving its utility as a catalyst and acid scavenger.
| Compound | pKa of Conjugate Acid | Reference(s) |
| 1-Methylimidazole | 7.4 | [1][4] |
| Imidazole | 7.0 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-methylimidazole. Below are the typical spectroscopic data for this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. The chemical shifts for ¹H and ¹³C NMR are presented below.
¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (ppm) | Reference(s) |
| H-2 | ~7.39 | [5] |
| H-4 | ~7.01 | [5] |
| H-5 | ~6.86 | [5] |
| N-CH₃ | ~3.64 | [5] |
¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) | Reference(s) |
| C-2 | ~137.5 | [6][7] |
| C-4 | ~128.5 | [6][7] |
| C-5 | ~121.0 | [6][7] |
| N-CH₃ | ~33.0 | [6][7] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3150 | C-H stretching (aromatic ring) |
| 2920-2960 | C-H stretching (methyl group) |
| 1500-1600 | C=C and C=N stretching (aromatic ring) |
| 1400-1480 | C-H bending (methyl group) |
| 1050-1250 | In-plane C-H bending |
| 650-800 | Out-of-plane C-H bending |
Reactivity and Applications
1-Methylimidazole's chemical properties make it a versatile compound in various applications.
-
Precursor to Ionic Liquids : It readily undergoes alkylation at the N-3 position to form dialkylimidazolium salts, which are a common class of ionic liquids.[4]
-
Acid Scavenger : Its basicity allows it to be used as an acid scavenger, most notably in the industrial BASIL™ (Biphasic Acid Scavenging utilising Ionic Liquids) process, where it reacts with HCl to form a separate ionic liquid phase, simplifying product purification.[4][8]
-
Catalyst : It can act as a nucleophilic or base catalyst in various organic reactions, such as acylations, silylations, and cycloadditions.[9][10]
-
Ligand in Coordination Chemistry : The lone pair of electrons on the N-3 nitrogen allows it to act as a ligand, forming coordination complexes with various metal ions.
-
Specialty Solvent : Its polarity and relatively low melting point make it a useful solvent for certain applications.[4]
Experimental Protocols
Laboratory Synthesis of 1-Methylimidazole
This protocol describes a common laboratory-scale synthesis via the methylation of imidazole.[3][4]
Materials:
-
Imidazole
-
Sodium hydride (NaH) or other strong base
-
Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the resulting sodium imidazolate suspension back to 0 °C.
-
Add methyl iodide (1.05 eq) dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield pure 1-methylimidazole.
Caption: Workflow for the laboratory synthesis of 1-methylimidazole.
Determination of pKa via NMR Titration
The pKa of 1-methylimidazole can be determined by monitoring the chemical shifts of its ring protons as a function of pH using ¹H NMR spectroscopy.[11][12]
Materials:
-
1-Methylimidazole
-
Deuterated water (D₂O)
-
Standardized solutions of DCl and NaOD in D₂O
-
NMR tubes
-
pH meter calibrated for D₂O (or apply appropriate correction)
Procedure:
-
Prepare a stock solution of 1-methylimidazole in D₂O (e.g., 10 mM).
-
Prepare a series of NMR samples by adding varying amounts of DCl and NaOD solutions to aliquots of the stock solution to create a range of pD values spanning from ~pKa-2 to ~pKa+2.
-
Record the ¹H NMR spectrum for each sample.
-
Measure the pD of each sample.
-
Identify the chemical shift (δ) of a specific proton (e.g., H-2) at each pD.
-
Plot the chemical shift (δ) versus the pD.
-
Fit the data to the Henderson-Hasselbalch equation for NMR titrations: δ = (δₐ[H⁺] + δₙKₐ) / ([H⁺] + Kₐ) where δₐ and δₙ are the chemical shifts of the fully protonated and neutral species, respectively.
-
The pKa is the pD at the inflection point of the titration curve.
Key Reaction Mechanisms
The BASIL™ Process
The Biphasic Acid Scavenging utilising Ionic Liquids (BASIL™) process, developed by BASF, is a prime industrial application of 1-methylimidazole. It is used in the production of alkoxyphenylphosphines, where it scavenges the HCl byproduct.[8][13]
The overall reaction is: PhPCl₂ + 2 ROH + 2 (1-MeIm) → PhP(OR)₂ + 2 [1-H-3-MeIm]⁺Cl⁻
Caption: Logical flow of the BASIL™ process.
The key advantage is the formation of the ionic liquid 1-methylimidazolium (B8483265) chloride, which is immiscible with the organic product phase, allowing for simple separation by decantation.[8] The 1-methylimidazole can then be regenerated from the ionic liquid by treatment with a base.[14]
Safety and Handling
1-Methylimidazole is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[9][15] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[16] The material is hygroscopic and moisture-sensitive.[16] Store in a cool, dry, well-ventilated area in a tightly sealed container.
References
- 1. rsc.org [rsc.org]
- 2. 1-Methylimidazole(616-47-7) IR Spectrum [chemicalbook.com]
- 3. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 8. BASIL TM (Biphasic Acid Scavenging utilising Ionic Liquids) process--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Figure 3. Scheme of the BASIL™ process. The chlorophenylphosphine reacts with the alcohol in a jet stream reactor to the alkoxyphenylphosphine. The hydrogen chloride generated in the reaction is scavenged with 1-methylimidazole forming the IL 1-methylimidazolium chloride, that is in liquid state under the applied reaction conditions. Due to the different polarity and density, a liquid biphasic system is formed that can be easily worked up. The upper phase contains thereby the solvent-free product while the ionic liquid is localized in the lower phase. The initial 1-methylimidazole is regenerated by neutralization with sodium hydroxide for reuse in further production cycles : From Current Science to School – the Facets of Green Chemistry on the Example of Ionic Liquids : Science and Education Publishing [pubs.sciepub.com]
- 15. New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction [scirp.org]
- 16. orgsyn.org [orgsyn.org]
A Technical Guide to the Structure and Bonding of 1-Methylimidazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the molecular structure and bonding characteristics of 1-methylimidazole (B24206) (NMI), a pivotal heterocyclic compound in pharmaceutical sciences and materials chemistry. We present a consolidated overview of its structural parameters, electronic properties, and spectroscopic signatures. This document includes detailed experimental and computational protocols for its characterization, designed to be a valuable resource for professionals in drug discovery and chemical synthesis.
Introduction
1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH₃C₃H₃N₂.[1] It is a fundamental nitrogen heterocycle that serves as a structural mimic for biological molecules such as histidine and nucleoside bases.[1] Unlike its parent compound, imidazole (B134444), the methylation at the N1 position prevents tautomerization, resulting in distinct physical and chemical properties, including a significantly lower melting point and slightly increased basicity.[1] Its utility spans from being a specialty solvent and base to a critical precursor for the synthesis of N-heterocyclic carbenes (NHCs) and a wide array of ionic liquids.[1] In the pharmaceutical industry, the imidazole moiety is a key pharmacophore, and 1-methylimidazole serves as a vital building block for active pharmaceutical ingredients (APIs), including antifungal agents and antihypertensives.[2] This guide synthesizes structural data, bonding theories, and analytical methodologies to provide a comprehensive technical overview for its application in research and development.
Molecular Structure and Geometry
1-Methylimidazole consists of a planar, five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a methyl group substituted at the N1 position.[3][4] This substitution is crucial as it locks the molecule into a single tautomeric form. The planarity of the imidazole ring is a direct consequence of its aromaticity.
References
A Comprehensive Technical Guide to the Physical Properties of 1-Methylimidazole
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of solvents is paramount for experimental design, process optimization, and formulation. 1-Methylimidazole (B24206) (CAS No: 616-47-7), a versatile aprotic solvent and a precursor to ionic liquids, is increasingly utilized in various chemical and pharmaceutical applications. This technical guide provides an in-depth overview of its core physical characteristics, supported by tabulated data for easy reference, detailed experimental methodologies for property determination, and a logical workflow for solvent characterization.
Core Physical and Chemical Properties
1-Methylimidazole is a colorless to pale yellow liquid with a distinct amine-like odor.[1][2] It is an aromatic heterocyclic organic compound with the chemical formula C₄H₆N₂.[1][2][3] The presence of a methyl group on one of the nitrogen atoms of the imidazole (B134444) ring prevents tautomerization, which influences its basicity and lowers its melting point compared to imidazole, making it a useful solvent.[3]
Table 1: General and Molecular Properties of 1-Methylimidazole
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂ | [2][3][4][5][6] |
| Molecular Weight | 82.10 g/mol | [3][4] |
| CAS Number | 616-47-7 | [3][4][5][7] |
| Appearance | Colorless to yellow liquid | [1][2][4] |
| Odor | Amine-like | [1] |
Quantitative Physical Data
The following tables summarize the key quantitative physical properties of 1-methylimidazole, crucial for its application as a solvent and reagent.
Table 2: Thermodynamic and Physical State Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | -6 °C | [4][8][9] | |
| -60 °C | [1][7][10][11][12] | ||
| Boiling Point | 195.5 °C | [4] | |
| 198 °C | (lit.) | [1][3][7][8][9][10][11][12] | |
| 197-199 °C | [6] | ||
| Density | 1.03 g/mL | at 25 °C (lit.) | [1][3][7][8][11][12] |
| 1.0300 g/cm³ | [5] | ||
| 1.029 g/mL | [10] | ||
| 1.035 g/cm³ | at 20 °C | [13][14] | |
| Vapor Pressure | 0.4 mmHg | at 20 °C | [8] |
| 0.47 mmHg | [4] | ||
| 0.351 hPa | at 20 °C | [13][14] |
Note: Variations in reported melting points exist in the literature.
Table 3: Optical, Electrochemical, and Other Properties
| Property | Value | Conditions | Source(s) |
| Refractive Index | 1.495 | n20/D (lit.) | [1][7][8][11][12] |
| 1.496 | [10] | ||
| 1.4955 to 1.4975 | [7][15] | ||
| pKa | 6.95 | at 25 °C | [4][11][12] |
| Viscosity (Kinematic) | 1.83 mm²/s | at 20 °C | [13][14][16] |
| Viscosity (Dynamic) | 1.89 mPa·s | at 20 °C | [14][16][17] |
| logP (Octanol/Water Partition Coefficient) | -0.06 | [4][10] | |
| -0.189 | at 25 °C | [18] | |
| -0.19 | at 25 °C | [13][14][16] |
Solubility Profile
1-Methylimidazole exhibits a high degree of solubility in a variety of polar solvents, a characteristic attributed to the nitrogen atoms in the imidazole ring which facilitate hydrogen bonding.[5]
Table 4: Solubility of 1-Methylimidazole
| Solvent | Solubility | Source(s) |
| Water | Miscible / Soluble | [1][5][7][8][11][12] |
| 1000000 mg/L (at 20 °C) | [4] | |
| 145 g/L (at 25°C) | [19] | |
| 50 mg/ml | [20] | |
| Methanol (B129727) | Readily dissolves / Soluble | [5] |
| Slightly soluble | [11][12] | |
| Ethanol | Readily dissolves / Very soluble | [5][6] |
| Chloroform (B151607) | Slightly soluble | [11][12] |
| Acetone | Very soluble | [6] |
| Diethyl Ether | Very soluble | [6] |
| Organic Solvents | Soluble | [19] |
Note: The term "slightly soluble" in some sources for methanol and chloroform may be context-dependent and contrast with its high miscibility with water and other alcohols.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the key experiments cited in determining the physical properties of 1-methylimidazole.
Determination of Boiling Point
The boiling point is determined using a standard distillation apparatus.
-
Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.
-
Procedure:
-
A sample of 1-methylimidazole is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled for distillation.
-
The sample is heated gently.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid, as indicated by a stable temperature reading on the thermometer with condensing vapor, is recorded as the boiling point.
-
Determination of Density
A pycnometer is used for the precise measurement of density.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
-
The pycnometer is emptied, dried, and filled with 1-methylimidazole.
-
The pycnometer filled with the sample is weighed.
-
The density is calculated by dividing the mass of the 1-methylimidazole by the volume of the pycnometer.
-
Determination of Refractive Index
A refractometer is used to measure the refractive index.
-
Apparatus: Abbe refractometer.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of 1-methylimidazole are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the scale.
-
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common technique for determining the solubility of a substance in a solvent.[21]
-
Apparatus: Erlenmeyer flasks with stoppers, constant temperature shaker bath, analytical balance, filtration or centrifugation equipment.
-
Procedure:
-
An excess amount of 1-methylimidazole is added to a known volume of the solvent in an Erlenmeyer flask.
-
The flask is sealed and placed in a constant temperature shaker bath.
-
The mixture is agitated until equilibrium is reached (this can take several hours to days).
-
The agitation is stopped, and the solution is allowed to stand to let the undissolved solute settle.
-
A sample of the supernatant is carefully removed and filtered or centrifuged to remove any solid particles.
-
The concentration of 1-methylimidazole in the clear supernatant is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetry).
-
Determination of Surface Tension (Du Noüy Ring Method)
The Du Noüy ring method is a widely used technique for measuring the surface tension of liquids.
-
Apparatus: Tensiometer with a platinum-iridium ring.
-
Procedure:
-
A sample of 1-methylimidazole is placed in a clean vessel.
-
The platinum-iridium ring is cleaned and attached to the tensiometer.
-
The ring is immersed in the liquid.
-
The force required to pull the ring from the surface of the liquid is measured by the tensiometer.
-
This force is then used to calculate the surface tension, often with corrections for the geometry of the ring and the volume of liquid lifted.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a solvent like 1-methylimidazole.
Caption: Workflow for the physical property characterization of 1-methylimidazole.
References
- 1. 1-Methylimidazole | 616-47-7 [chemicalbook.com]
- 2. 1-METHYLIMIDAZOLE - Ataman Kimya [atamanchemicals.com]
- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-methylimidazole [chemister.ru]
- 7. 1-Methylimidazole [chembk.com]
- 8. 1-甲基咪唑 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. labiostring.com [labiostring.com]
- 10. 1-methylimidazole [stenutz.eu]
- 11. 1-Methylimidazole CAS#: 616-47-7 [m.chemicalbook.com]
- 12. 616-47-7 CAS MSDS (1-Methylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. chemos.de [chemos.de]
- 14. carlroth.com [carlroth.com]
- 15. 1-Methylimidazole, 99% | Fisher Scientific [fishersci.ca]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 616-47-7 CAS | 1-METHYLIMIDAZOLE | Laboratory Chemicals | Article No. 04662 [lobachemie.com]
- 19. 1-Methylimidazole, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-methylimidazole (B24206) (CAS No. 616-47-7). It is intended for laboratory personnel and professionals in drug development who handle this chemical. The information is compiled from various safety data sheets and chemical information resources to ensure a thorough understanding of the risks and the implementation of appropriate safety measures.
Chemical and Physical Properties
1-Methylimidazole is a colorless to pale yellow liquid with a distinctive amine-like or fishy odor.[1][2] It is an aromatic heterocyclic organic compound that is stable but sensitive to moisture.[1][3] It is miscible with water and soluble in many organic solvents like ethanol (B145695) and acetone.[1][4][5]
Table 1: Physical and Chemical Properties of 1-Methylimidazole
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂ | [6][7] |
| Molecular Weight | 82.10 - 82.12 g/mol | [5][6][8] |
| Physical State | Liquid | [2][5] |
| Appearance | Colorless to yellow liquid | [1][4][9] |
| Melting Point | -60 °C to -2 °C | [1][2][3] |
| Boiling Point | 197 - 199 °C | [3][5] |
| Density | 1.03 g/cm³ at 25 °C | [1][3][10] |
| Vapor Pressure | 0.351 - 0.4 mbar at 20 °C | [2][11][12] |
| Flash Point | 92 °C / 197.6 °F | [2][3][13] |
| Autoignition Temp. | 488 - 525 °C | [2][14] |
| pH | 11.3 | [2] |
| Water Solubility | Miscible / Readily Soluble | [1][5][15] |
Hazard Identification and Classification
1-Methylimidazole is classified as a hazardous substance.[16] It is harmful if swallowed and toxic in contact with skin.[14][17][18] The primary hazard is its corrosive nature, causing severe skin burns and serious eye damage.[6][14][17][18] Inhalation of vapors or mists may cause corrosive damage to the respiratory tract.[18][19]
Table 2: GHS Hazard Classification for 1-Methylimidazole
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [14][18][20] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [14][17][18] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | [6][17][18] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [14][18] |
| Flammable Liquid | Category 4 | H227: Combustible liquid | [12][21] |
Toxicology and Health Effects
Exposure can lead to severe health effects. The material can cause chemical burns orally and upon skin contact.[16] Vapors are extremely irritating to the eyes and respiratory system.[16]
Table 3: Acute Toxicity Data for 1-Methylimidazole
| Exposure Route | Species | Test Guideline | Value (LD50) | Source(s) |
| Oral | Rat | OECD 401 | 1144 mg/kg | [6][18][21] |
| Dermal | Rabbit | OECD 402 | >400 - <640 mg/kg | [18][20][21] |
Experimental Protocols Cited
The toxicological data presented are based on standardized testing guidelines developed by the Organisation for Economic Co-operation and Development (OECD).
-
OECD Test Guideline 401 (Acute Oral Toxicity): This method determines the acute oral toxicity of a substance. A single, high dose of the substance is administered to a group of experimental animals (typically rats) via gavage. Observations of effects and mortality are recorded for up to 14 days to determine the dose that is lethal to 50% of the test population (LD50).[21]
-
OECD Test Guideline 402 (Acute Dermal Toxicity): This guideline assesses the toxicity following a single dermal application. The substance is applied to a shaved area of the skin of the test animal (typically rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality to calculate the dermal LD50.[18][21]
-
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to the skin of a test animal (rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. Corrosivity is noted by irreversible tissue damage.[21]
-
OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This method assesses the potential for a substance to cause eye damage. The substance is applied to one eye of a test animal (rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points.[21]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede handling. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[16][18] Eyewash stations must be readily accessible.[11]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC, butyl rubber).[16][18] A PVC apron and protective workwear are also necessary. Trousers should be worn outside of boots to prevent spills from entering footwear.[16]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[11][18] If ventilation is inadequate, a respirator with a suitable filter for organic vapors (Type A) is required.[18]
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors.[16]
-
Keep away from sources of ignition as the material is combustible.[6][7]
-
Handle and open containers with care.[6]
Storage Conditions
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[16][17][18]
-
Incompatible Materials: Avoid oxidizing agents, acids, acid chlorides, and acid anhydrides.[16] Also avoid contact with copper and aluminum and their alloys.[16]
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[17] If respiratory symptoms occur or if breathing is irregular or stopped, seek immediate medical attention.[14][17]
-
Skin Contact: Immediately take off all contaminated clothing.[14][17] Rinse the skin with large amounts of water for 10-30 minutes, using a safety shower if available.[16][18] Immediate medical treatment is required as corrosive injuries are hard to cure if not treated promptly.[6][7]
-
Eye Contact: Immediately hold eyelids apart and flush continuously with running water for at least 10-15 minutes.[6][16] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion: Rinse the mouth with water (only if the person is conscious).[6][14] Do NOT induce vomiting.[14][17] There is a danger of perforation of the esophagus and stomach.[6] Call a poison center or doctor at once; urgent hospital treatment is likely needed.[6][16]
Fire-Fighting Measures
-
Flammability: Combustible liquid.[11][16] Vapors are heavier than air and may form explosive mixtures with air.[6][7]
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[6][17] Water spray can be used to cool containers.[11]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream or water jet.[6][17]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][14][16]
-
Firefighter Protection: Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[6][16][18]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Caption: Workflow for managing a 1-methylimidazole spill.
Disposal Considerations
Waste from 1-methylimidazole must be treated as hazardous waste.
-
Dispose of the substance and its container in accordance with local, regional, and national regulations.[14][16]
-
Do not allow the product to enter drains or waterways.[7][14][16]
-
Contaminated packaging should be collected and submitted to an authorized waste removal company.[18]
Logical Framework for Safe Handling
The following diagram outlines the logical steps and considerations for safely working with 1-methylimidazole from planning to disposal.
Caption: Logical workflow for the safe handling of 1-methylimidazole.
References
- 1. 1-Methylimidazole | 616-47-7 [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 1-Methylimidazole [chembk.com]
- 4. 1-METHYLIMIDAZOLE - Ataman Kimya [atamanchemicals.com]
- 5. 1-methylimidazole [chemister.ru]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methylimidazole - Hazardous Agents | Haz-Map [haz-map.com]
- 10. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. innospk.com [innospk.com]
- 14. chemos.de [chemos.de]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. lobachemie.com [lobachemie.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Basicity of N-Methylimidazole Compared to Imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical principles governing the basicity of N-methylimidazole relative to its parent compound, imidazole (B134444). Understanding the nuanced differences in the electronic properties of these fundamental heterocyclic structures is critical for applications in drug design, catalysis, and the synthesis of ionic liquids. This document outlines the quantitative differences in basicity, explains the underlying electronic effects, and provides standard experimental protocols for their determination.
Quantitative Comparison of Basicity
The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate its proton. N-methylimidazole is consistently shown to be a slightly stronger base than imidazole.
| Compound | Structure | pKa of Conjugate Acid | Reference(s) |
| Imidazole | 6.95 - 7.1 | [1][2][3][4][5] | |
| N-Methylimidazole | 7.06 - 7.4 | [1][6][7][8] |
Table 1: Comparison of pKa values for Imidazole and N-Methylimidazole.
Core Principles and Electronic Effects
The difference in basicity between imidazole and N-methylimidazole is primarily attributed to the electronic influence of the methyl group and its effect on the imidazole ring system.
Imidazole's basicity stems from the lone pair of electrons on the sp²-hybridized, "pyridine-like" nitrogen atom (N-3). This lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system.[9][10] Upon protonation, this nitrogen accepts a proton to form the imidazolium (B1220033) cation, which is stabilized by resonance, allowing the positive charge to be shared equally between the two nitrogen atoms.[9][11]
The substitution of a hydrogen atom at the N-1 position with a methyl group introduces a key electronic effect that enhances basicity.
-
Positive Inductive Effect (+I): The methyl group is an electron-donating group.[12][13] Through the sigma bonds, it pushes electron density into the aromatic ring.[14][15] This increased electron density is particularly felt at the unprotonated N-3 atom, making its lone pair more electron-rich and therefore more available to accept a proton.[7][16] This stabilization of the conjugate acid leads to an increase in basicity.
-
Elimination of Tautomerism: In imidazole, the proton on N-1 can move to N-3 in a process called tautomerism. Methylation at the N-1 position prevents this proton exchange.[1][6] This "locks" the structure, leaving the N-3 nitrogen as the sole, and more electron-rich, basic center.
The logical relationship between the methyl group's properties and the resulting increase in basicity is visualized below.
Experimental Protocols for pKa Determination
The most common and reliable method for determining the pKa of imidazole derivatives is potentiometric titration.[17][18]
This protocol outlines the steps to accurately measure the pKa of N-methylimidazole.
1. Materials and Equipment:
-
N-methylimidazole sample
-
Standardized strong acid titrant (e.g., 0.1 M HCl)
-
High-purity, CO₂-free (boiled and cooled) deionized water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette (Class A, 10 or 25 mL)
-
Inert gas (e.g., argon or nitrogen) for purging[17]
2. Procedure:
-
Sample Preparation: Accurately prepare a dilute aqueous solution of N-methylimidazole (e.g., 1 x 10⁻⁵ M to 0.01 M).[17]
-
System Purge: Transfer the solution to a titration vessel. To prevent interference from dissolved atmospheric carbon dioxide, purge the solution and the headspace with a gentle stream of an inert gas (e.g., argon) for 15-20 minutes before and during the titration.[17]
-
Titration: Immerse the calibrated pH electrode and the tip of the burette into the solution. Begin stirring at a constant, moderate speed.
-
Data Collection: Add the acid titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect more data points near the equivalence point where the pH changes most rapidly.
-
Data Analysis:
-
Plot the collected data as pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the base has been neutralized).
-
For higher accuracy, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative curve, and the pKa can be determined with high precision from the inflection points.[17]
-
The workflow for this experimental procedure is illustrated below.
While potentiometric titration is standard, other techniques can also be employed:
-
Spectrophotometric Titration: This method relies on changes in the UV-Vis absorbance spectrum of the compound as its protonation state changes with pH.[17]
-
NMR Spectroscopy: The chemical shifts of certain protons on the imidazole ring are pH-dependent. By monitoring these shifts across a range of pH values, a titration curve can be generated and the pKa determined.[19]
Conclusion
N-methylimidazole is a modestly stronger base than imidazole. This increased basicity is a direct consequence of the positive inductive effect (+I) of the N-1 methyl group, which enriches the electron density of the basic N-3 atom, making its lone pair more attractive to a proton. This fundamental understanding is crucial for professionals in drug development and chemical synthesis, as subtle changes in pKa can significantly impact a molecule's physiological behavior, solubility, and catalytic activity. The reliable determination of these values through standardized methods like potentiometric titration is a cornerstone of physical organic chemistry.
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-METHYLIMIDAZOLE (NMI) - Ataman Kimya [atamanchemicals.com]
- 7. grokipedia.com [grokipedia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. theorango.com [theorango.com]
- 13. quora.com [quora.com]
- 14. thestudentroom.co.uk [thestudentroom.co.uk]
- 15. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylimidazole as a Precursor for Ionic Liquids: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of 1-methylimidazole (B24206) (MeIm) as a crucial precursor for the synthesis of a wide array of ionic liquids (ILs). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, properties, and applications of this compound-based ILs. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for key synthesis methods, and visualizations of experimental workflows to facilitate understanding.
Introduction
Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C.[1] Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have made them highly attractive for a variety of applications, including as "green" solvents in organic synthesis and as novel materials in drug delivery systems.[2][3] 1-Methylimidazole (this compound) is a foundational building block for a significant family of ILs, the imidazolium-based ILs.[4][5] The versatility of the imidazole (B134444) ring allows for extensive functionalization, enabling the fine-tuning of the physicochemical properties of the resulting ILs for specific applications.[6]
The synthesis of imidazolium-based ILs from this compound typically involves a two-step process: N-alkylation of the 1-methylimidazole ring to form an imidazolium (B1220033) cation, followed by an anion exchange to introduce the desired counter-ion.[7][8] This modular synthesis allows for the creation of a vast library of ILs with tailored properties.
Synthesis of Imidazolium-Based Ionic Liquids from 1-Methylimidazole
The most common method for synthesizing 1-alkyl-3-methylimidazolium halides involves the direct alkylation of 1-methylimidazole with an appropriate alkyl halide.[7][8] This reaction typically proceeds via a bimolecular nucleophilic substitution (S N 2) pathway.[7] The resulting halide salt can then be used in a subsequent anion exchange reaction to produce a variety of other ionic liquids.
General Synthesis Workflow
The overall process for synthesizing a range of imidazolium-based ionic liquids from 1-methylimidazole can be visualized as a two-stage process: N-alkylation followed by anion metathesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
Foundational Research on 1-Methylimidazole as a Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research on 1-methylimidazole (B24206) (1-MeIm) as a versatile ligand in coordination chemistry. This document provides a comprehensive overview of its synthesis, coordination behavior with various metal ions, and its applications in catalysis and materials science. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key chemical processes.
Introduction to 1-Methylimidazole as a Ligand
1-Methylimidazole is an aromatic heterocyclic organic compound that serves as a fundamental building block in the synthesis of a wide array of chemical entities, from ionic liquids to pharmaceuticals.[1] Its significance as a ligand in coordination chemistry stems from the presence of a lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position of the imidazole (B134444) ring, which acts as a potent Lewis base. This allows 1-methylimidazole to form stable coordination complexes with a diverse range of metal ions.[2] Unlike its parent compound, imidazole, the methyl group at the 1-position prevents tautomerization, leading to more predictable coordination behavior.[1] The donor properties of 1-methylimidazole have been analyzed by the ECW model, yielding EB= 1.16 and CB= 4.92.[1]
Synthesis of 1-Methylimidazole Metal Complexes
The synthesis of metal complexes with 1-methylimidazole typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with varying coordination numbers and geometries.
The following diagram illustrates a general workflow for the synthesis of 1-methylimidazole metal complexes.
The following sections provide detailed methodologies for the synthesis of specific 1-methylimidazole complexes.
2.2.1. Synthesis of Hexakis(1-methyl-1H-imidazole-κN³)zinc(II) dinitrate, --INVALID-LINK--₂ [3][4]
-
Materials: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), 1-methyl-1H-imidazole, ethanol, ammonia (B1221849) solution.
-
Procedure:
-
Dissolve 0.9 g (3.0 mmol) of zinc nitrate hexahydrate in 10 mL of ethanol.
-
In a separate flask, prepare a solution of 0.52 g (6.0 mmol) of N-methyl-1H-imidazole in 30 mL of ethanol and add 2.8 ml of ammonia solution (2.48 mmol).
-
Rapidly pour the zinc(II) solution into the imidazole solution.
-
Stir the resulting mixture at room temperature for 10 minutes to facilitate crystallization.
-
Filter the resulting precipitate, wash with ethanol, and dry.[3]
-
2.2.2. Synthesis of [Co(1-MeIm)₄(N₃)₂] and [Ni(1-MeIm)₄(N₃)₂]
-
Materials: CoCl₂·6H₂O or NiCl₂·6H₂O, 1-methylimidazole, sodium azide (B81097) (NaN₃), methanol.
-
General Procedure:
-
Prepare a methanolic solution of the respective metal chloride (CoCl₂·6H₂O or NiCl₂·6H₂O).
-
Add a stoichiometric amount of sodium azide to the solution.
-
Add 1-methylimidazole to the reaction mixture.
-
Stir the solution at room temperature.
-
Allow for slow evaporation of the solvent to obtain crystals of the complex.
-
2.2.3. Synthesis of [Ln(hfac)₃(1-MeIm)₂] (Ln = Dy, Tb, Ho) [5]
-
Materials: Dy(hfac)₃·2H₂O (or the corresponding Tb or Ho salt), 1-methylimidazole, n-heptane, CH₂Cl₂.
-
Procedure:
-
Suspend 0.041 g (0.05 mmol) of Dy(hfac)₃·2H₂O in 20 ml of n-heptane and heat to reflux with stirring for approximately 2 hours.
-
Cool the solution to 60 °C and add a solution of 0.082 g (0.1 mmol) of 1-methylimidazole in 5 ml of CH₂Cl₂.
-
Stir the mixture for 30 minutes.
-
Cool the solution to room temperature and filter.
-
Allow the filtrate to slowly evaporate at 4 °C to obtain colorless crystals suitable for X-ray crystallography.[5]
-
Structural and Physicochemical Properties
The coordination of 1-methylimidazole to metal centers results in complexes with distinct structural and physicochemical properties. These properties are elucidated using a variety of analytical techniques.
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides valuable information on bond lengths, bond angles, and overall coordination geometry.
Table 1: Selected Bond Lengths and Angles for 1-Methylimidazole Complexes
| Complex | Metal-N(Im) Bond Lengths (Å) | N-M-N Angles (°) | Metal-Other Ligand Bond Lengths (Å) | Reference |
| --INVALID-LINK--₂ | 2.177(2), 2.179(2), 2.182(2) | ~90 (cis), ~180 (trans) | N/A | [4] |
| [Dy(hfac)₃(1-MeIm)₂] | 2.467(4) | 141.7 | Dy-O: 2.346(4)–2.358(4) | [5][6] |
| [Fe(C₆₈H₄₄N₁₂O₄)(C₄H₆N₂)₂] | 1.993(3), 2.004(3) | - | Fe-N(pyrrole): 1.990(9) (avg) |
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition pathways of coordination compounds.
Table 2: Thermal Decomposition Data for Selected 1-Methylimidazole Complexes
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Reference |
| [Co(BIK)₂Cl₂] (BIK = bis(1-methylimidazol-2-yl)ketone) | 1 | - | - | 2 Cl⁻ | [7] |
| 2 | - | - | 4 CH₃ groups, 2 CO groups | [7] | |
| 3 | - | - | Residual tetra-imidazole complex | [7] | |
| [Ni(BIK)₂(NO₃)₂] | 1 | - | - | 2 NO₃⁻ | [7] |
| 2 | - | - | 4 CH₃ groups, 2 CO groups | [7] | |
| 3 | - | - | Residual tetra-imidazole complex | [7] | |
| [Co(II) and Ni(II) Schiff Base Complexes] | - | Stable up to ~210 | - | No coordinated water | [8] |
| 1 | >210 | - | Ligand moiety | [8] | |
| 2 | - | - | Partial ligand decomposition, forms metal oxide | [8] |
The magnetic properties of transition metal complexes are influenced by the number of unpaired electrons and the geometry of the complex. Magnetic susceptibility measurements provide insights into the electronic structure of the metal center.
Table 3: Magnetic Moments for Selected 1-Methylimidazole Complexes
| Complex | Magnetic Moment (μ_eff) in Bohr Magnetons (B.M.) | Temperature (K) | Notes | Reference |
| [Dy(hfac)₃(1-MeIm)₂] | - | 2-300 | Exhibits single-molecule magnet behavior | [6] |
| [Co(II) and Ni(II) Schiff Base Complexes] | Paramagnetic | Room Temp. | - | [9] |
Catalytic Applications of 1-Methylimidazole Complexes
Complexes of 1-methylimidazole have emerged as effective catalysts in a variety of organic transformations, including cross-coupling reactions.
Well-defined NHC-Pd(II)-Im complexes have been shown to be efficient precatalysts for the Buchwald-Hartwig amination of aryl chlorides.[10][11]
The proposed catalytic cycle for this transformation is depicted below.
Role of Imidazole Ligands in Biological Systems
While specific signaling pathways directly involving 1-methylimidazole as a ligand are not well-documented in the literature, the broader imidazole motif, particularly from the amino acid histidine, plays a crucial role in the active sites of many metalloenzymes.[12] These enzymes are involved in a vast array of biological processes, and their function is often directly dependent on the coordination of a metal ion by one or more histidine residues.
The following diagram provides a conceptual illustration of the role of an imidazole-containing ligand in the active site of a metalloenzyme.
This generalized representation highlights how the imidazole nitrogen coordinates to the metal cofactor, which in turn plays a critical role in substrate binding and catalysis. The precise electronic and steric environment created by the ligands, including imidazole, fine-tunes the reactivity of the metal center, enabling highly specific biochemical transformations.
Conclusion
1-Methylimidazole is a ligand of significant interest in foundational and applied chemical research. Its predictable coordination behavior, coupled with the stability of its metal complexes, has led to its use in the development of novel materials and efficient catalysts. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in inorganic chemistry, materials science, and drug development. While its direct role in biological signaling pathways remains an area for further investigation, the foundational principles of its coordination chemistry provide a strong basis for the design of new functional molecules with potential biological activity.
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-molecule magnet behavior in a mononuclear dysprosium( iii ) complex with 1-methylimidazole - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25038F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. indiramahavidyalaya.com [indiramahavidyalaya.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Biological Significance of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and act as a bioisostere for other functional groups have cemented its role in the development of a wide array of therapeutic agents. Imidazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. This technical guide provides an in-depth exploration of the biological relevance of imidazole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Anticancer Activity of Imidazole Derivatives
Imidazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Several clinically approved drugs, such as the chemotherapy agent dacarbazine (B1669748) and the tyrosine kinase inhibitor nilotinib, feature the imidazole core.
Quantitative Anticancer Activity
The cytotoxic potential of imidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound ID | Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Cpd-1 | Benzimidazole sulfonamide | A549 (Lung) | 0.15 | [1] |
| HeLa (Cervical) | 0.21 | [1] | ||
| HepG2 (Liver) | 0.33 | [1] | ||
| MCF-7 (Breast) | 0.17 | [1] | ||
| Cpd-2 | Substituted xanthine | MCF-7 (Breast) | 0.8 | [2] |
| Cpd-3 | Benzimidazole-cinnamide | A549 (Lung) | 0.29 | [2] |
| Cpd-4 | Imidazole-purine hybrid | MDA-MB-231 (Breast) | 1.22 | [2] |
| Cpd-5 | Trisubstituted-imidazole | PC3 (Prostate) | 0.097 | [3] |
| A549 (Lung) | 0.04 | [3] | ||
| MCF-7 (Breast) | 0.013 | [3] | ||
| A2780 (Ovarian) | 0.022 | [3] | ||
| Cpd-6 | Fused imidazole | MDA-MB-231 (Breast) | 2.29 | [4] |
| T47D (Breast) | >10 | [4] | ||
| A549 (Lung) | 9.96 | [4] | ||
| MCF-7 (Breast) | 4.07 | [4] |
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many imidazole-based anticancer agents function by inhibiting key signaling pathways that are often dysregulated in cancer. A prominent mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, which are crucial for cell growth and survival. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).
dot
Caption: Imidazole derivatives can inhibit EGFR signaling, blocking downstream pathways like PI3K/Akt/mTOR.
Imidazole derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Imidazole antifungals inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent. [1][5] 1. Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) or RPMI-1640 medium for fungi
-
Test imidazole derivatives
-
Fungal inoculum (e.g., Candida albicans)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
2. Procedure:
-
Inoculum Preparation: From a fresh fungal culture (24-48 hours), select isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL). [5]2. Serial Dilution of Antifungal Agent: Dispense 100 µL of sterile broth into all wells of a 96-well plate. In the first column, add 100 µL of the antifungal stock solution, creating a 1:2 dilution. Using a multichannel pipette, perform two-fold serial dilutions by transferring 100 µL from each well to the next across the plate. Discard 100 µL from the last column of dilutions. [5]3. Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL. Include a growth control well containing only broth and inoculum.
-
Incubation: Cover the plate and incubate at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that shows no visible growth (turbidity) compared to the growth control well. This can be determined by visual inspection or by using a microplate reader to measure optical density. [5]
Antibacterial Activity of Imidazole Derivatives
While renowned for their antifungal properties, imidazole derivatives also possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Metronidazole (B1676534), a key imidazole-based antibiotic, is widely used to treat anaerobic bacterial infections.
Quantitative Antibacterial Activity
Similar to antifungal testing, the antibacterial efficacy of imidazole derivatives is assessed by determining their MIC values.
| Compound ID | Derivative Class | Target Bacterial Species | MIC (µg/mL) | Reference |
| Cpd-38o | Imidazole-based hybrid | E. coli | 0.008 | [6] |
| P. aeruginosa | 0.055 | [6] | ||
| Cpd-62h | Nitroimidazole/oxadiazole hybrid | E. coli | 4.9-17 | [6] |
| Cpd-62i | Nitroimidazole/oxadiazole hybrid | E. coli | 4.9-17 | [6] |
| HL1 | Substituted imidazole | S. aureus | 625 | [7] |
| MRSA | 1250 | [7] | ||
| HL2 | Substituted imidazole | S. aureus | 625 | [7] |
| MRSA | 625 | [7] | ||
| E. coli | 2500 | [7] | ||
| P. aeruginosa | 2500 | [7] |
Mechanism of Action
The antibacterial mechanisms of imidazole derivatives are diverse. For instance, the nitroimidazole metronidazole acts as a prodrug that, once activated in anaerobic bacteria, generates reactive nitroso radicals that damage bacterial DNA. Other imidazole derivatives may disrupt the bacterial cell wall or membrane, or inhibit essential enzymes.
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility
The protocol for determining the MIC of antibacterial agents is analogous to the one described for antifungal susceptibility testing, with minor modifications.
1. Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test imidazole derivatives
-
Bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL. [5]2. Serial Dilution of Antibacterial Agent: Perform two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate as described in the antifungal protocol.
-
Inoculation: Inoculate each well with 100 µL of the standardized bacterial inoculum.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
Conclusion
The imidazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide has provided a comprehensive overview of the anticancer, antifungal, and antibacterial properties of these compounds, supported by quantitative data, mechanistic insights, and detailed experimental protocols. The continued exploration of imidazole chemistry, coupled with a deeper understanding of the molecular pathways they modulate, holds immense promise for the development of next-generation therapeutics to address a wide range of human diseases. For drug development professionals, the strategic modification of the imidazole core remains a fruitful avenue for discovering novel and effective clinical candidates.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
An In-depth Technical Guide to MeIm, a Peptide Mimetic Inhibitor of PCSK9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). While monoclonal antibodies targeting PCSK9 have proven effective, there is a growing interest in the development of small-molecule and peptide-based inhibitors as alternative therapeutic modalities. This technical guide provides a comprehensive overview of MeIm, an imidazole-based minimalist peptide mimetic designed to disrupt the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). This document details the mechanism of action of PCSK9, the rationale behind the design of this compound, its in vitro efficacy, and the standard experimental protocols for the characterization of such inhibitors.
Introduction to PCSK9 and its Role in Cholesterol Metabolism
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease primarily synthesized in the liver that plays a crucial role in regulating plasma LDL-C levels.[1][2] PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3][4] This binding initiates the internalization of the PCSK9-LDLR complex.[5] Once inside the cell within endosomes, PCSK9 prevents the LDLR from recycling back to the cell surface, instead targeting it for degradation in lysosomes.[5][6] The resulting reduction in the number of cell surface LDLRs leads to decreased clearance of LDL-C from the bloodstream and consequently, elevated plasma LDL-C levels.[2] Genetic studies have shown that gain-of-function mutations in PCSK9 are associated with hypercholesterolemia, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular disease.[2] This has established PCSK9 as a prime therapeutic target for managing hypercholesterolemia.
The this compound Peptide Mimetic: A Novel Approach to PCSK9 Inhibition
This compound is a minimalist peptide mimetic built on a poly-imidazole scaffold.[7] The design of this compound was inspired by the β-strand conformation of the LDLR's EGF-A domain where it interacts with PCSK9.[[“]] The rationale behind this approach is that a poly-imidazole chain can effectively mimic the β-strand structure of a polypeptide chain.[7] By mimicking the binding motif of the LDLR, this compound competitively inhibits the PCSK9-LDLR interaction, thereby preventing PCSK9-mediated LDLR degradation.[7][9] This leads to an increased number of LDLRs on the cell surface, enhanced LDL-C uptake by hepatocytes, and ultimately, a reduction in plasma LDL-C levels. This compound, also referred to as compound 7 in some literature, is a first-generation molecule in this class of imidazole-based PCSK9 inhibitors.[9]
Quantitative Data for this compound
The following tables summarize the available in vitro quantitative data for the this compound peptide mimetic.
Table 1: In Vitro Inhibition of PCSK9-LDLR Interaction
| Compound | Assay Type | Target | IC50 (μM) | Reference |
| This compound | In vitro binding assay | PCSK9-LDLR Interaction | 11.2 | [9] |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Assay Type | Endpoint | EC50 (μM) | Reference |
| This compound | HepG2 | LDL Uptake | Increased LDL Uptake | 6.04 | [9] |
Signaling and Experimental Workflow Diagrams
PCSK9 Signaling Pathway and Mechanism of this compound Inhibition
Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: General experimental workflow for the characterization of a PCSK9 peptide mimetic inhibitor like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PCSK9 inhibitors like this compound.
PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of a test compound to inhibit the binding of PCSK9 to the LDLR extracellular domain in a cell-free system.
Materials:
-
96-well high-binding microplate
-
Recombinant human LDLR-ECD (extracellular domain)
-
Recombinant human PCSK9 (biotinylated)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with LDLR-ECD at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound LDLR-ECD.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of assay buffer and incubating for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of the test compound (this compound) to the wells, followed by the addition of a fixed concentration of biotinylated PCSK9 (e.g., 0.5-1 µg/mL). Incubate for 1-2 hours at room temperature. Include controls for no inhibition (PCSK9 only) and background (no PCSK9).
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
HepG2 Cell-Based LDL Uptake Assay
This functional assay measures the ability of a test compound to reverse the PCSK9-mediated reduction of LDL uptake in a human hepatocyte cell line.[10][11]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Test compound (e.g., this compound)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound and PCSK9 Treatment: After 24 hours, replace the culture medium with serum-free medium. Add serial dilutions of the test compound (this compound) to the cells. After a short pre-incubation (e.g., 30 minutes), add a fixed concentration of recombinant PCSK9 (e.g., 10 µg/mL). Incubate for 4-16 hours at 37°C.[10]
-
LDL Uptake: Remove the medium and add fresh serum-free medium containing fluorescently labeled LDL. Incubate for 2-4 hours at 37°C to allow for LDL uptake.
-
Washing: Wash the cells three times with PBS to remove extracellular fluorescent LDL.
-
Fluorescence Quantification: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the cell number (if necessary, using a cell viability dye like Hoechst). Calculate the percentage of LDL uptake for each concentration of the test compound relative to controls (cells with no PCSK9 as 100% uptake and cells with PCSK9 alone as 0% uptake). Determine the EC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy and Pharmacokinetic Studies (General Protocol)
Animal Model:
-
Wild-type mice (e.g., C57BL/6) or a hypercholesterolemic mouse model (e.g., ApoE*3-Leiden.CETP mice) are commonly used.[3][12]
In Vivo Efficacy Study:
-
Acclimatization and Baseline: Acclimatize animals and obtain baseline blood samples for lipid profiling.
-
Dosing: Administer the test compound (e.g., this compound) via a relevant route (e.g., intravenous, subcutaneous, or oral gavage) at various dose levels. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 4, 8, 24, 48 hours).
-
Lipid Analysis: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Data Analysis: Compare the changes in lipid profiles between the treated and control groups to determine the in vivo efficacy.
Pharmacokinetic Study:
-
Dosing: Administer a single dose of the test compound via intravenous (for determining clearance and volume of distribution) and the desired administration route (e.g., oral, subcutaneous for bioavailability).
-
Blood Sampling: Collect serial blood samples at multiple time points post-dosing.
-
Sample Processing and Analysis: Process blood to obtain plasma and quantify the concentration of the test compound using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.
Conclusion
The this compound peptide mimetic represents a promising minimalist approach to PCSK9 inhibition. Its design, based on mimicking the β-strand of the LDLR's EGF-A domain with a poly-imidazole backbone, has been validated through in vitro studies demonstrating its ability to disrupt the PCSK9-LDLR interaction and increase LDL uptake in hepatocytes. While further in vivo efficacy and pharmacokinetic studies are needed to fully elucidate its therapeutic potential, this compound and its derivatives offer a compelling starting point for the development of orally bioavailable, small-molecule PCSK9 inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this and other novel PCSK9-targeting therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging landscape of peptide-based inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. Computationally Driven Structure Optimization, Synthesis, and Biological Evaluation of Imidazole-Based Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. bioconductor.posit.co [bioconductor.posit.co]
- 10. benchchem.com [benchchem.com]
- 11. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pro-Atherogenic Mechanism of Imidazole Propionate
Disclaimer: Contrary to the topic of the original query, current scientific literature does not support the role of 1-Methylimidazole (MeIm) as a cholesterol-lowering agent. In fact, research on related imidazole-containing compounds points to a contrary effect on cardiovascular health. This guide will focus on the well-documented pro-atherogenic mechanism of Imidazole (B134444) Propionate (B1217596) (ImP) , a gut microbiota-derived metabolite that has been identified as a causal agent in the development of atherosclerosis.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanism of action of Imidazole Propionate in promoting atherosclerosis.
Introduction to Imidazole Propionate (ImP) and its Role in Atherosclerosis
Imidazole Propionate (ImP) is a metabolite produced by the gut microbiota from the amino acid histidine.[1] Recent high-impact studies have identified ImP as a novel and independent risk factor for atherosclerotic cardiovascular disease.[1][2] Elevated levels of ImP in the bloodstream have been associated with the development of active atherosclerosis in individuals who may otherwise appear healthy.[3][4] Importantly, ImP's pro-atherogenic effects are independent of traditional risk factors like LDL cholesterol.[1]
Mechanism of Action: The ImP-I1R-mTORC1 Signaling Axis
The primary mechanism by which ImP promotes atherosclerosis is through the activation of the imidazoline receptor type 1 (I1R) , also known as nischarin, on myeloid cells.[2][3] This interaction triggers a signaling cascade that leads to increased systemic inflammation and the formation of arterial plaques.[3][4]
The key steps in this signaling pathway are as follows:
-
ImP Binding to I1R: ImP in the bloodstream binds to the I1R on the surface of myeloid cells (e.g., macrophages).[2]
-
Activation of mTORC1: This binding event activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[2]
-
Inflammatory Response: Activated mTORC1 promotes a pro-inflammatory phenotype in myeloid cells, leading to the release of inflammatory cytokines.
-
Endothelial Dysfunction: ImP has also been shown to impair endothelial cell function by reducing migration, angiogenesis, and vascular repair capabilities, further contributing to an inflammatory state.[5]
-
Atherosclerotic Plaque Formation: The sustained inflammation and endothelial dysfunction driven by ImP contribute to the initiation and progression of atherosclerotic plaques in the arteries.[3][5]
Blocking the I1R receptor has been demonstrated in animal models to prevent ImP-induced atherosclerosis and slow the progression of the disease, even in the presence of a high-cholesterol diet.[3][4] This highlights the ImP-I1R axis as a promising therapeutic target.
Signaling Pathway Diagram
Caption: ImP signaling pathway promoting atherosclerosis.
Quantitative Data: ImP Levels and Cardiovascular Risk
The following table summarizes the key quantitative findings from studies investigating the association between ImP levels and atherosclerotic cardiovascular disease.
| Parameter | Finding | Study Population | Reference |
| ImP Levels in Atherosclerosis | Significantly elevated in individuals with active atherosclerosis compared to healthy controls. | Humans | [3][4] |
| ImP and Cardiovascular Events | High ImP levels are predictive of major adverse cardiovascular events (MACE). | Patients with coronary artery disease | [1] |
| ImP and Plaque Formation | Administration of ImP in animal models leads to the formation of arterial plaques. | Animal models (mice) | [3][4] |
| I1R Blockade | Blocking the I1R receptor prevents plaque formation and slows disease progression in animal models. | Animal models (mice) | [3][4] |
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of ImP.
Animal Models of Atherosclerosis
-
Model: Apolipoprotein E-deficient (Apoe-/-) mice, a commonly used model for studying atherosclerosis.
-
Treatment: Mice are fed a high-cholesterol diet to induce atherosclerosis. A subset of these mice is administered ImP.
-
Analysis:
-
Aortic Plaque Analysis: Aortas are harvested, stained (e.g., with Oil Red O), and the plaque area is quantified to assess the extent of atherosclerosis.
-
Immunohistochemistry: Aortic sections are stained for markers of inflammation and specific cell types (e.g., macrophages) within the plaques.
-
Cell Culture Experiments
-
Cell Lines: Human endothelial cells and myeloid cell lines (e.g., macrophages).
-
Treatment: Cells are cultured in the presence of varying concentrations of ImP.
-
Analysis:
-
Migration and Angiogenesis Assays: The effect of ImP on the ability of endothelial cells to migrate and form tube-like structures is assessed.
-
Gene and Protein Expression Analysis: Techniques such as qPCR and Western blotting are used to measure the expression of inflammatory markers and components of the mTORC1 signaling pathway.
-
-
Reference: [5]
Mass Spectrometry for ImP Quantification
-
Sample Type: Human plasma or serum.
-
Methodology: Liquid chromatography-mass spectrometry (LC-MS) is used to accurately quantify the levels of ImP in biological samples.
-
Purpose: To correlate circulating ImP levels with the presence and severity of atherosclerosis in human subjects.
-
Reference: [5]
Experimental Workflow Diagram
Caption: A general experimental workflow for investigating ImP.
Conclusion and Future Directions
The gut microbiota-derived metabolite Imidazole Propionate is a key player in the pathogenesis of atherosclerosis. Its mechanism of action, centered on the activation of the I1R receptor and subsequent mTORC1 signaling in myeloid cells, represents a novel, LDL-cholesterol-independent pathway for the development of cardiovascular disease. This discovery opens up new avenues for both the early diagnosis and personalized treatment of atherosclerosis.
Future research and drug development efforts may focus on:
-
Developing I1R antagonists: Small molecule inhibitors of the I1R receptor could serve as a novel class of anti-atherosclerotic drugs.
-
Modulating the gut microbiota: Strategies to alter the composition of the gut microbiota to reduce the production of ImP could be a preventive approach.
-
ImP as a biomarker: Measuring blood levels of ImP could become a routine diagnostic tool for identifying individuals at high risk for atherosclerosis, enabling earlier intervention.
References
- 1. youtube.com [youtube.com]
- 2. Gut-derived imidazole propionate promotes atherosclerosis through myeloid imidazoline-1 receptor signaling: new biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A gut microbiota metabolite linked to atherosclerosis could revolutionise diagnosis and treatment|ERC [erc.europa.eu]
- 4. A gut microbiota metabolite linked to atherosclerosis could revolutionize diagnosis and treatment | News | The Microbiologist [the-microbiologist.com]
- 5. ahajournals.org [ahajournals.org]
An In-depth Technical Guide on the Core Principles of PCSK9 and LDLR Interaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily through its interaction with the Low-Density Lipoprotein Receptor (LDLR). PCSK9 binds to the LDLR on the surface of hepatocytes, targeting the receptor for lysosomal degradation and thereby preventing its recycling. This reduction in cell surface LDLR levels leads to decreased clearance of circulating LDL cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease. Understanding the fundamental principles of the PCSK9-LDLR interaction is paramount for the development of novel hypercholesterolemia therapies. This guide provides a detailed overview of the molecular mechanisms, quantitative binding kinetics, and key experimental protocols used to study this critical protein-protein interaction.
The Molecular Interaction: Mechanism of Action
The interaction between PCSK9 and LDLR is a sophisticated process that occurs through two primary pathways: an extracellular (secretory) pathway and an intracellular pathway.[1][2] The extracellular pathway is considered the most significant in regulating hepatic LDLR levels in humans.[1]
2.1 Extracellular Pathway
-
Binding: Secreted PCSK9 binds directly to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte cell surface.[1][3][4] This interaction occurs on the surface of PCSK9's subtilisin-like catalytic domain.[3]
-
Internalization: The PCSK9-LDLR complex is then internalized into the cell via clathrin-mediated endocytosis.[4][5][6]
-
Trafficking and Degradation: Inside the cell, the complex is trafficked to early endosomes. The acidic environment of the endosome (pH ~5.5) significantly enhances the binding affinity between PCSK9 and the LDLR.[3][7] Unlike LDL, which dissociates from the LDLR in the acidic endosome allowing the receptor to recycle back to the cell surface, PCSK9 remains tightly bound.[1][2] This persistent binding prevents the necessary conformational change in the LDLR that would normally trigger its recycling.[7] Instead, the entire PCSK9-LDLR complex is rerouted to the lysosome for degradation.[1][4][5]
2.2 Intracellular Pathway
In addition to the extracellular route, newly synthesized PCSK9 can bind to nascent LDLRs within the trans-Golgi network.[1][2] This intracellular complex is then directly sorted to the lysosomes for degradation, bypassing the cell surface entirely.[1][2]
2.3 The Role of SNX17 in LDLR Recycling
Recent studies have elucidated a key mechanism by which PCSK9 prevents LDLR recycling. The acidic pH in the endosome normally induces a conformational change in the LDLR, which allows the sorting nexin 17 (SNX17) to bind to the NPxY motif in the LDLR's intracellular domain, facilitating its recycling.[5][8] PCSK9, by remaining bound to the LDLR's extracellular domain in the acidic environment, prevents this conformational change.[5][8] This blockage inhibits the interaction with SNX17, thereby abolishing the recycling pathway and ensuring the receptor's degradation in the lysosome.[5][8]
Quantitative Analysis of the PCSK9-LDLR Interaction
The binding affinity between PCSK9 and LDLR has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The affinity is highly dependent on pH and is significantly affected by gain-of-function mutations in PCSK9.
| Interaction Component | Condition | Binding Affinity (Kd or EC50) | Reference |
| Wild-Type PCSK9 & LDLR | pH 7.4 | ~170-840 nM | [9] |
| Wild-Type PCSK9 & LDLR | pH 7.4 | 810 nM | [10] |
| Wild-Type PCSK9 & LDLR | pH 7.4 | 386 nM | [11] |
| Wild-Type PCSK9 & LDLR | pH 7.2 | 112.2 nM (EC50) | [12] |
| Wild-Type PCSK9 & LDLR | pH 5.4 | ~1 nM (high affinity site) | [13] |
| Wild-Type PCSK9 & LDLR | pH 5.4 | ~50 nM (low affinity site) | [13] |
| D374Y Mutant PCSK9 & LDLR | pH 7.4 | ~25-fold higher affinity than WT | [10] |
| PCSK9 & LDL | Neutral pH | ~325 nM | [9] |
Key Experimental Methodologies
The study of the PCSK9-LDLR interaction relies on a combination of in vitro and cell-based assays to characterize binding kinetics and functional outcomes.
4.1 Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity between two molecules.
-
Principle: One molecule (ligand, e.g., LDLR ectodomain) is immobilized on a sensor chip surface. The other molecule (analyte, e.g., purified PCSK9) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the resonance signal, measured in Response Units (RU).
-
Protocol Outline:
-
Immobilization: The LDLR ectodomain is covalently coupled to a sensor chip (e.g., CM5 chip) via amine coupling chemistry.
-
Binding Assay: Purified PCSK9 is injected at various concentrations over the LDLR-coated surface and a reference flow cell.
-
Data Collection: The association (analyte binding) and dissociation (analyte washing off) phases are monitored in real-time to generate a sensorgram (RU vs. time).
-
Kinetic Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[10][14][15]
-
4.2 Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that two proteins interact within the complex environment of a cell lysate.
-
Principle: An antibody specific to a "bait" protein (e.g., PCSK9) is used to capture it from a cell lysate. If a "prey" protein (e.g., LDLR) is bound to the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.
-
Protocol Outline:
-
Cell Lysis: Cells expressing both PCSK9 and LDLR (e.g., HepG2 cells) are lysed under non-denaturing conditions to preserve protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the proteins of interest (e.g., anti-PCSK9). Protein A/G beads are added to bind the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the second protein of interest (e.g., anti-LDLR) to confirm its presence in the complex.[5][16]
-
4.3 LDL Uptake Assay
This cell-based functional assay measures the ability of cells to internalize LDL, which is a direct consequence of the number of active LDLRs on the cell surface.
-
Principle: Cells are treated with PCSK9, which reduces surface LDLR levels. The cells are then incubated with fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL). The amount of internalized fluorescence is quantified, which is inversely proportional to the activity of the added PCSK9.
-
Protocol Outline:
-
Cell Culture: Hepatocyte-derived cells (e.g., HepG2) are cultured in multi-well plates.
-
PCSK9 Treatment: Cells are incubated with purified recombinant PCSK9 for several hours to induce LDLR degradation.[10][17]
-
Fluorescent LDL Incubation: The medium is replaced with one containing fluorescently labeled LDL, and the cells are incubated (e.g., 2-6 hours at 37°C) to allow for receptor-mediated endocytosis.[10][18][19]
-
Washing and Measurement: Cells are washed to remove non-internalized LDL. The amount of internalized fluorescence is then measured using a fluorescence microscope or a plate reader. A reduction in fluorescence compared to untreated control cells indicates PCSK9-mediated LDLR degradation.[10]
-
Visualizations: Pathways and Workflows
Caption: Extracellular and intracellular pathways of PCSK9-mediated LDLR degradation.
Caption: Comparison of normal LDLR recycling and PCSK9-mediated degradation pathways.
Caption: General experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The interaction between PCSK9 and LDLR is a central control point in plasma cholesterol regulation. PCSK9 acts as a natural antagonist of the LDLR, promoting its degradation and thereby increasing circulating LDL-C levels. The binding is characterized by a moderate affinity at neutral pH that strengthens considerably in the acidic environment of the endosome, a critical feature for preventing receptor recycling. The elucidation of this mechanism has paved the way for highly effective therapeutic strategies, such as monoclonal antibodies that block the PCSK9-LDLR interaction, which have demonstrated unprecedented efficacy in lowering LDL-C. Continued research into the nuanced aspects of this interaction, including the role of accessory proteins and the precise structural dynamics, will undoubtedly uncover further opportunities for therapeutic intervention in cardiovascular disease.
References
- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low Density Lipoprotein Binds to Proprotein Convertase Subtilisin/Kexin Type-9 (PCSK9) in Human Plasma and Inhibits PCSK9-mediated Low Density Lipoprotein Receptor Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Two-step Binding Model of PCSK9 Interaction with the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Molecular interactions of PCSK9 with an inhibitory nanobody, CAP1 and HLA-C: Functional regulation of LDLR levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: 1-Methylimidazole as a Versatile Catalyst in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Methylimidazole (B24206) (NMI) is a heterocyclic organic compound widely recognized for its role as a potent nucleophilic catalyst and base in a variety of organic transformations.[1][2] Its efficacy stems from the nucleophilic character of its sp²-hybridized nitrogen atom, which can activate electrophiles, and its ability to act as a proton shuttle.[1][3] These properties make it a cost-effective and less toxic alternative to other catalysts like 4-(Dimethylamino)pyridine (DMAP) in many applications.[4] This document provides detailed application notes and experimental protocols for the use of 1-methylimidazole in key synthetic reactions, including the acylation and silylation of alcohols, and aza-Michael additions.
Application Note 1: Acylation and Tosylation of Alcohols
1-Methylimidazole is a highly effective catalyst for the acylation and tosylation of primary, secondary, and even sterically hindered alcohols.[4][5] It functions as a nucleophilic catalyst, activating acid anhydrides or acid chlorides to facilitate the esterification process.[1][3] The addition of an auxiliary base, such as triethylamine (B128534) (TEA), can further accelerate the reaction.[4][5] This method is noted for its mild conditions and high efficiency, providing excellent yields for a broad range of substrates.[4]
Data Presentation: 1-Methylimidazole Catalyzed Acylation and Tosylation
| Entry | Substrate (Alcohol) | Acylating Agent | Catalyst System | Time (h) | Yield (%) | Reference |
| 1 | Diacetonide glucofuranose derivative | Ac₂O | 0.2 eq. NMI, 1.5 eq. Et₃N | Reflux | 94 | [4] |
| 2 | 5-O-benzoyl-1,2-O-isopropylidene-D-xylofuranose | p-TsCl | 0.4 eq. NMI in Pyridine | 4.5 | 87 | [4] |
| 3 | 5-O-benzoyl-1,2-O-isopropylidene-D-xylofuranose | p-TsCl | NMI, Et₃N in CH₂Cl₂ | - | 92 (large scale) | [4] |
| 4 | Phenol | Ac₂O | NMI in DMF | < 0.1 | ~100 | [6] |
| 5 | 1-Hexanol | Ac₂O | NMI in DMF | < 0.1 | ~100 | [6] |
| 6 | 2-Octanol | Ac₂O | NMI in DMF | 0.12 | ~100 | [6] |
Experimental Protocol: Acetylation of a Sterically Hindered Alcohol
This protocol is adapted from the procedure described for the acetylation of a diacetonide glucofuranose derivative.[4]
Materials:
-
Diacetonide glucofuranose derivative (1.0 eq.)
-
Acetic anhydride (B1165640) (Ac₂O, 1.2 eq.)
-
1-Methylimidazole (NMI, 0.2 eq.)
-
Triethylamine (Et₃N, 1.5 eq.)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the diacetonide glucofuranose derivative in anhydrous dichloromethane, add triethylamine (1.5 eq.) and 1-methylimidazole (0.2 eq.).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetic anhydride (1.2 eq.) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure acetate.
Visualization: Mechanism of Nucleophilic Catalysis in Acylation
Caption: General mechanism of 1-methylimidazole catalyzed acylation of alcohols.
Application Note 2: Silylation of Alcohols
1-Methylimidazole is an effective base and catalyst for the silylation of hydroxyl groups, a common protecting group strategy in multi-step synthesis.[1][7] The combination of a silyl (B83357) chloride (e.g., TBDMSCl, TBDPSCl), 1-methylimidazole, and a catalytic amount of iodine creates a powerful reagent system that significantly accelerates the silylation of primary, secondary, and even sterically demanding tertiary alcohols.[7][8] This system offers rapid reaction times and high yields under mild conditions.[8]
Data Presentation: Silylation of Alcohols with Silyl Chloride/NMI/I₂
| Entry | Substrate (Alcohol) | Silylating Agent | Conditions (Solvent) | Time | Yield (%) | Reference |
| 1 | 1-Heptanol | TBDMSCl | THF | 5 min | 98 | [8] |
| 2 | Cyclohexanol | TBDMSCl | THF | 10 min | 99 | [8] |
| 3 | 1-Adamantanol | TBDMSCl | neat NMI, 6 eq. I₂ | - | High Yield | [7] |
| 4 | Geraniol | TBDPSCl | CH₂Cl₂ | 15 min | 97 | [8] |
| 5 | 2-Phenylethanol | TIPSCl | CH₃CN | 60 min | 96 | [8] |
Experimental Protocol: General Procedure for Silylation of an Alcohol
This protocol is a generalized procedure based on the work by Stawinski and colleagues.[8]
Materials:
-
Alcohol (1.0 eq.)
-
Silyl chloride (e.g., TBDMSCl, 1.2 eq.)
-
1-Methylimidazole (NMI, 3.0 eq.)
-
Iodine (I₂, 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or CH₃CN)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Add 1-methylimidazole (3.0 eq.) to the solution and stir.
-
Add the silyl chloride (1.2 eq.) followed by iodine (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 5-60 minutes).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting silyl ether by flash column chromatography if necessary.
Visualization: Experimental Workflow for Catalytic Silylation
Caption: Standard experimental workflow for the silylation of alcohols.
Application Note 3: Aza-Michael Addition
1-Methylimidazole has emerged as a promising and environmentally friendly organocatalyst for aza-Michael reactions.[9][10] It efficiently catalyzes the addition of various N-heterocycles (e.g., imidazoles, triazoles) to α,β-unsaturated carbonyl compounds.[9] The reaction proceeds in a rapid and high-yielding manner, providing a straightforward and cost-effective route to β-amino carbonyl compounds, which are valuable intermediates in pharmaceutical chemistry.[9][10]
Data Presentation: 1-Methylimidazole Catalyzed Aza-Michael Addition
| Entry | N-Heterocycle | Michael Acceptor | Catalyst Loading | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Imidazole | Methyl acrylate (B77674) | 0.05 eq. NMI | DMSO | 70 | 95 | [9] |
| 2 | 4-Nitroimidazole (B12731) | Methyl acrylate | 0.05 eq. NMI | DMSO | 70 | 98 | [9][10] |
| 3 | Benzotriazole | Methyl acrylate | 0.05 eq. NMI | DMSO | 70 | 96 | [9] |
| 4 | 1,2,4-Triazole | Methyl vinyl ketone | 0.05 eq. NMI | DMSO | 70 | 94 | [9] |
| 5 | Purine | Ethyl acrylate | 0.05 eq. NMI | DMSO | 70 | 85 | [9] |
Experimental Protocol: Aza-Michael Addition of 4-Nitroimidazole
This protocol is based on the general procedure reported by Lin and coworkers.[9][10]
Materials:
-
4-Nitroimidazole (1.0 eq.)
-
Methyl acrylate (1.2 eq.)
-
1-Methylimidazole (NMI, 0.05 eq.)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a reaction vial, combine 4-nitroimidazole (1.0 eq.), methyl acrylate (1.2 eq.), and 1-methylimidazole (0.05 eq.) in DMSO.
-
Seal the vial and heat the mixture to 70 °C with stirring.
-
Monitor the reaction's progress by TLC.
-
After the reaction is complete (typically within 1 hour), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired N-heterocyclic derivative.
Visualization: Logical Flow of Aza-Michael Addition
Caption: Logical process flow for the catalyzed aza-Michael addition reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride-N-Methylimidazole-Iodine [organic-chemistry.org]
- 9. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Methylimidazole in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. Side reactions, such as racemization and incomplete couplings, can significantly compromise the yield and biological activity of the final peptide product. 1-Methylimidazole (B24206) (NMI) has emerged as a valuable additive and catalyst in peptide synthesis, addressing some of these critical challenges. Its role extends from acting as a potent nucleophilic catalyst in acylation reactions to serving as a mild base that can enhance coupling efficiency and suppress epimerization, particularly of sensitive amino acid residues.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of 1-methylimidazole in both solid-phase and solution-phase peptide synthesis.
Key Applications of 1-Methylimidazole in Peptide Synthesis
-
Catalyst for Amide Bond Formation: 1-Methylimidazole's primary role is as a nucleophilic catalyst.[1] It reacts with activated carboxylic acid derivatives to form a highly reactive acylimidazolium intermediate, which is then readily attacked by the N-terminal amine of the peptide chain, facilitating efficient amide bond formation. This catalytic action is particularly beneficial for sterically hindered couplings.
-
Suppression of Racemization: Racemization of amino acids, especially during the activation step, is a major concern in peptide synthesis.[2][3] The use of 1-methylimidazole, often in conjunction with coupling reagents, has been shown to minimize racemization, thereby ensuring the stereochemical purity of the synthesized peptide.[1]
-
Capping of Unreacted Amino Groups: In solid-phase peptide synthesis (SPPS), unreacted N-terminal amines after a coupling step can lead to deletion sequences in the final product. A capping step, typically involving acetylation, is employed to block these unreacted sites. 1-Methylimidazole can catalyze this acetylation reaction, ensuring a more complete and efficient capping process.
-
Peptide Cyclization: 1-Methylimidazole has been demonstrated to be an effective catalyst in the cyclization of peptides, a crucial modification for enhancing the stability and bioavailability of therapeutic peptides.[4]
Data Presentation
The following tables summarize quantitative data on the impact of 1-methylimidazole and related additives on peptide synthesis outcomes.
Table 1: Effect of 1-Methylimidazole-based Reagent on Dipeptide Synthesis Yield and Reaction Time
| N-Protected Amino Acid | C-Terminal Amino Acid Ester | Coupling Reagent System | Reaction Time (min) | Yield (%) | Diastereomeric Ratio (>99:1 unless noted) | Reference |
| N-Boc-Phenylglycine | Alanine tert-butyl ester | MISF, Pyridine in ACN | 15 | 90 | >99:1 | [5] |
| N-Boc-Glycine | Alanine tert-butyl ester | MISF, Pyridine in ACN | 15 | 86 | N/A | [5] |
| N-Boc-Alanine | Alanine tert-butyl ester | 2 equiv. MISF, Pyridine in ACN | 15 | 90 | >99:1 | [5] |
| N-Boc-Valine | Alanine tert-butyl ester | 2 equiv. MISF, Pyridine in ACN | 15 | 74 | >99:1 | [5] |
| N-Boc-Leucine | Alanine tert-butyl ester | 2 equiv. MISF, Pyridine in ACN | 15 | 81 | >99:1 | [5] |
| N-Boc-Isoleucine | Alanine tert-butyl ester | 2 equiv. MISF, Pyridine in ACN | 15 | 91 | >99:1 | [5] |
| Fmoc-His(Trt)-OH | Alanine tert-butyl ester | MISF, N-methylimidazole in ACN | 15 | 68 | >99:1 | [5] |
MISF: Methylimidazolium sulfinyl fluoride (B91410) salt
Table 2: Comparison of Crude Peptide Purity with Different Histidine Derivatives
| Fmoc-Histidine Derivative | Model Peptide Sequence | Crude Purity (%) | Racemization (%) | Reference |
| Fmoc-His(Trt)-OH | Tyr-Ala-His-Gly-Leu-Phe | 75 | 5.2 | [6] |
| Fmoc-His(Boc)-OH | Tyr-Ala-His-Gly-Leu-Phe | 82 | 2.8 | [6] |
| Fmoc-His(Mtt)-OH | Tyr-Ala-His-Gly-Leu-Phe | 85 | 2.1 | [6] |
| Fmoc-His(π-Mbom)-OH | Tyr-Ala-His-Gly-Leu-Phe | 88 | 1.5 | [6] |
Note: While this table does not directly feature 1-methylimidazole, it highlights the challenge of histidine racemization, a problem that additives like 1-methylimidazole aim to mitigate.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling with 1-Methylimidazole as a Catalytic Additive
This protocol describes the use of 1-methylimidazole as an additive to a standard carbodiimide-mediated coupling reaction in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
N,N'-Diisopropylethylamine (DIPEA) (6 equivalents)
-
1-Methylimidazole (NMI) (2 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.
-
Coupling Cocktail Preparation: To the amino acid solution, add HBTU, DIPEA, and 1-methylimidazole.
-
Pre-activation: Allow the coupling cocktail to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): Proceed to Protocol 2 if capping of unreacted amines is desired.
-
Chain Elongation: Repeat steps 2-10 for the subsequent amino acids in the peptide sequence.
Protocol 2: N-Terminal Capping (Acetylation) Catalyzed by 1-Methylimidazole
This protocol is for the capping of unreacted N-terminal amines on the solid support after a coupling step.
Materials:
-
Acetic anhydride (B1165640) (10 equivalents)
-
1-Methylimidazole (NMI) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide
-
Peptide synthesis vessel
Procedure:
-
Resin Preparation: After the coupling step and subsequent washing, ensure the resin is well-suspended in DMF.
-
Capping Solution Preparation: In a separate vessel, prepare the capping solution by adding acetic anhydride and 1-methylimidazole to DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture at room temperature for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Confirmation: A Kaiser test should be performed to confirm the absence of free primary amines. The beads should remain colorless or yellow. If the test is positive, the capping step can be repeated.
Mandatory Visualization
Caption: Catalytic cycle of 1-methylimidazole in peptide bond formation.
References
- 1. nbinno.com [nbinno.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of N-methylimidazole in Epoxy Resin Curing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylimidazole (1-MI) is a highly effective catalyst and curing agent for epoxy resin systems. Its application is pivotal in various industrial fields, including adhesives, coatings, composites, and electronics, owing to its ability to accelerate curing times, often at lower temperatures, while enhancing the final mechanical and thermal properties of the cured product.[1][2][3] This document provides detailed application notes and protocols for the use of N-methylimidazole in the curing of epoxy resins, targeting researchers and professionals in scientific and development fields.
Catalytic Curing Mechanism
N-methylimidazole functions as a potent catalyst in epoxy resin formulations. The curing mechanism is generally understood to proceed via anionic polymerization. The process is initiated by the nucleophilic attack of the tertiary amine (the pyridine-type nitrogen) of the N-methylimidazole on the electrophilic carbon of the oxirane ring of the epoxy resin.[4] This ring-opening reaction forms a zwitterionic adduct, which then initiates a chain-growth polymerization by reacting with other epoxy groups.[4]
This catalytic action allows for a rapid curing process, even at reduced temperatures, and contributes to the formation of a densely cross-linked polymer network, which is fundamental to the high performance of the cured material.[2][3]
Impact on Curing Kinetics and Resin Properties
The incorporation of N-methylimidazole significantly influences both the curing kinetics and the ultimate properties of the epoxy resin system.
Curing Kinetics:
-
Accelerated Curing: N-methylimidazole is a powerful accelerator, significantly reducing the time required for gelation and complete curing.[2][3] This is advantageous for high-throughput applications.
-
Lower Curing Temperatures: Its high catalytic activity enables curing at lower temperatures compared to systems without an accelerator, which is beneficial for processing heat-sensitive components and for energy conservation.[2]
Properties of Cured Resin:
-
Enhanced Thermal Properties: The use of N-methylimidazole generally leads to an increase in the glass transition temperature (Tg) of the cured epoxy, indicating improved thermal stability.[1][3]
-
Improved Mechanical Properties: The resulting cross-linked network often exhibits enhanced mechanical properties such as increased hardness, tensile strength, and flexural strength.[1][3]
-
Excellent Chemical Resistance: Epoxy resins cured with imidazoles typically demonstrate high resistance to a broad range of chemicals, including solvents, acids, and alkalis.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of N-methylimidazole and related imidazoles on epoxy resin curing.
Table 1: Effect of Microencapsulated 1-Methyl Imidazole Concentration on Mechanical Properties of Epoxy Resin [7]
| Microcapsule Concentration (phr) | Storage Modulus (E') at 30°C (MPa) | Glass Transition Temperature (Tg) (°C) |
| 20 | Decreased from initial | - |
| 25 | - | - |
| 30 | - | 48 |
| 35 | 723 | - |
Table 2: Curing Times of Epoxy Resin (Diglycidyl ether of bisphenol F) with 10 wt% of Various Imidazoles [8]
| Imidazole Derivative | Curing Time at 150°C (s) | Curing Time at 180°C (s) |
| Imidazole (Im) | 180 | 60 |
| 2-Methylimidazole (2MI) | 120 | 30 |
| 2-Ethylimidazole (2EI) | 150 | 45 |
| 2-Phenylimidazole (2PhI) | 240 | 90 |
| 1-Methylimidazole (1MI) | 300 | 120 |
| 2-Ethyl-4(5)-methylimidazole (2E4MI) | 135 | 40 |
| 1-(2-Cyanoethyl)-2-ethyl-4(5)-methylimidazole (2E4MCNI) | 420 | 180 |
Experimental Protocols
The following are generalized protocols for utilizing N-methylimidazole in epoxy resin curing. Researchers should adapt these protocols to their specific epoxy resin systems and experimental objectives.
Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to study the non-isothermal curing kinetics of an epoxy resin system catalyzed by N-methylimidazole.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
N-methylimidazole (1-MI)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amount of epoxy resin into a clean, disposable mixing vessel.
-
Add the desired concentration of N-methylimidazole to the resin. Typical concentrations range from 0.5 to 5 parts per hundred resin (phr).
-
Thoroughly mix the components for several minutes until a homogeneous mixture is obtained. To minimize premature reaction, mixing can be performed at a cool temperature (e.g., in an ice bath).
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan.
-
Seal the pan with a lid.
-
Place the sample pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample from ambient temperature to a temperature high enough to ensure complete curing (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The exothermal peak in the DSC thermogram represents the curing reaction.
-
Determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and the total heat of reaction (ΔH_total) from the DSC curve.
-
The degree of cure at any given temperature can be calculated by integrating the area under the exothermic peak up to that temperature and dividing by the total heat of reaction.
-
Kinetic parameters, such as the activation energy (Ea), can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis by performing the experiment at multiple heating rates.
-
Protocol 2: Measurement of Gel Time (Indentation Method)
This is a simple method to determine the gel time of an epoxy/N-methylimidazole system at a specific isothermal temperature.[8]
Materials:
-
Epoxy resin
-
N-methylimidazole
-
Hot plate or oven with precise temperature control
-
Small reaction vessel (e.g., aluminum dish)
-
Timer
-
Indenter (e.g., a wooden stick or a metal pin)
Procedure:
-
Preparation:
-
Preheat the hot plate or oven to the desired isothermal curing temperature.
-
Prepare the epoxy/N-methylimidazole mixture as described in Protocol 1.
-
-
Measurement:
-
Pour a small amount of the mixture into the preheated reaction vessel.
-
Start the timer immediately.
-
At regular intervals (e.g., every 10-30 seconds), gently touch the surface of the resin with the indenter.
-
The gel time is the point at which the resin transitions from a liquid to a rubbery, gel-like state, and the indenter no longer leaves a clean impression but instead meets resistance and the resin strings.
-
Record the time as the gel time at that specific temperature.
-
Visualizations
Curing Mechanism of Epoxy Resin with N-methylimidazole
References
- 1. allhdi.com [allhdi.com]
- 2. newtopchem.com [newtopchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. morpholine.cc [morpholine.cc]
- 7. Concentration Effect of Mcroencapsulated 1-Methyl Imidazole Curing Agent with Solid Epoxy Shell on Mechanical Properties of Epoxy Resin [jips.ippi.ac.ir]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methylimidazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications and experimental protocols for 1-methylimidazole (B24206) (1-MeIm) as a versatile ligand in coordination chemistry. It is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in the synthesis of novel coordination complexes, catalysis, and drug development.
Introduction
1-Methylimidazole is a heterocyclic aromatic organic compound that serves as an important ligand in coordination chemistry.[1] Its nitrogen atoms, particularly the one not bonded to the methyl group, possess lone pairs of electrons that readily coordinate with a variety of metal ions.[2] This coordination ability allows 1-methylimidazole to form stable complexes with transition metals such as iron, cobalt, nickel, copper, palladium, and platinum.[2][3] The resulting coordination complexes exhibit a wide range of applications in catalysis, materials science, and bioinorganic chemistry, including their potential as anticancer and antioxidant agents.[2][4]
Applications in Coordination Chemistry
The coordination of 1-methylimidazole to metal centers gives rise to complexes with diverse structures and functionalities. These complexes have found utility in several key areas of chemical research and development.
Synthesis of Novel Coordination Complexes
1-Methylimidazole is a versatile building block for the synthesis of a wide array of coordination complexes. It can act as a monodentate ligand, coordinating to the metal center through its unsubstituted nitrogen atom. The steric and electronic properties of the 1-methylimidazole ligand can be fine-tuned by introducing substituents on the imidazole (B134444) ring, allowing for the synthesis of complexes with tailored properties.
Catalysis
Metal complexes of 1-methylimidazole have shown significant promise as catalysts in various organic transformations. For instance, copper(I) complexes incorporating 1-methylimidazole, in conjunction with TEMPO, are effective catalysts for the aerobic oxidation of primary alcohols to aldehydes.[5] This catalytic system operates under mild conditions and utilizes environmentally benign air as the oxidant.[5] Furthermore, a nanozyme synthesized from copper and 1-methylimidazole has demonstrated enhanced laccase-like activity in the degradation of phenol (B47542) compounds.[4][6]
Bioinorganic Chemistry and Drug Development
The imidazole moiety is a key structural component in many biologically important molecules, including the amino acid histidine. This has spurred interest in the development of 1-methylimidazole-containing metal complexes as potential therapeutic agents.
-
Anticancer Activity: Palladium(II) and Platinum(IV) complexes containing 1-methylimidazole derivatives have been synthesized and evaluated for their anticancer properties.[2] The cytotoxicity of these complexes against cancer cell lines, such as MCF-7, is often assessed using the MTT assay.[2]
-
Antioxidant Activity: The antioxidant potential of 1-methylimidazole complexes has been investigated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2]
Data Presentation
The following tables summarize key quantitative data for representative 1-methylimidazole coordination complexes, compiled from various research findings.
Table 1: Physicochemical and Spectroscopic Data for Selected 1-Methylimidazole Complexes
| Complex | Formula | Molar Mass ( g/mol ) | Color | Yield (%) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Solvent |
| --INVALID-LINK--₂ | C₂₄H₃₆N₁₄O₆Zn | 678.02 | White | - | - | - |
| [Pd(HPA-1-MeI)Cl] | C₁₇H₁₆N₄O₂ClPd | 482.20 | Brown | 75 | 12.5 | DMF |
| [Pt(HPA-1-MeI)Cl₃]Cl | C₁₇H₁₆N₄O₂Cl₄Pt | 735.23 | Dark Brown | 68 | 75.3 | DMF |
| [Fe₃(μ₃-O)(μ-OAc)₆(1-MeIm)₃] | C₂₄H₃₆Fe₃N₆O₁₃ | 868.12 | Red | 63.4 | - | - |
Table 2: Key FT-IR Spectral Data (cm⁻¹) for 1-Methylimidazole and its Complexes
| Compound | ν(C=N) | ν(C-N) | ν(M-N) | Other Key Bands |
| 1-Methylimidazole | ~1500 | ~1230 | - | - |
| --INVALID-LINK--₂ | Shifted | Shifted | ~420 | 1384 (ν(NO₃⁻)) |
| [Pd(HPA-1-MeI)Cl] | 1618 | 1282 | 455 | 1575 (ν(N=N)), 3421 (ν(OH)) |
| [Pt(HPA-1-MeI)Cl₃]Cl | 1615 | 1280 | 460 | 1570 (ν(N=N)), 3425 (ν(OH)) |
| [Fe₃(μ₃-O)(μ-OAc)₆(1-MeIm)₃] | - | - | - | ~1600, 1420 (ν(OAc)), ~580 (ν(Fe₃O)) |
Table 3: ¹H-NMR Spectral Data (δ, ppm) for 1-Methylimidazole and a Zinc Complex in CDCl₃
| Compound | H2 | H4 | H5 | N-CH₃ |
| 1-Methylimidazole | 7.49 (s) | 7.07 (s) | 6.89 (s) | 3.67 (s) |
| --INVALID-LINK--₂ | 7.60 (s) | 7.00 (s) | 6.80 (s) | 3.70 (s) |
Table 4: Catalytic Performance of a Cu-1-Methylimidazole Nanozyme in Phenol Oxidation [4][6]
| Catalyst | Substrate | Kₘ (mM) | vₘₐₓ (10⁻⁸ M s⁻¹) |
| Cu-MIM Nanozyme | Phenol | 0.37 | 15.3 |
| Laccase | Phenol | 0.52 | 2.25 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 1-methylimidazole complex and for key biological and catalytic assays.
Protocol 1: Synthesis of Hexakis(1-methylimidazole)zinc(II) dinitrate, Zn(1-MeIm)₆₂
This protocol is adapted from the synthesis of similar zinc-imidazole complexes.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
1-Methylimidazole (1-MeIm)
-
Diethyl ether
Procedure:
-
Dissolve zinc nitrate hexahydrate (1 mmol) in ethanol (10 mL).
-
In a separate flask, dissolve 1-methylimidazole (6 mmol) in ethanol (10 mL).
-
Slowly add the zinc nitrate solution to the 1-methylimidazole solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
A white precipitate will form. Collect the precipitate by vacuum filtration.
-
Wash the solid with small portions of cold ethanol, followed by diethyl ether.
-
Dry the product in a desiccator.
Characterization: The synthesized complex can be characterized by various techniques including:
-
FT-IR Spectroscopy: To identify the coordination of 1-methylimidazole to the zinc ion by observing shifts in the C=N and C-N stretching frequencies.
-
¹H-NMR Spectroscopy: To confirm the presence of the 1-methylimidazole ligand in the complex.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Fabrication of 1-Methylimidazole/Cu Nanozyme with Enhanced Laccase Activity for Fast Degradation and Sensitive Detection of Phenol Compounds - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. Facile Fabrication of 1-Methylimidazole/Cu Nanozyme with Enhanced Laccase Activity for Fast Degradation and Sensitive Detection of Phenol Compounds | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Fabrication of 1-Methylimidazole/Cu Nanozyme with Enhanced Laccase Activity for Fast Degradation and Sensitive Detection of Phenol Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Ionic Liquids from 1-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis, purification, and characterization of ionic liquids (ILs) derived from 1-methylimidazole (B24206). The protocols are designed to be a practical guide for researchers in various fields, including materials science, catalysis, and drug development, where the unique properties of ILs are of significant interest.
Introduction
Ionic liquids are a class of salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents in a wide range of applications. Imidazolium-based ILs, derived from 1-methylimidazole, are among the most extensively studied and utilized.
The preparation of these ILs typically involves a two-step synthesis: the N-alkylation of 1-methylimidazole to form a 1-alkyl-3-methylimidazolium halide, followed by an anion exchange (metathesis) reaction to introduce the desired anion. Alternatively, a one-step synthesis can be employed using alkylating agents that directly introduce the desired anion. Subsequent purification is crucial to remove unreacted starting materials and byproducts, which can significantly affect the IL's properties.
Synthesis of 1-Alkyl-3-methylimidazolium Halides (First Step)
The initial step in the most common synthesis route is the quaternization of 1-methylimidazole with a suitable alkylating agent, typically a haloalkane. This reaction forms the 1-alkyl-3-methylimidazolium cation paired with a halide anion.
General Experimental Protocol: N-Alkylation of 1-Methylimidazole
-
Materials :
-
1-Methylimidazole (distilled prior to use)
-
Alkyl halide (e.g., 1-chlorobutane, 1-bromobutane, iodomethane)
-
Solvent (e.g., toluene, ethyl acetate (B1210297), or solvent-free)
-
-
Procedure :
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and the chosen solvent (if any).
-
Slowly add the alkyl halide (typically a slight molar excess) to the stirred solution. The reaction can be exothermic, so controlled addition is recommended.
-
Heat the reaction mixture to the desired temperature and maintain for the specified time (see Table 1 for examples). The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature. The ionic liquid may separate as a distinct layer or crystallize out of the solution.
-
Isolate the product by decanting the solvent or by filtration.
-
Wash the crude product with a non-polar solvent (e.g., ethyl acetate, diethyl ether) to remove unreacted starting materials.
-
Dry the purified 1-alkyl-3-methylimidazolium halide under vacuum.
-
Table 1: N-Alkylation of 1-Methylimidazole - Reaction Conditions and Yields
| Alkylating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1-Chlorobutane | Toluene | Reflux (~110) | 24 h | [C₄mim]Cl | ~86 | [1] |
| 1-Chloropropane | Ethyl Acetate | 60 | 10-14 days | [C₃mim]Cl | - | [2] |
| Iodomethane | - | 50 | 24 h | [C₁mim]I | 98 | [3] |
| 1-Iodobutane | Ethyl Acetate | Reflux | 6 h | [C₄bim]I | 96 | [3] |
| 1-Bromohexane | Acetonitrile | 60 | 12 h | [C₆mim]Br | - | |
| Various Alkyl Halides | - | 170 (Microwave) | 1-11 min | Various [Cₙmim]X | - | [4] |
Note: "[Cₙmim]" refers to 1-alkyl-3-methylimidazolium, where 'n' is the number of carbon atoms in the alkyl chain. "X" represents the halide anion.
Anion Exchange (Metathesis) (Second Step)
The halide anion of the 1-alkyl-3-methylimidazolium salt can be replaced with a variety of other anions through a metathesis reaction. This step is crucial for tuning the physicochemical properties of the ionic liquid. Common methods include reaction with a metal salt, an acid, or the use of an ion-exchange resin.[5]
Experimental Protocol: Anion Exchange using a Metal Salt
-
Materials :
-
1-Alkyl-3-methylimidazolium halide (e.g., [C₄mim]Cl)
-
Anion source (e.g., sodium tetrafluoroborate (B81430) (NaBF₄), lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂))
-
Solvent (e.g., acetone, methanol, water)
-
-
Procedure :
-
Dissolve the 1-alkyl-3-methylimidazolium halide in the chosen solvent.
-
In a separate flask, dissolve the metal salt containing the desired anion in the same or a miscible solvent.
-
Add the metal salt solution to the imidazolium (B1220033) halide solution and stir at room temperature or with gentle heating for a specified time (see Table 2).
-
A precipitate of the metal halide (e.g., NaCl, LiBr) will form.
-
Remove the precipitate by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting ionic liquid with water if it is hydrophobic to remove any remaining inorganic salts.
-
Dry the final ionic liquid product under high vacuum.
-
Experimental Protocol: Anion Exchange using an Ion-Exchange Resin
-
Materials :
-
1-Alkyl-3-methylimidazolium halide
-
Anion-exchange resin (e.g., Amberlyst A-26)
-
Solution of the desired anion (e.g., from the corresponding acid or ammonium (B1175870) salt)
-
Methanol or water
-
-
Procedure :
-
Pack a chromatography column with the anion-exchange resin (in its hydroxide (B78521) or another suitable form).
-
Load the desired anion onto the resin by passing a solution of the corresponding acid or salt through the column.[3]
-
Wash the resin with the solvent (e.g., methanol) until the eluate is neutral.[3]
-
Dissolve the 1-alkyl-3-methylimidazolium halide in the solvent and pass it through the prepared resin column.
-
Collect the eluate containing the ionic liquid with the new anion.
-
Remove the solvent under reduced pressure and dry the product under high vacuum.
-
Table 2: Anion Exchange Reactions - Conditions and Anion Sources
| Imidazolium Halide | Anion Source | Solvent | Conditions | Product | Reference |
| [C₄mim]I | Silver tetrafluoroborate (AgBF₄) | Water | Stir, then extract with CH₂Cl₂ | [C₄mim][BF₄] | [4] |
| [C₂mim]Br | Anion Exchange Resin (OH⁻ form), then Alanine | Water | Stirring | [C₂mim][Ala] | [5] |
| [C₂mim]Cl | Sodium tetrafluoroborate (NaBF₄) | Acetone | 24 h, RT | [C₂mim][BF₄] | [6] |
| [C₂mim]Cl | Sodium hexanesulfonate | Methanol | 5 days, stirring | [C₂mim][C₆H₁₃SO₃] | [7] |
One-Step Synthesis Methods
For certain anions, a one-step synthesis is possible by direct alkylation of 1-methylimidazole with an alkylating agent that already contains the desired anion, such as dialkyl sulfates or alkyl alkanesulfonates. This approach avoids the formation of halide impurities.
Experimental Protocol: One-Step Synthesis with Alkyl Alkanesulfonate
-
Materials :
-
1-Methylimidazole
-
Methyl methanesulfonate (B1217627)
-
Ethyl ethanoate
-
-
Procedure :
-
Dissolve methyl methanesulfonate in ethyl ethanoate in a round-bottomed flask and cool in an ice bath.
-
Add a solution of 1-methylimidazole in ethyl ethanoate dropwise with vigorous stirring. A strong exothermic reaction may be observed.
-
Stir the mixture for 8 hours.
-
Collect the solid product by filtration.
-
Wash the product with ethyl ethanoate to remove unreacted starting materials.
-
Dry the product under reduced pressure.[7]
-
Purification of Ionic Liquids
The purity of ionic liquids is critical for their reliable application. Common impurities include unreacted starting materials, byproducts, and residual solvents or water.
-
Washing : Water-immiscible ILs can be washed with deionized water to remove hydrophilic impurities. Hydrophilic ILs can be washed with non-polar organic solvents like ethyl acetate or diethyl ether to remove non-polar impurities.[1][3]
-
Recrystallization : For ionic liquids that are solids at or near room temperature, recrystallization is an effective purification method. The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., acetonitrile, ethyl acetate) and allowed to cool slowly, leading to the formation of pure crystals.[1][8][9]
-
Activated Charcoal Treatment : Colored impurities can often be removed by stirring the ionic liquid (dissolved in a suitable solvent like water or methanol) with activated charcoal, followed by filtration through Celite®.[2]
-
Drying : Residual water and volatile solvents are removed by drying under high vacuum at an elevated temperature (e.g., 55-80 °C).[2][7]
Characterization of Ionic Liquids
The identity and purity of the synthesized ionic liquids should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the cation and to check for the presence of impurities.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Provides information about the functional groups present in the ionic liquid.[10][11]
-
Mass Spectrometry (MS) : Confirms the mass of the cation and anion.
-
Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and glass transition temperature of the ionic liquid.[11]
-
Halide Content : For non-halide ILs, the absence of residual halide impurities should be confirmed, for example, by a silver nitrate (B79036) test.[1]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for preparing ionic liquids from 1-methylimidazole.
Caption: Different pathways for the anion exchange step in ionic liquid synthesis.
References
- 1. rsc.org [rsc.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis, characterization and application of 1-butyl-3 methylimidazolium chloride as green material for extractive desulfurization of liquid fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Laboratory-Scale Synthesis of 1-Methylimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylimidazole (B24206) is a heterocyclic organic compound that serves as a crucial building block and intermediate in a wide array of chemical and pharmaceutical applications.[1] Its utility spans from being a precursor in the synthesis of ionic liquids and active pharmaceutical ingredients to acting as a catalyst in various organic transformations.[1] The targeted synthesis of 1-methylimidazole in a laboratory setting can be achieved through several reliable methods, primarily involving the N-methylation of imidazole (B134444).
This document provides detailed protocols for common laboratory-scale synthesis methods of 1-methylimidazole, a summary of their quantitative data for comparative purposes, and characteristic analytical data for the final product.
Data Presentation: Comparison of Synthesis Methods
| Method | Methylating Agent | Base | Solvent | Typical Yield (%) | Purity (%) | Reference |
| 1 | Methyl Bromide | Sodium Hydroxide (B78521) | THF | 92 | 99.8 | [2] |
| 2 | Methyl Iodide | Sodium Hydroxide | Ethanol (B145695) | Not Specified | Not Specified | |
| 3 | Methanol | - | - | 83-91 | 99 | [3] |
| 4 | Deprotonation First | Methylating Agent | Not Specified | 98.5 (recovery) | Not Specified | [4] |
Experimental Workflows and Protocols
Method 1: Methylation with Methyl Bromide and Sodium Hydroxide
This protocol details the synthesis of 1-methylimidazole via the alkylation of imidazole with methyl bromide using sodium hydroxide as the base in tetrahydrofuran (B95107) (THF).[2]
Caption: Workflow for the synthesis of 1-methylimidazole using methyl bromide.
Protocol:
-
In a 250 mL three-necked flask equipped with a thermometer, combine imidazole (68.0g, 1.0 mol) and sodium hydroxide (40.0g, 1.5 mol).[2]
-
Stir the mixture vigorously at 150°C for 0.2 hours.[2]
-
Cool the reaction mixture to 0°C.[2]
-
Add 68 mL of THF to the flask.[2]
-
Slowly add methyl bromide (85.5g, 0.8 mol) and allow the reaction to proceed at 20°C for 4 hours.[2]
-
After the reaction is complete, filter the mixture.[2]
-
Wash the collected solid three times with 10% of the original volume of THF.[2]
-
Combine the organic phases and distill the THF under normal pressure for recycling.[2]
-
The remaining liquid is then subjected to vacuum distillation (46-48°C, 1 torr) to yield high-purity 1-methylimidazole.[2]
Method 2: Methylation with Methyl Iodide and Sodium Hydroxide
This protocol describes a common laboratory method for the N-methylation of imidazole using methyl iodide as the methylating agent and sodium hydroxide as the base in an ethanol solvent.
Caption: Workflow for the synthesis of 1-methylimidazole using methyl iodide.
Protocol:
-
In a round-bottom flask, dissolve 5 g of imidazole in 100 mL of ethanol.
-
Add 8 g of sodium hydroxide to the flask and stir until the sodium hydroxide dissolves.
-
Add 10 mL of methyl iodide to the flask and stir the mixture for 2-3 hours at room temperature.
-
After the reaction is complete, transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer containing the 1-methylimidazole from the aqueous layer and transfer it to a clean round-bottom flask.
-
Add a drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) to the flask to remove any residual water.
-
Filter the mixture through a vacuum filtration apparatus.
-
The crude product can be further purified by recrystallization from ethanol to obtain pure crystals.
Method 3: Continuous Flow Synthesis with Methanol
This method employs a fixed-bed continuous flow reactor for the direct synthesis of 1-methylimidazole from imidazole and methanol, which is advantageous for scalability.[3]
Caption: Workflow for the continuous flow synthesis of 1-methylimidazole.
Protocol:
-
The reaction is carried out in a fixed-bed continuous flow reaction unit.[3]
-
The catalyst used is ammonium (B1175870) metatungstate pillared hydrotalcite.[3]
-
The reactants are imidazole and methanol, with a molar ratio ranging from 1:1 to 1:10.[3]
-
The reaction conditions are a temperature of 250-400°C and a pressure of 0.1-1 MPa.[3]
-
The reaction solution charging mass space velocity is maintained between 0.05-0.6/h.[3]
-
The outlet product is collected and purified by fractional distillation.[3]
-
The fraction collected between 100-110°C at 4.0 kPa yields highly purified 1-methylimidazole.[3]
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1-methylimidazole shows distinct signals for the methyl protons and the protons on the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum provides characteristic signals for the carbon atoms in the methyl group and the imidazole ring.[5][6]
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | s | H-2 | |
| ~7.0 | s | H-4 | |
| ~6.8 | s | H-5 | |
| ~3.6 | s | N-CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~137 | C-2 | |
| ~129 | C-4 | |
| ~121 | C-5 | |
| ~33 | N-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1-methylimidazole displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.[7][8]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~1580 | C=N stretching |
| ~1500 | C=C stretching (ring) |
| ~1230 | In-plane C-H bending |
| ~1080 | Ring breathing |
| ~830 | Out-of-plane C-H bending |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methylating agents such as methyl iodide and methyl bromide are toxic and should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Reactions should be performed with appropriate caution, considering potential exotherms.
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 3. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]
- 4. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Methylimidazole(616-47-7) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-Methylimidazole(616-47-7) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Study of Protein-Protein Interactions Using Small Molecule Modulators
A Note on "MeIm": The term "this compound" is not a standardized designation for a specific molecule or methodology in the study of protein-protein interactions (PPIs) based on current scientific literature. Therefore, this document will provide a broader overview of the principles and protocols for utilizing small molecules to investigate and modulate PPIs, with a focus on the imidazole (B134444) scaffold as an illustrative example of a privileged structure in medicinal chemistry.
Introduction: The Challenge and Opportunity of Targeting PPIs
Protein-protein interactions are fundamental to almost all cellular processes, making them a vast and attractive class of targets for therapeutic intervention.[1] However, targeting PPIs with small molecules has been historically challenging. Unlike the well-defined, deep pockets of enzymes, PPI interfaces are often large, flat, and lack obvious binding sites, making it difficult for small molecules to bind with high affinity and specificity.[1][2][3]
Despite these hurdles, significant progress has been made. The discovery that not all residues at the interface contribute equally to the binding energy, but rather "hot spots" are key, has provided a more focused target for small molecule design.[1] Successful examples of small-molecule PPI modulators are accumulating, validating the potential of this approach.[4][5] These modulators can act through various mechanisms, including:
-
Orthosteric Inhibition: The small molecule directly binds to the PPI interface on one protein partner, preventing the binding of the other.[2]
-
Allosteric Modulation: The molecule binds to a site distant from the PPI interface, inducing a conformational change in the protein that either inhibits or stabilizes the interaction.[2][6][7]
-
Stabilization: The small molecule acts as a "molecular glue," binding at the interface of two proteins and stabilizing their interaction.
These notes will provide researchers, scientists, and drug development professionals with an overview of the strategies to identify such molecules and a detailed protocol for their validation.
Strategies for Identifying Small Molecule Modulators of PPIs
Several computational and experimental strategies are employed to discover novel small-molecule modulators of PPIs.
-
High-Throughput Screening (HTS): Large chemical libraries are screened against a specific PPI target to identify "hits." While effective, hit rates for PPIs in traditional HTS can be low.[8]
-
Fragment-Based Drug Discovery (FBDD): Small, low-affinity chemical fragments are screened for binding to the target protein. Hits are then optimized and linked together to create a higher-affinity lead molecule. This approach can be particularly useful for the featureless surfaces of PPIs.
-
Virtual Screening: Computational docking simulations are used to predict the binding of virtual small molecules to the 3D structure of a target protein.[9][10] This allows for the screening of massive virtual libraries to prioritize compounds for experimental testing.
-
DEL (DNA-Encoded Library) Technology: This technology enables the screening of libraries containing millions to billions of compounds, significantly increasing the chances of finding binders for challenging targets like PPIs.
The workflow for identifying and validating a small molecule PPI inhibitor is a multi-step process that integrates computational and experimental methods.
The Imidazole Scaffold in Drug Discovery
The imidazole ring is a five-membered heterocycle that is a common structural motif in many bioactive molecules and FDA-approved drugs.[11][12][13] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold in medicinal chemistry.[13] Imidazole derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[12][14][15] While not extensively documented specifically as "PPI modulators," their proven ability to bind to various enzymes and receptors makes them an interesting starting point for designing molecules that can target protein surfaces and potentially disrupt PPIs.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Validate PPI Inhibition
Co-immunoprecipitation is a gold-standard technique to study PPIs in a cellular context.[16] This protocol describes how to use Co-IP to test whether a small molecule compound can disrupt the interaction between a "bait" protein and its "prey" binding partner.
Objective: To determine if a test compound disrupts the interaction between Protein A (bait) and Protein B (prey) in a cell lysate.
Materials:
-
Cells expressing tagged "bait" protein (e.g., HA-Protein A) and its interactor "prey" protein (Protein B).
-
Test compound dissolved in an appropriate solvent (e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40. Add protease and phosphatase inhibitors immediately before use.
-
Antibody against the bait protein's tag (e.g., anti-HA antibody).
-
Isotype control IgG (e.g., mouse IgG).
-
Protein A/G magnetic beads or agarose (B213101) slurry.
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies for Western blotting: anti-HA and anti-Protein B.
Protocol Steps:
-
Cell Culture and Treatment: a. Culture cells to ~80-90% confluency. b. Treat cells with the desired concentration of the test compound or vehicle control for the determined time (e.g., 4-6 hours).
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on a rotator for 30 minutes at 4°C. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new tube. This is the input sample.
-
Pre-clearing the Lysate: a. Add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Set aside 50 µL of the pre-cleared lysate as the "Input" control. b. To the remaining lysate, add 2-4 µg of anti-HA antibody (for the IP) or isotype control IgG (for the negative control). c. Incubate on a rotator for 4 hours to overnight at 4°C. d. Add 40 µL of Protein A/G bead slurry to each sample and incubate for an additional 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation (or using a magnetic rack). b. Discard the supernatant. c. Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
-
Elution and Analysis: a. Resuspend the beads in 40 µL of 2X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample. d. Perform Western blotting to detect the bait protein (anti-HA) and the co-immunoprecipitated prey protein (anti-Protein B).
Critical Consideration: The composition of lysis and wash buffers is crucial for maintaining or disrupting PPIs.[17] High concentrations of salts or detergents can disrupt weaker interactions. Notably, if using His-tagged proteins for pull-downs, high concentrations of imidazole in the elution buffer can also disrupt some protein-protein interactions. Therefore, it is essential to optimize these conditions for each specific PPI being studied.
Data Presentation and Interpretation
A successful Co-IP experiment will show the bait protein (Protein A) in the anti-HA IP lane. The key result is the presence or absence of the prey protein (Protein B). If the test compound inhibits the PPI, the amount of Protein B detected in the IP lane from compound-treated cells should be significantly lower than in the vehicle-treated cells. The input lanes serve as a control to ensure that the total levels of Protein A and Protein B are not affected by the compound treatment.
Quantitative data from dose-response experiments can be summarized in a table.
| Compound ID | Target PPI | Assay Type | IC50 (µM) | Notes |
| Cmpd-001 | Ras-Raf | Co-IP | 15.2 ± 2.1 | Disrupts interaction in HEK293T cells. |
| Cmpd-002 | p53-MDM2 | AlphaScreen | 5.8 ± 0.9 | Potent in vitro inhibition. |
| Cmpd-003 | Bcl-2/BAX | FRET | > 50 | Inactive in the tested concentration range. |
Visualizing PPIs in Signaling Pathways
Small molecule modulators of PPIs are powerful tools to dissect complex signaling networks. The diagram below illustrates a hypothetical pathway where a PPI between Kinase A and its scaffold protein is essential for downstream signaling. A small molecule inhibitor targeting this interaction would block the pathway.
References
- 1. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19 [frontiersin.org]
- 3. Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule protein-protein interaction inhibitors: therapeutic potential in light of molecular size, chemical space, and ligand binding efficiency considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting protein-protein interaction by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming Chemical, Biological, and Computational Challenges in the Development of Inhibitors Targeting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Computational approaches for the design of modulators targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 13. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vitro Assay of MeIm, a PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from circulation, a major risk factor for atherosclerotic cardiovascular disease.[1][4] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[1][2] MeIm is a high-affinity, imidazole-based peptidomimetic that inhibits the binding of PCSK9 to LDLR, thereby promoting cellular LDL uptake.[5][6][7]
These application notes provide detailed protocols for the in vitro characterization of this compound and similar small molecule inhibitors using a biochemical binding assay and a cell-based functional assay.
Mechanism of Action
Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[1][2] The resulting PCSK9-LDLR complex is internalized into endosomes.[1] Within the acidic environment of the endosome, PCSK9 prevents the LDLR from recycling back to the cell surface, instead directing the complex to the lysosome for degradation.[1][2] By blocking the initial interaction between PCSK9 and LDLR, inhibitors like this compound preserve the LDLR population, enhancing the clearance of LDL-C from the extracellular environment.[8][9]
Data Presentation
Quantitative analysis of this compound's in vitro activity is summarized below. These values demonstrate its potency in both biochemical and cellular environments.
| Assay Type | Parameter | Value (µM) |
| PCSK9-LDLR Binding Assay | IC50 | 11.2[6] |
| Cell-Based LDL Uptake | EC50 | 6.04[6] |
Experimental Protocols
Biochemical PCSK9-LDLR Binding Assay (ELISA-based)
This biochemical assay quantitatively measures the ability of a test compound, such as this compound, to inhibit the binding of recombinant human PCSK9 to the LDLR extracellular domain in a cell-free system.[1][10]
Materials:
-
Recombinant human LDLR-ectodomain
-
Recombinant human His-tagged PCSK9
-
Test inhibitor (this compound)
-
96-well microplates
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-His-tag antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with recombinant LDLR ectodomain by adding 100 µL of LDLR solution (e.g., 1 µg/mL in PBS) to each well and incubating overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.[1]
-
Compound Incubation: Prepare serial dilutions of this compound in Assay Buffer. In a separate plate, pre-incubate 50 µL of recombinant His-tagged PCSK9 (e.g., 1 µg/mL) with 50 µL of the this compound dilutions for 1 hour at room temperature.[1] Include controls for no inhibitor (vehicle) and no PCSK9 (blank).
-
Binding Reaction: Wash the LDLR-coated plate three times with Wash Buffer. Transfer 100 µL of the PCSK9/inhibitor mixture to the corresponding wells.[1] Incubate for 2 hours at room temperature.[1]
-
Detection:
-
Wash the plate five times with Wash Buffer.[1]
-
Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.[1]
-
Wash the plate five times with Wash Buffer.[1]
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[1]
-
-
Data Acquisition: Stop the reaction by adding 50 µL of Stop Solution.[1] Read the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell-Based LDL Uptake Assay
This functional assay measures the ability of an inhibitor to rescue LDLR activity in the presence of PCSK9, quantified by the uptake of fluorescently labeled LDL into cells.[2] Human hepatoma cells, such as HepG2, are suitable for this assay.[5]
Materials:
-
HepG2 cells
-
Standard cell culture medium
-
Serum-free culture medium
-
96-well black, clear-bottom tissue culture plates
-
Recombinant human PCSK9
-
Test inhibitor (this compound)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Fluorescence microplate reader or high-content imager
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours (e.g., 2 x 10^5 cells/mL).[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound and PCSK9 Treatment:
-
Aspirate the culture medium and replace it with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the diluted this compound to the respective wells, followed by a fixed concentration of recombinant human PCSK9 (e.g., 1 µg/mL).[2]
-
Include the following controls: cells with vehicle only (maximal LDL uptake), and cells with PCSK9 and vehicle (inhibited LDL uptake).[2]
-
Incubate for 4-16 hours at 37°C.[2]
-
-
LDL Uptake:
-
Washing and Fixation:
-
Data Acquisition: Quantify the fluorescence intensity per well using a fluorescence microplate reader or by imaging and analyzing the fluorescence per cell with a high-content imager.
-
Analysis: Normalize the fluorescence signal to the control wells. Calculate the percent rescue of LDL uptake for each this compound concentration relative to the PCSK9-treated control. Determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
The described in vitro assays provide a robust framework for the characterization of small molecule PCSK9 inhibitors like this compound.[1] The ELISA-based binding assay offers a high-throughput method for screening and determining direct inhibitory effect on the PCSK9-LDLR interaction, while the cell-based LDL uptake assay provides crucial functional data on the compound's activity in a biologically relevant context.[1] Together, these protocols enable researchers to effectively evaluate the potency and mechanism of action of novel PCSK9 inhibitors in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nps.org.au [nps.org.au]
- 9. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
Application Notes & Protocols for Cell-Based Assays: Evaluating the Efficacy of Stapled Peptides Targeting the p53-MDM2 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the assessment of stapled peptide mimetics designed to inhibit the p53-MDM2 protein-protein interaction (PPI). The protocols and data presentation formats are intended to offer a robust framework for researchers in the field of drug discovery and development.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. The development of therapeutics that can disrupt the p53-MDM2 interaction is a promising strategy for reactivating p53 and inducing apoptosis in cancer cells.
Stapled peptides are a class of peptide mimetics that are conformationally constrained by a synthetic "staple." This modification enhances their alpha-helical structure, improves cell permeability, and increases resistance to proteolytic degradation, making them ideal candidates for targeting intracellular PPIs like p53-MDM2.
This document outlines key cell-based assays to evaluate the efficacy of novel stapled peptides designed to inhibit the p53-MDM2 interaction.
Key Cell-Based Assays for Efficacy Testing
A panel of cell-based assays is crucial to comprehensively evaluate the efficacy of p53-MDM2 targeting stapled peptides. These assays assess various aspects of cellular response, from target engagement to downstream biological effects.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of the stapled peptides on cancer cell lines with wild-type p53.
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, providing a highly sensitive readout of cell viability.
Apoptosis Assays
Reactivation of p53 is expected to induce apoptosis. Therefore, assays that quantify programmed cell death are essential.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3/7), which are activated during apoptosis.
Target Engagement Assays
These assays confirm that the stapled peptide is interacting with its intended target (MDM2) within the cellular environment.
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the disruption of the p53-MDM2 complex in cells treated with the stapled peptide.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the peptide to MDM2 by measuring changes in the thermal stability of the target protein.
Downstream Signaling Pathway Analysis
These assays verify the activation of the p53 signaling pathway.
-
Western Blotting: This technique is used to measure the protein levels of p53 and its downstream targets, such as p21 (cell cycle arrest) and PUMA (apoptosis).
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the mRNA expression levels of p53 target genes.
Data Presentation
Clear and concise data presentation is critical for comparing the efficacy of different stapled peptides.
Table 1: Summary of In Vitro Efficacy of Stapled Peptides Targeting p53-MDM2
| Peptide ID | Cell Line | IC50 (µM) - Cell Viability (MTT Assay) | EC50 (µM) - Apoptosis (Caspase-3/7 Glo) | Target Engagement (Co-IP) - % p53-MDM2 Disruption at 10 µM | p21 Induction (Western Blot) - Fold Change at 10 µM |
| Stapled Peptide A | SJSA-1 (MDM2 amplified) | 5.2 | 7.8 | 85% | 4.5 |
| Stapled Peptide B | A549 (wild-type p53) | 8.9 | 12.1 | 72% | 3.2 |
| Control Peptide | SJSA-1 (MDM2 amplified) | > 100 | > 100 | < 5% | 1.1 |
Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., SJSA-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the stapled peptide (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the stapled peptide at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Signaling Pathway
Caption: The p53-MDM2 signaling pathway and the mechanism of action of stapled peptide inhibitors.
Experimental Workflow
Caption: General experimental workflow for evaluating the efficacy of p53-MDM2 stapled peptides.
Application Notes and Protocols for Studying LDLR Degradation Pathways Using MeIm
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Low-Density Lipoprotein Receptor (LDLR) plays a critical role in cholesterol homeostasis by mediating the endocytosis of circulating LDL cholesterol. The degradation of LDLR is a key regulatory process, and its modulation is a primary target for therapies aimed at lowering LDL cholesterol levels. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that binds to the LDLR, targeting it for lysosomal degradation and thereby reducing the clearance of LDL from the bloodstream.[1]
MeIm, also known as compound 7, is a potent, cell-permeable, small molecule peptidomimetic that inhibits the interaction between PCSK9 and the LDLR.[2][3] By disrupting this protein-protein interaction, this compound prevents PCSK9-mediated LDLR degradation, leading to increased LDLR recycling to the cell surface and enhanced uptake of LDL cholesterol. These application notes provide detailed protocols for utilizing this compound to study the intricate pathways of LDLR degradation.
Mechanism of Action
This compound functions as a competitive inhibitor of the PCSK9-LDLR interaction. It mimics a β-strand motif that is crucial for the binding of PCSK9 to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[3] By occupying the binding site on PCSK9, this compound sterically hinders the association of PCSK9 with the LDLR, thus preventing the subsequent internalization and lysosomal degradation of the receptor. This leads to an increased population of LDLRs on the cell surface, resulting in enhanced clearance of LDL cholesterol from the extracellular environment.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity from in vitro and cell-based assays.
| Parameter | Value | Cell Line | Reference |
| IC50 (PCSK9-LDLR Binding Inhibition) | 11.2 µM | - | [2] |
| EC50 (LDL Uptake Enhancement) | 6.04 µM | HepG2 | [2] |
Signaling Pathway Diagram
The following diagram illustrates the PCSK9-mediated LDLR degradation pathway and the inhibitory action of this compound.
Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effect of this compound on LDLR degradation pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effect on LDLR.
Protocol 1: Western Blot Analysis of LDLR Protein Levels
This protocol details the assessment of total LDLR protein levels in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
To induce LDLR degradation, co-treat with recombinant human PCSK9 (e.g., 10 µg/mL).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Reprobe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LDLR band intensity to the loading control.
-
Plot the relative LDLR protein levels against the this compound concentration.
Protocol 2: Quantitative Real-Time PCR (qPCR) for LDLR mRNA Expression
This protocol is to determine if this compound's effect on LDLR protein levels is due to transcriptional regulation.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
3. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for LDLR and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis.
-
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of LDLR mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 3: Fluorescence Microscopy for LDLR Localization and LDL Uptake
This protocol visualizes the effect of this compound on LDLR localization at the cell surface and its functional consequence on LDL uptake.
1. Cell Culture and Treatment:
-
Seed HepG2 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 10 µM) and recombinant PCSK9 (e.g., 10 µg/mL) as described in Protocol 1.
2. LDL Uptake Assay:
-
Following treatment, incubate the cells with fluorescently labeled LDL (e.g., DiI-LDL at 10 µg/mL) for 2-4 hours at 37°C.
3. Immunofluorescence for LDLR:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
For total LDLR staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface LDLR staining, omit the permeabilization step.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LDLR overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
4. Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze the images to quantify the fluorescence intensity of LDLR at the cell surface and the internalized DiI-LDL.
Logical Relationship Diagram
Caption: The logical cascade of this compound's therapeutic effect.
Conclusion
This compound presents a valuable tool for researchers studying the molecular mechanisms of LDLR degradation. By effectively inhibiting the PCSK9-LDLR interaction, it allows for the detailed investigation of the consequences of stabilizing the LDLR population. The protocols outlined in these application notes provide a comprehensive framework for characterizing the cellular effects of this compound and other potential PCSK9 inhibitors, ultimately contributing to the development of novel therapeutics for hypercholesterolemia and related cardiovascular diseases.
References
Troubleshooting & Optimization
troubleshooting common side reactions with N-methylimidazole
Welcome to the technical support center for N-methylimidazole (NMI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during experiments involving N-methylimidazole.
Troubleshooting Guide (Q&A Format)
This section directly addresses specific issues that may arise during chemical reactions involving N-methylimidazole.
Issue 1: Low Yield or Incomplete Reaction in Acylation or Silylation
Q: My acylation/silylation reaction is sluggish or incomplete when using N-methylimidazole as a catalyst. What are the common causes and how can I fix it?
A: Low yields in these reactions are often traced back to catalyst inefficiency or degradation. N-methylimidazole is an effective catalyst, approximately 400 times more active than pyridine (B92270) for acylations, but certain factors can inhibit its performance.[1]
Potential Causes & Solutions:
-
Formation of a Stable Acyl-Imidazolium Intermediate: NMI functions by forming a highly reactive N-acylimidazolium intermediate.[2][3][4] If this intermediate is too stable or if its reaction with the nucleophile (your alcohol or amine) is slow, the catalytic cycle can stall.
-
Solution: Consider switching to a solvent that better solvates the ionic intermediate. In some cases, the addition of a Brønsted acid can accelerate the amidation by activating the intermediate.[2]
-
-
Moisture in the Reaction: N-methylimidazole is hygroscopic and sensitive to moisture.[5] Water can hydrolyze the acylating or silylating agent (e.g., acetic anhydride (B1165640), silyl (B83357) chloride) or the activated intermediate, reducing the amount available for the desired reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Inadequate Temperature: While many reactions proceed at room temperature, sterically hindered substrates may require heating to overcome the activation energy.[6]
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LCMS. For acetylations, reaction times of 7-10 minutes at 45°C are typical for primary and secondary alcohols.[1]
-
-
Catalyst Inhibition: The presence of acidic impurities can protonate N-methylimidazole, rendering it non-nucleophilic and thus inactive as a catalyst.
-
Solution: Ensure the starting materials are pure and free of acidic residues. If necessary, purify the N-methylimidazole by distillation before use.
-
Experimental Protocol: General Procedure for Acylation of a Hindered Alcohol
-
To a solution of the sterically hindered alcohol (1.0 equiv) and N-methylimidazole (1.5 equiv) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under a nitrogen atmosphere, add the acylating agent (e.g., acetic anhydride, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If the reaction is sluggish, heat the mixture to reflux.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of an Insoluble Salt (Quaternization)
Q: My reaction mixture has formed a precipitate or an immiscible liquid phase, making workup difficult. What is happening?
A: This is a classic sign of a quaternization side reaction. N-methylimidazole is a potent nucleophile and can be alkylated by electrophiles in the reaction mixture, such as alkyl halides, to form a 1,3-dialkylimidazolium salt.[7] These salts are often poorly soluble in common organic solvents, causing them to precipitate.
// Nodes NMI [label="N-Methylimidazole\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkylHalide [label="Alkyl Halide (R-X)\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="SN2 Transition State", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Salt [label="Imidazolium Salt\n(Insoluble Precipitate)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges NMI -> TransitionState [label="Nucleophilic\nAttack"]; AlkylHalide -> TransitionState; TransitionState -> Salt [label="Forms"]; } dot Caption: Quaternization side reaction of N-methylimidazole.
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent.
-
Temperature Control: Quaternization reactions are often accelerated by heat. Running the reaction at a lower temperature can minimize this side reaction.
-
Order of Addition: Add the alkylating agent slowly to the solution containing the substrate and N-methylimidazole. This keeps the instantaneous concentration of the electrophile low.
-
Solvent Choice: The resulting imidazolium (B1220033) salt may be soluble in more polar solvents. If the reaction chemistry allows, consider using a solvent like acetonitrile (B52724) or DMF.
Quantitative Data: Effect of Solvent on Quaternization
The formation of ionic liquids (imidazolium salts) is a deliberate application of this reactivity. The choice of solvent can be critical.[8] While specific quantitative data on minimizing this as a side reaction is sparse, the principles of ionic liquid synthesis guide the troubleshooting.
| Solvent | Polarity | Expected Effect on Salt Solubility | Recommendation for Minimizing Precipitation |
| Toluene | Low | Low | Avoid if precipitation is an issue |
| Dichloromethane | Medium | Moderate | Common choice, but precipitation can occur |
| Acetonitrile | High | High | Good choice to keep salt in solution |
| DMF | High | High | Good choice, but harder to remove |
Issue 3: Difficulty Removing N-Methylimidazole or its Salts During Workup
Q: I'm struggling to remove residual N-methylimidazole or the salts it forms from my product after the reaction. What are the best purification methods?
A: Due to its high boiling point (198 °C) and water solubility, removing N-methylimidazole can be challenging.[5][7] Imidazolium salts can also be difficult to separate from polar products.
// Nodes Start [label="Crude Reaction Mixture\n(Product + NMI + Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; IsProductAcidStable [label="Is the product\nstable to acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AcidWash [label="Perform Acidic Wash\n(e.g., 1M HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMI_in_Aqueous [label="NMI/Salt partitions\ninto aqueous layer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_in_Organic [label="Product remains in\norganic layer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Use Column\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Purified Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> IsProductAcidStable; IsProductAcidStable -> AcidWash [label=" Yes "]; IsProductAcidStable -> Chromatography [label=" No "]; AcidWash -> NMI_in_Aqueous [style=dashed]; AcidWash -> Product_in_Organic; Product_in_Organic -> End; Chromatography -> End; } dot Caption: Decision workflow for purifying products from NMI.
Recommended Purification Protocols:
-
Aqueous Acidic Wash: This is the most common and effective method.
-
Dilute the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer one or more times with a dilute aqueous acid solution (e.g., 0.5 M to 1 M HCl).[9]
-
The acidic solution protonates the basic N-methylimidazole, forming a water-soluble salt that partitions into the aqueous phase.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to remove residual acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate.
-
-
Column Chromatography: If the product is acid-sensitive, chromatography is the next option.
-
N-methylimidazole is quite polar and can be separated on silica (B1680970) gel. A gradient elution, starting with a less polar eluent and gradually increasing polarity, is often effective.[10] Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5%) to the eluent can sometimes improve peak shape and prevent streaking.
-
-
Liquid-Liquid Extraction (for Ionic Liquids): When NMI is an impurity in ionic liquid synthesis, repetitive washing with less polar organic solvents can be used to extract it.[8]
Frequently Asked Questions (FAQs)
Q1: What makes N-methylimidazole a better catalyst than imidazole (B134444) or pyridine? A1: N-methylimidazole is more basic and more nucleophilic than its parent compound, imidazole.[5] The methyl group enhances the electron density on the nitrogen atoms.[5] Unlike imidazole, the N-methyl group prevents tautomerization, making its properties more consistent.[7] Its pKa of the conjugate acid is around 7.4, making it a stronger base than pyridine (pKa ~5.2).[7] This enhanced nucleophilicity allows it to more effectively attack electrophilic centers (like acyl chlorides) to form the highly reactive intermediates needed for catalysis.[1]
Q2: Can N-methylimidazole cause side reactions with protecting groups? A2: Yes. Its basicity can be problematic for base-labile protecting groups. More commonly, as a nucleophilic catalyst, it can promote the undesired cleavage of certain protecting groups. For example, while it's used to catalyze the silylation of alcohols, prolonged reaction times or elevated temperatures could potentially facilitate the cleavage of more labile silyl ethers like TMS ethers.[11][12] Careful monitoring of the reaction is crucial.
Q3: Is N-methylimidazole stable? How should it be stored? A3: N-methylimidazole is generally stable under standard laboratory conditions.[5] However, it is hygroscopic (absorbs moisture from the air) and incompatible with strong acids, acid anhydrides, and strong oxidizing agents.[5] It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen) and in a cool, dry place, away from incompatible materials.
Q4: My reaction involves an anhydride, and I'm seeing an unexpected elimination byproduct. Could NMI be the cause? A4: Yes, this has been observed. In reactions of homophthalic anhydride with imines, N-methylimidazole was found to suppress a Knoevenagel-type elimination side reaction, thereby increasing the yield of the desired cycloadduct.[13][14] It is proposed that NMI intercepts a key intermediate, forming an N-acylimidazolium species that is sterically and electronically biased towards the desired cyclization rather than elimination.[13] If you are seeing an elimination product, the addition of NMI could be a potential solution.
Q5: Are there any known signaling pathway interactions or toxicities I should be aware of in a drug development context? A5: N-methylimidazole itself is a precursor for many biologically active compounds, including those designed to interact with specific DNA sequences.[5][7] While not typically a signaling molecule itself, its derivatives are. From a process chemistry perspective, it's crucial to remove it completely from any active pharmaceutical ingredient (API), as residual NMI could lead to quaternization of the API over time, creating a new, uncharacterized, and potentially toxic impurity. Furthermore, N-substituted imidazoles are generally considered to be poorly biodegradable.[15] Toxicological screening of various alkylated imidazoles has shown that toxicity can vary significantly with structure.[16] Therefore, its removal and the control of related impurities are critical aspects of drug development.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. researchgate.net [researchgate.net]
- 3. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC02557E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-METHYLIMIDAZOLE (NMI) - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 8. Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1-Methylimidazole Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 1-methylimidazole (B24206) catalysis.
Frequently Asked Questions (FAQs)
Q1: What is 1-methylimidazole and why is it used as a catalyst?
1-methylimidazole (also known as N-methylimidazole) is a heterocyclic organic compound.[1][2] It is a colorless liquid utilized as a specialty solvent, a base, and a precursor for some ionic liquids.[1][2] Its catalytic activity is primarily due to its nucleophilic nitrogen atom, which can participate in various reaction mechanisms.[3] The methyl group on one of the nitrogen atoms prevents tautomerization and lowers the melting point, making it a useful solvent in addition to its catalytic properties.[1][2] It is slightly more basic than imidazole.[1][2]
Q2: What types of reactions are catalyzed by 1-methylimidazole?
1-methylimidazole is a versatile catalyst effective in a wide range of organic transformations, including:
-
Acylation and Esterification: It acts as an effective nucleophilic catalyst, activating carboxylic acids or their derivatives to facilitate the formation of ester or amide bonds.[3]
-
Peptide Synthesis: It is often used with other coupling reagents to improve the efficiency of amide bond formation and suppress epimerization.[3]
-
Polymerization: It catalyzes the ring-opening polymerization of epoxides and cross-linking reactions in polyurethane formation.[3]
-
Aza-Michael Additions: It has been shown to be a highly efficient catalyst for the conjugate addition of N-heterocycles to α,β-unsaturated carbonyl compounds.[4][5]
-
Cyclization Reactions: It can catalyze cyclodimerization reactions, for instance, with acylethynylpyrroles.[6]
-
Silylations and Alkylations: Its moderate basicity and nucleophilicity allow it to be a valuable tool in these transformations.[3]
Q3: Can 1-methylimidazole be used as both a catalyst and a solvent?
Yes, in some reactions, 1-methylimidazole can function as both the catalyst and the solvent. For example, in the [3+3]-cyclodimerization of acylethynylpyrroles, the reaction proceeded with the most efficiency when an equimolar amount of 1-methylimidazole was used, where it acted as both catalyst and solvent.[6]
Q4: How does the reaction mechanism of 1-methylimidazole catalysis work?
The mechanism can vary depending on the reactants. For instance, in the acetylation of alcohols:
-
With acetic anhydride , the system proceeds through a general base catalysis mechanism.[7]
-
With acetyl chloride , the reaction occurs via a nucleophilic route , involving the intermediate formation of the N-acylated catalyst.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using 1-methylimidazole as a catalyst.
Problem: Low or No Reaction Yield
| Possible Cause(s) | Suggested Solution(s) |
| Insufficiently active reagents | 1. Ensure the purity of starting materials. Impurities can deactivate the catalyst or interfere with the reaction.[8] 2. If applicable, switch to a more reactive agent (e.g., a more reactive acylating or chlorinating agent).[8] |
| Low reaction temperature | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[8] Some reactions require a specific temperature to initiate; for example, a [3+3]-cyclodimerization was found to require 40–45 °C to start.[6] |
| Inactive or insufficient catalyst | 1. Ensure the 1-methylimidazole is fresh and has been stored correctly. 2. Optimize the catalyst loading. Both too little and too much catalyst can negatively affect the yield.[6][9] |
| Poor solvent choice | The solvent can significantly impact reaction rates.[10] Perform a solvent screen to identify the optimal medium. In one study, dimethoxyethane (DME) provided the best yield for an olefination reaction.[11] Less polar solvents like 1,4-dioxane (B91453) showed lower efficiency compared to acetonitrile (B52724) in another reaction.[6] |
Problem: Formation of Byproducts or Side Reactions (e.g., Oligomerization)
| Possible Cause(s) | Suggested Solution(s) |
| High reaction temperature | Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[8] |
| Incorrect catalyst loading | Optimize the catalyst concentration. For example, reducing catalyst loading from equimolar amounts to 20 mol% or increasing it to 500 mol% had no positive effect on the yield of a cyclodimerization product and did not suppress side oligomerization.[6] |
| Substrate reactivity | Certain substituents on the substrate may promote side reactions. For instance, heteroaromatic substituents on acylethynylpyrroles promoted greater oligomerization.[6] If possible, modify the substrate or protecting groups. |
| Prolonged reaction time | Monitor the reaction closely using techniques like TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the formation of degradation products.[12] |
Problem: Difficulty in Product Isolation or Purification
| Possible Cause(s) | Suggested Solution(s) |
| Product has similar properties to byproducts | Utilize effective purification techniques such as column chromatography on silica (B1680970) gel, distillation (if the product is a liquid with a distinct boiling point), or recrystallization (for solid products).[8] |
| Product is unstable under workup conditions | Perform the workup at a lower temperature and avoid strong acids or bases if the product is sensitive to them.[8] |
| Poor solubility of reactants or products | For issues with reactant solubility, consider using a co-solvent, increasing the temperature, or employing sonication to aid dissolution.[13] |
Data on Optimizing Reaction Conditions
The following tables summarize quantitative data from a study on the 1-methylimidazole-catalyzed [3+3]-cyclodimerization of benzoylethynylpyrrole.
Table 1: Effect of Catalyst Loading and Temperature
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20 | 20-25 | 24 | No reaction |
| 2 | 20 | 40-45 | 24 | 36 |
| 3 | 100 (Equimolar) | 40-45 | 24 | 51 |
| 4 | 500 | 40-45 | 24 | 30 |
Data sourced from a study on cyclodimerization reactions.[6]
Table 2: Effect of Solvent
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 40-45 | 24 | 36 |
| 2 | 1,4-Dioxane | 40-45 | 24 | 28 |
| 3 | Hexane (co-solvent) | 40-45 | 8 | 35 |
Catalyst loading was 20 mol% for these experiments. Data sourced from a study on cyclodimerization reactions.[6]
Experimental Protocols & Workflows
General Protocol for a 1-Methylimidazole Catalyzed Reaction (Example: Chlorination)
-
Preparation: Dissolve 1-methylimidazole in a suitable solvent (e.g., acetonitrile or dichloromethane) in a reaction flask. Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.[8]
-
Reagent Addition: Slowly add the other reactant (e.g., N-chlorosuccinimide, 1.0 eq) to the cooled solution in portions over a set period (e.g., 15-30 minutes).[8]
-
Catalyst Addition: Add the optimized amount of 1-methylimidazole catalyst to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Workup: Once the reaction is complete, quench the reaction. This may involve adding a saturated aqueous solution, such as sodium thiosulfate (B1220275) in the case of a chlorination reaction.[8]
-
Purification: Extract the product and purify it using standard laboratory techniques like column chromatography.[8]
Visualizations
Caption: General experimental workflow for a reaction catalyzed by 1-methylimidazole.
Caption: Troubleshooting flowchart for low reaction yield in 1-methylimidazole catalysis.
References
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
how to purify 1-methylimidazole for high-purity applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-methylimidazole (B24206) for high-purity applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 1-methylimidazole?
A1: Common impurities in commercially available 1-methylimidazole can include:
-
Water: 1-Methylimidazole is hygroscopic and readily absorbs moisture from the atmosphere.
-
Unreacted starting materials: Depending on the synthesis route, these can include imidazole, methylating agents (e.g., methyl iodide, dimethyl sulfate), glyoxal, formaldehyde, and ammonia.[1]
-
By-products: Side reactions during synthesis can lead to various isomeric and polymeric impurities.
-
Color impurities: The presence of a yellow to brown color can indicate the presence of degradation products or trace impurities.
Q2: What is the most effective method for purifying 1-methylimidazole to a high purity (>99%)?
A2: Vacuum distillation is the most widely recommended and effective method for achieving high-purity 1-methylimidazole.[2][3] This technique allows for distillation at a lower temperature, which is crucial for preventing thermal decomposition of the compound.[4] A patent describing the synthesis of 1-methylimidazole specifies collecting the fraction at 100-110 °C under a vacuum of 4.0kPa to obtain a product with a purity of 99%.
Q3: How can I determine the water content in my purified 1-methylimidazole?
A3: Karl Fischer titration is the gold standard method for accurately determining trace amounts of water in organic solvents like 1-methylimidazole.[3][5] This technique is highly specific to water and can provide precise measurements, which is critical for applications sensitive to moisture.
Q4: What analytical techniques are suitable for assessing the purity of 1-methylimidazole?
A4: The purity of 1-methylimidazole can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[7][8] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with a modifier like phosphoric acid or formic acid is a suitable approach.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of 1-methylimidazole and detect the presence of impurities.
Q5: What are the optimal storage conditions for high-purity 1-methylimidazole?
A5: To maintain its high purity, 1-methylimidazole should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation. It is recommended to store it in a cool, dry place.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The distilled 1-methylimidazole has a yellow or brownish tint. | Thermal decomposition during distillation due to excessive temperature. | Lower the distillation temperature by reducing the vacuum pressure. Ensure the heating mantle is not set too high. |
| Presence of non-volatile colored impurities. | Consider a preliminary purification step, such as treatment with activated charcoal, before distillation.[9] | |
| The purified 1-methylimidazole still contains significant amounts of water (as determined by Karl Fischer titration). | Inefficient drying of the crude material before distillation. | Dry the crude 1-methylimidazole over a suitable drying agent (e.g., molecular sieves, sodium sulfate) for a sufficient period before distillation. |
| The distillation apparatus was not properly dried, or there were leaks in the system allowing atmospheric moisture to enter. | Ensure all glassware is thoroughly dried in an oven before assembly. Check all joints and connections for a proper seal. | |
| The purity of the distilled 1-methylimidazole is lower than expected, with the presence of starting materials (e.g., imidazole). | The boiling points of the impurities are close to that of 1-methylimidazole. | Use a fractional distillation column under vacuum to improve separation efficiency.[10] This provides multiple theoretical plates for better separation of components with close boiling points.[10] |
| Inefficient separation during a single distillation. | Collect narrower boiling point fractions during distillation. Analyze each fraction for purity and combine only the high-purity fractions. | |
| No crystals form upon attempting recrystallization of a 1-methylimidazole salt. | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[2] |
| Presence of impurities inhibiting crystallization. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.[2] |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >99 | 70-85 | Effective for removing non-volatile and some volatile impurities; scalable. | Requires specialized vacuum equipment; potential for thermal decomposition if not controlled properly. |
| Fractional Vacuum Distillation | >99.5 | 60-80 | High resolution for separating impurities with close boiling points.[10] | More complex setup than simple vacuum distillation; potentially lower yield due to multiple condensation/vaporization cycles.[10] |
| Recrystallization (of a salt derivative) | >99 | 50-70 | Effective for removing soluble impurities. Can yield very pure crystalline product.[11] | Requires conversion to a salt and then back to the free base, adding extra steps and potentially reducing overall yield. |
Experimental Protocols
Detailed Protocol for Vacuum Distillation of 1-Methylimidazole
Objective: To purify 1-methylimidazole to >99% purity by removing water and other less volatile impurities.
Materials:
-
Crude 1-methylimidazole
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or molecular sieves)
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Vacuum grease
-
Boiling chips or magnetic stir bar
Procedure:
-
Drying the Crude Material:
-
To the flask containing crude 1-methylimidazole, add a suitable drying agent (e.g., 5-10% w/w of anhydrous magnesium sulfate).
-
Stir the mixture for at least 4 hours at room temperature. For very wet samples, overnight stirring is recommended.
-
Filter or decant the dried 1-methylimidazole into a clean, dry round-bottom flask suitable for distillation. Add boiling chips or a magnetic stir bar.
-
-
Apparatus Setup:
-
Assemble the short-path distillation apparatus. Ensure all glassware is completely dry.
-
Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.
-
Place the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump.
-
-
Distillation Process:
-
Begin stirring the 1-methylimidazole.
-
Gradually apply the vacuum. A pressure of around 4.0 kPa is a good starting point.
-
Once a stable vacuum is achieved, slowly begin to heat the distillation flask using the heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction that distills at a stable temperature (approximately 100-110 °C at 4.0 kPa).
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.
-
-
Product Recovery:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
The purified 1-methylimidazole is in the collection flask. Transfer it to a clean, dry, and labeled storage bottle under an inert atmosphere.
-
-
Purity Analysis:
-
Analyze the purity of the distilled product using GC-MS or HPLC and determine the water content using Karl Fischer titration.
-
Mandatory Visualizations
Caption: General workflow for the purification of 1-methylimidazole.
Caption: Troubleshooting flowchart for 1-methylimidazole purification.
References
- 1. njhjchem.com [njhjchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ilgmforum.com [ilgmforum.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. quora.com [quora.com]
Technical Support Center: Managing Moisture in N-methylimidazole (NMI) Reactions
This guide is intended for researchers, scientists, and drug development professionals who use N-methylimidazole (NMI) and need to manage its moisture sensitivity to ensure reaction success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How does water affect reactions involving N-methylimidazole?
A1: Water can significantly impact reactions where N-methylimidazole is used as a catalyst or reagent.[1] As a nucleophile, water can compete with the desired nucleophile in the reaction, leading to unwanted side products and reduced yields. For instance, in acylation reactions, water can hydrolyze the acylating agent or the activated acyl-imidazolium intermediate. In silylation reactions, water will react with the silylating agent, rendering it inactive.[2] Furthermore, in reactions sensitive to pH, the presence of water can alter the basicity of the reaction medium. In some cases, high concentrations of water can even change the reaction mechanism.[1]
Q2: My reaction with N-methylimidazole is sluggish or failing. Could water be the culprit?
A2: Yes, moisture is a common cause of issues in reactions catalyzed by N-methylimidazole. If you observe a slow or incomplete reaction, lower than expected yields, or the formation of unexpected byproducts, you should suspect the presence of water in your N-methylimidazole, solvent, or other reagents. It is crucial to use anhydrous NMI and solvents for moisture-sensitive reactions.
Q3: How can I determine the water content in my N-methylimidazole?
A3: The most accurate and widely used method for determining the water content in N-methylimidazole is Karl Fischer titration.[3] This electrochemical method is highly specific to water and can provide precise measurements even at very low concentrations (ppm levels). For a less precise but more accessible method, refractometry can be used, as the refractive index of N-methylimidazole changes linearly with its water content.[3]
Q4: What is the best way to dry N-methylimidazole?
A4: The optimal drying method depends on the required level of dryness. For achieving very low water content (sub-50 ppm), distillation from a suitable drying agent or vacuum distillation is highly effective. For routine drying to acceptable levels for many applications, storing N-methylimidazole over activated 3Å molecular sieves is a convenient and effective method.
Q5: How should I store N-methylimidazole to prevent moisture absorption?
A5: N-methylimidazole is hygroscopic and will readily absorb moisture from the atmosphere.[4] It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The container should be kept in a cool, dry place. For long-term storage of highly pure, anhydrous NMI, it is recommended to use a bottle with a septum-sealed cap to allow for removal via syringe without exposing the bulk material to the atmosphere.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues in reactions involving N-methylimidazole, with a focus on moisture-related problems.
Diagram: Troubleshooting Workflow for NMI Reactions
References
Technical Support Center: Optimizing MeIm PCSK9 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for assays involving MeIm, a peptide mimetic inhibitor of PCSK9.[1] The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a high-affinity peptide mimetic that functions by inhibiting the protein-protein interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[1] By blocking this interaction, this compound prevents PCSK9-mediated degradation of the LDLR, leading to higher levels of LDLR on the cell surface and consequently, increased uptake of LDL cholesterol from the extracellular environment.[1][2]
Q2: What is a typical starting point for incubation time in a biochemical PCSK9-LDLR binding assay with this compound?
A2: For a standard ELISA-based binding inhibition assay, a pre-incubation of the inhibitor (this compound) with the PCSK9 protein for 1 hour at room temperature is a common starting point.[3][4] Following this, the PCSK9-inhibitor mixture is typically incubated on the LDLR-coated plate for 1 to 2 hours at room temperature or 37°C.[3][5][6]
Q3: How do incubation times differ for cell-based assays compared to biochemical assays?
A3: Cell-based assays require significantly longer incubation times to account for cellular processes. After treating cells with this compound and PCSK9, an incubation period of 4 to 24 hours is often necessary to observe effects on LDLR levels or subsequent LDL uptake.[4][7][8] For example, a common protocol involves pre-incubating this compound with PCSK9 for 30 minutes, then adding this mixture to cells and incubating for 4 hours to assess LDLR degradation, followed by an additional 2-4 hour incubation with fluorescently labeled LDL to measure uptake.[4][8]
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: Higher concentrations of an inhibitor may produce a more rapid effect, potentially allowing for shorter incubation times.[9] Conversely, lower, more physiologically relevant concentrations may require longer incubation periods to achieve measurable inhibition. It is crucial to perform a dose-response experiment for various incubation times to determine the optimal conditions for your specific assay.[2]
PCSK9 Signaling and Inhibition Workflow
The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and the point of intervention for an inhibitor like this compound.
Troubleshooting Guide
Low or inconsistent efficacy in this compound PCSK9 inhibition assays can often be traced back to suboptimal incubation parameters.
| Problem | Potential Cause | Recommended Solution |
| No or Low Inhibition | Incubation time is too short. The inhibitor may not have had sufficient time to bind to PCSK9, or for the cellular effect to manifest.[9] | For biochemical assays, increase the pre-incubation of this compound with PCSK9 up to 2 hours.[7] For cell-based assays, extend the treatment time, testing a time-course from 4 to 24 hours.[7] |
| Incorrect incubation temperature. Protein binding and cellular processes are temperature-sensitive. | Ensure incubations are performed at the specified temperature (e.g., room temperature, 37°C). Use a calibrated incubator.[7] | |
| High Variability Between Wells | Inconsistent incubation timing. Minor differences in the timing of reagent addition or reaction stopping can lead to variability, especially in kinetic assays.[6] | Use a multi-channel pipette for simultaneous addition of reagents to multiple wells.[2] Ensure the stop solution is added in the same order and at the same pace as the substrate.[10] |
| Evaporation from wells. During long incubations at 37°C, evaporation from edge wells can concentrate reagents, altering results. | Use plate sealers for long incubations. Fill outer wells with sterile water or PBS to create a humidity barrier. | |
| Biochemical vs. Cellular Discrepancy | Poor cell permeability or efflux. this compound shows potent inhibition in a cell-free ELISA but is less effective in a cellular assay.[6] | This is less about incubation time and more about compound properties. While time can be extended to see if a small amount of compound entry has an effect over time, the primary issue may be that the compound cannot efficiently cross the cell membrane or is being removed by efflux pumps.[6] |
Summary of Incubation Times in PCSK9 Assays
The following table summarizes typical incubation times for various steps in common PCSK9 inhibition assays.
| Assay Type | Experimental Step | Typical Incubation Time | Temperature | References |
| Biochemical (ELISA) | Plate Coating (LDLR) | Overnight (12-16 hours) | 4°C | [3] |
| Blocking | 1 - 2 hours | Room Temp. | [3][4] | |
| Inhibitor + PCSK9 Pre-incubation | 1 hour | Room Temp. | [3][4] | |
| PCSK9-LDLR Binding | 1 - 2 hours | Room Temp. / 37°C | [3][5][7] | |
| Detection Antibody (e.g., Streptavidin-HRP) | 1 hour | Room Temp. | [3][6] | |
| Substrate Development (e.g., TMB) | 15 - 30 minutes | Room Temp. | [4] | |
| Cell-Based (LDL Uptake) | Cell Seeding & Adherence | Overnight (12-24 hours) | 37°C | [4] |
| Inhibitor + PCSK9 Treatment | 4 - 24 hours | 37°C | [4][7][8] | |
| Fluorescent LDL Uptake | 2 - 4 hours | 37°C | [4] | |
| Cell-Based (LDLR Degradation) | Sterol Depletion (optional) | 18 - 24 hours | 37°C | [8] |
| Inhibitor + PCSK9 Treatment | 4 hours | 37°C | [8] |
Experimental Protocols
Protocol 1: PCSK9-LDLR Binding Inhibition Assay (ELISA)
This biochemical assay measures the ability of this compound to block the interaction between recombinant PCSK9 and the LDLR extracellular domain in a cell-free system.[3][4]
-
Coating: Coat a 96-well high-binding microplate with Recombinant Human LDLR-EGF-AB domain (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.[3]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[3]
-
Compound Preparation: In a separate plate, prepare serial dilutions of this compound. Pre-incubate the this compound dilutions with a fixed concentration of biotinylated-PCSK9 (e.g., 0.5-1 µg/mL) for 1 hour at room temperature.[3][4]
-
Binding Reaction: Wash the LDLR-coated plate. Transfer 100 µL of the PCSK9/MeIm mixture to the corresponding wells. Incubate for 2 hours at room temperature.[3][4]
-
Detection: Wash the plate five times. Add 100 µL of HRP-conjugated Streptavidin (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.[3]
-
Signal Development: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[4]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Cellular LDL Uptake Assay
This assay measures the ability of this compound to rescue PCSK9-mediated reduction of LDL uptake in a cellular context, typically using HepG2 cells.[4]
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[4]
-
Compound and PCSK9 Treatment: Prepare dilutions of this compound. Pre-incubate the this compound dilutions with recombinant human PCSK9 for 30 minutes at 37°C.[7]
-
Cellular Incubation: Remove the cell culture medium and add the this compound/PCSK9 mixtures to the cells. Include controls (cells alone, cells + PCSK9, cells + positive control). Incubate for 4-6 hours at 37°C.[4]
-
LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Washing and Fixation: Gently wash cells three times with PBS to remove unbound DiI-LDL. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Data Acquisition: Wash the cells again with PBS. Measure fluorescence using a fluorescence microscope or plate reader.
Troubleshooting Logic for Low this compound Efficacy
When encountering lower than expected efficacy, a systematic approach is necessary to identify the root cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A rapid strategy for screening high-efficiency PCSK9 inhibitors from Ginkgo biloba leaves by ligand fishing, HPLC-Q-TOF-MS and interdisciplinary assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Density Lipoprotein Binds to Proprotein Convertase Subtilisin/Kexin Type-9 (PCSK9) in Human Plasma and Inhibits PCSK9-mediated Low Density Lipoprotein Receptor Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
addressing high background signals in MeIm cellular assays
Technical Support Center: MeIm Cellular Assays
Welcome to the troubleshooting guide for MEK-inhibitor (this compound) cellular assays. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues leading to high background signals in their experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of high background signals in my this compound cellular assay?
High background is a frequent issue where control wells show an unexpectedly high signal, reducing the assay's sensitivity and dynamic range.[1][2] The primary causes can be grouped into several categories:
-
Non-Specific Binding: This is the most common culprit. It occurs when antibodies bind to unintended proteins or components in the well.[2][3] This can be due to excessively high antibody concentrations, inadequate blocking, or cross-reactivity.[2][4][5]
-
Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies and other reagents, which then contribute to the background signal.[1][4][6]
-
Cellular Autofluorescence: Cells naturally contain molecules like NADH and riboflavin (B1680620) that fluoresce, especially at shorter wavelengths (blue/green spectrum).[7][8][9] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[10][11]
-
Reagent and Plate Issues: Problems can include contaminated buffers, substrate degradation, or "edge effects" in 96-well plates where wells on the perimeter evaporate faster.[1][4]
Below is a troubleshooting workflow to systematically address these issues.
Q2: My negative control (untreated cells) shows a high signal. How do I address non-specific antibody binding?
High signal in negative controls points directly to non-specific binding or autofluorescence. To address antibody issues, optimization is key.
1. Antibody Titration: Using too high a concentration of primary or secondary antibody is a common error that increases non-specific binding.[4][5][12] It is crucial to perform a titration experiment to find the optimal concentration that provides the best signal-to-noise ratio.[12]
2. Optimize Blocking: Blocking buffers prevent non-specific binding by occupying empty binding sites on the well surface.[3][6] If background is high, consider increasing the blocking incubation time (e.g., to 2 hours) or trying different blocking agents.[12] Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.
3. Use Appropriate Antibody Diluents: Diluting your antibodies in the blocking buffer can help reduce background. Adding a small amount of a non-ionic detergent like Tween-20 (0.05%) to the wash and antibody dilution buffers can also minimize non-specific interactions.[13]
Table 1: Example Antibody Titration Data This table illustrates how titrating the primary antibody can improve the signal-to-background ratio. The goal is to find the concentration that maximizes this ratio.
| Primary Antibody Dilution | Signal (Treated Cells) | Background (Untreated Cells) | Signal-to-Background Ratio |
| 1:250 | 85,000 | 20,000 | 4.25 |
| 1:500 | 78,000 | 8,000 | 9.75 |
| 1:1000 | 55,000 | 4,500 | 12.2 |
| 1:2000 | 30,000 | 2,500 | 12.0 |
Note: While the 1:1000 and 1:2000 dilutions give a higher ratio, the overall signal is significantly reduced. The 1:500 dilution provides a strong signal with a good signal-to-background ratio, making it the optimal choice.
Q3: How can I be sure my washing protocol is sufficient?
An effective washing protocol is critical for removing unbound reagents.[6] If you suspect your washing is inadequate, try the following:
-
Increase the number of washes: Instead of 3 washes, try 4 or 5 cycles.
-
Increase the wash volume: Ensure you are using a sufficient volume to fully cover the cell monolayer (e.g., 300 µL for a 96-well plate).
-
Add a soaking step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash step to help dislodge loosely bound antibodies.[1]
-
Maintain plate hydration: Do not allow the plate to dry out at any point, as this can cause reagents to precipitate and stick to the plate surface, increasing background.[1]
See the detailed protocol section below for a recommended In-Cell ELISA washing procedure.
Q4: Could the cells themselves be the source of the high background?
Yes, this phenomenon is known as autofluorescence and arises from endogenous cellular components.[7]
-
Identify Autofluorescence: Always include a control group of cells that undergo the entire assay process (fixation, permeabilization) but are not incubated with any antibodies. The signal from these wells represents the baseline autofluorescence.[4]
-
Choose the Right Fluorophore: Autofluorescence is most prominent in the blue and green spectra.[7][8] If possible, switch to secondary antibodies conjugated with fluorophores in the red or far-red spectrum (e.g., those emitting above 600 nm) to avoid the autofluorescence range.[7][11]
-
Chemical Quenching: For aldehyde-fixed cells, autofluorescence can be reduced by treating the cells with a chemical reducing agent like sodium borohydride (B1222165) after fixation.[7][10]
Table 2: Effect of Fluorophore Choice on Signal-to-Noise
| Fluorophore | Emission Wavelength | Signal Intensity | Autofluorescence Background | Signal-to-Noise Ratio |
| FITC | ~525 nm (Green) | 45,000 | 15,000 | 3.0 |
| Alexa Fluor 647 | ~665 nm (Far-Red) | 42,000 | 3,500 | 12.0 |
Understanding the MEK/ERK Signaling Pathway
The MEK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[14][15] MEK inhibitors are designed to block this pathway by preventing MEK from phosphorylating its downstream target, ERK. Understanding this pathway helps contextualize the assay's purpose.
Detailed Experimental Protocols
Protocol 1: Standard In-Cell ELISA (ICE) Workflow
This protocol outlines the key steps for a typical this compound assay designed to measure the phosphorylation of ERK (p-ERK).
Methodology:
-
Cell Seeding: Seed adherent cells (e.g., HeLa, A375) into a 96-well clear-bottom plate at a pre-optimized density (e.g., 25,000-50,000 cells/well) and culture overnight.
-
Treatment:
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat with your MEK inhibitor (or vehicle control) for 1-2 hours.
-
Stimulate with a growth factor (e.g., EGF, PMA) for 10-15 minutes to activate the MEK/ERK pathway.
-
-
Fixation & Permeabilization:
-
Gently aspirate media and fix cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16]
-
Wash twice with 1X PBS.
-
Permeabilize cells with 100 µL of 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking:
-
Wash twice with 1X PBS.
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) and incubate for 1-2 hours at room temperature.[16]
-
-
Primary Antibody Incubation:
-
Aspirate blocking buffer and add 100 µL of primary antibody (e.g., anti-p-ERK) diluted in blocking buffer.
-
Incubate overnight at 4°C.[16]
-
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of PBS to each well and read the fluorescence on a compatible plate reader.
-
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing the Stability of MeIm Peptide Mimetics in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of MeIm (N-methylimidazole) peptide mimetics in solution. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are this compound peptide mimetics, and why is N-methylation used?
A1: this compound peptide mimetics are peptides that incorporate an N-methylated imidazole (B134444) group, typically by modifying a histidine residue. N-methylation is a chemical modification strategy used to enhance the therapeutic properties of peptides. This modification can significantly improve stability against enzymatic degradation, increase bioavailability, and enhance cell membrane permeability.[1][2] By replacing a hydrogen atom on the backbone amide nitrogen with a methyl group, N-methylation can disrupt the formation of secondary structures like β-sheets that often lead to aggregation.
Q2: What are the primary pathways of degradation for peptide mimetics in solution?
A2: Peptide mimetics in aqueous solutions are susceptible to both physical and chemical degradation.
-
Chemical Degradation:
-
Oxidation: Residues such as methionine, cysteine, tryptophan, and histidine are prone to oxidation, which can be initiated by exposure to air, light, or trace metal ions.[3][4] The imidazole ring of histidine, and by extension N-methylimidazole, can also be a target for oxidation.[4][5]
-
Hydrolysis: Cleavage of the peptide backbone can occur, particularly at acidic or basic pH.[6][7] Certain amino acid sequences, like those containing aspartic acid, are more susceptible to hydrolysis.
-
Deamidation: Asparagine and glutamine residues can undergo hydrolysis of their side-chain amide group, leading to a loss of biological activity.[4]
-
-
Physical Instability:
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can be a major obstacle in their development.[8] Factors influencing aggregation include peptide concentration, pH, temperature, and ionic strength.[5]
-
Adsorption: Peptides can adsorb to the surfaces of storage vials, leading to a decrease in the effective concentration.
-
Q3: How does the N-methylimidazole (this compound) modification affect the stability of a peptide mimetic?
A3: The N-methylimidazole modification can significantly enhance the stability of a peptide mimetic, primarily by increasing its resistance to enzymatic degradation by proteases.[1][2] The methyl group on the imidazole nitrogen can also influence the peptide's conformation and reduce its propensity for aggregation. However, the imidazole ring itself can be susceptible to chemical degradation, such as oxidation.
Q4: What are the optimal storage conditions for this compound peptide mimetics?
A4: For long-term stability, this compound peptide mimetics should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture.[9] In solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers at a pH that ensures maximum stability, and store as aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Rapid Loss of this compound Peptide Mimetic in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic Degradation | Assess stability in the presence of relevant proteases. If degradation is observed, consider further modifications to the peptide backbone. | The peptide mimetic shows increased stability compared to its non-methylated counterpart. |
| Oxidation | Degas buffers and solutions. Work under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like methionine or EDTA to chelate metal ions.[5] | A decrease in the rate of degradation is observed, confirming oxidation as a contributing factor. |
| Hydrolysis | Determine the optimal pH for stability by conducting a pH stability profile. Adjust the buffer pH accordingly.[5][10] | The peptide mimetic exhibits a longer half-life at the optimized pH. |
| Adsorption to Surfaces | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to the buffer. | Recovery of the peptide from the solution is improved. |
Problem 2: Aggregation and Precipitation of this compound Peptide Mimetic
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH close to Isoelectric Point (pI) | Adjust the buffer pH to be at least 2 units away from the peptide's calculated pI.[8] | The peptide remains soluble and does not precipitate. |
| High Peptide Concentration | Decrease the working concentration of the peptide mimetic. | The peptide remains in solution without aggregating. |
| Ionic Strength of the Buffer | Screen different buffer systems and salt concentrations to find conditions that favor solubility.[5][8] | An optimal buffer is identified that prevents aggregation. |
| Temperature | Store solutions at lower temperatures (e.g., 4°C) if compatible with the experiment. Avoid repeated freeze-thaw cycles. | The rate of aggregation is reduced at lower temperatures. |
Quantitative Data Summary
The following tables summarize key data related to the stability of N-methylimidazole and factors influencing peptide stability.
Table 1: Physicochemical Properties of N-Methylimidazole
| Property | Value | Reference |
| Appearance | Clear, colorless to yellow liquid | [11] |
| Boiling Point | 198 °C | [11][12] |
| Density | 1.03 g/mL at 25 °C | [11][12] |
| pKa | 6.95 (at 25 °C) | [12] |
| Water Solubility | Miscible | [12] |
| Stability | Stable, but moisture sensitive. Incompatible with acids, acid anhydrides, strong oxidizing agents. | [11][12] |
Table 2: Factors Affecting Peptide Stability in Solution
| Factor | Effect on Stability | Mitigation Strategies | References |
| pH | Can lead to hydrolysis and deamidation, and influence aggregation. | Optimize buffer pH away from the peptide's pI. | [5][8][10] |
| Temperature | Higher temperatures accelerate degradation and aggregation. | Store at low temperatures; avoid freeze-thaw cycles. | [10][13] |
| Oxidation | Susceptible residues (Met, Cys, Trp, His) can be oxidized. | Use deoxygenated buffers, inert atmosphere, and antioxidants. | [3][4][5] |
| Concentration | Higher concentrations can promote aggregation. | Work at the lowest feasible concentration. | [8] |
Experimental Protocols
Protocol 1: Assessing this compound Peptide Mimetic Stability by RP-HPLC
This protocol outlines a general method to assess the stability of a this compound peptide mimetic in a specific buffer over time.
Materials:
-
This compound peptide mimetic
-
Desired buffer (e.g., PBS, pH 7.4)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the this compound peptide mimetic in an appropriate solvent (e.g., water or DMSO) at a known concentration.
-
Dilute the stock solution into the desired buffer to the final working concentration.
-
Incubate the solution at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench any enzymatic activity (if applicable) by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile with 1% TFA).
-
Centrifuge the samples to pellet any precipitated material.
-
Analyze the supernatant by RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Use a suitable gradient to separate the intact peptide from its degradation products.
-
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the time zero sample.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation
This protocol is used to monitor the aggregation of this compound peptide mimetics.
Materials:
-
This compound peptide mimetic
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the this compound peptide mimetic in the assay buffer at the desired concentration.
-
Add ThT to the peptide solution to a final concentration of 10-25 µM.
-
Pipette the mixture into the wells of the 96-well plate. Include control wells with buffer and ThT only.
-
Incubate the plate in the fluorescence plate reader at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity versus time to observe the aggregation kinetics. An increase in fluorescence indicates the formation of amyloid-like fibrils.[1][14][15]
Visualizations
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pepamino.com [pepamino.com]
- 11. N-METHYLIMIDAZOLE (NMI) - Ataman Kimya [atamanchemicals.com]
- 12. N-methyl imidazole [chembk.com]
- 13. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 14. ThT Fluorescence Assay [bio-protocol.org]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Validation & Comparative
A Head-to-Head Battle of Acylation Catalysts: 1-Methylimidazole vs. DMAP
In the landscape of organic synthesis, the quest for efficient and selective catalysts is paramount. For acylation reactions, a cornerstone of functional group manipulation in drug development and materials science, 4-(Dimethylamino)pyridine (DMAP) has long been revered as a superior nucleophilic catalyst. However, the less heralded 1-methylimidazole (B24206) is emerging as a potent and often advantageous alternative. This guide provides a detailed, data-driven comparison of the catalytic activity of 1-methylimidazole and DMAP, offering researchers and chemists the insights needed to select the optimal catalyst for their specific synthetic challenges.
At a Glance: Key Performance Indicators
A direct comparison in the acylation of sterically hindered alcohols highlights the nuanced differences in the catalytic prowess of 1-methylimidazole and DMAP. The following table summarizes the performance of these two catalysts in the tosylation and acetylation of a diacetonide glucofuranose derivative, a substrate known for its steric hindrance.
| Catalyst | Reagent | Reaction Time | Yield (%) |
| DMAP | p-TsCl | > 5 days (incomplete) | 49 |
| 1-Methylimidazole | p-TsCl | 4.5 h | 87 |
| 1-Methylimidazole | Ac₂O | Not specified | 94 |
Data sourced from a study on the acylation of sterically hindered alcohols. The reaction with DMAP was conducted in pyridine (B92270), while the 1-methylimidazole-catalyzed reactions were carried out in pyridine or dichloromethane (B109758) with triethylamine (B128534) as an auxiliary base.
The data unequivocally demonstrates that for the tosylation of this sterically demanding substrate, 1-methylimidazole is significantly more effective than DMAP, leading to a much higher yield in a fraction of the time. While a direct time comparison for acetylation is not provided in this specific dataset, 1-methylimidazole still affords an excellent yield.
Delving into the Catalytic Mechanisms
Both 1-methylimidazole and DMAP function as nucleophilic catalysts in acylation reactions. They operate by activating the acylating agent, typically an acid anhydride (B1165640) or acid chloride, to form a highly reactive intermediate that is more susceptible to nucleophilic attack by the alcohol.
The DMAP Catalytic Cycle:
DMAP's high catalytic activity stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. The catalytic cycle proceeds through the formation of a resonance-stabilized acylpyridinium ion.
The 1-Methylimidazole Catalytic Cycle:
Similarly, 1-methylimidazole activates the acylating agent through the formation of an acylimidazolium intermediate. The N-methyl group prevents tautomerization and enhances its nucleophilicity.
Experimental Protocols
To facilitate the direct comparison and application of these catalysts, detailed experimental protocols for acylation reactions are provided below.
General Procedure for 1-Methylimidazole Catalyzed Acylation of a Sterically Hindered Alcohol
Materials:
-
Sterically hindered alcohol (1.0 eq.)
-
Acid anhydride (e.g., Ac₂O, 1.2 eq.) or acid chloride (e.g., p-TsCl, 1.2 eq.)
-
1-Methylimidazole (0.2 - 1.0 eq.)
-
Triethylamine (1.5 eq., as an auxiliary base)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a solution of the sterically hindered alcohol and triethylamine in dichloromethane, add 1-methylimidazole.
-
Add the acid anhydride or acid chloride to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for DMAP Catalyzed Acylation
Materials:
-
Alcohol (1.0 eq.)
-
Acid anhydride (e.g., Ac₂O, 1.5 eq.)
-
DMAP (0.1 - 0.2 eq.)
-
Pyridine or Triethylamine as a base and/or solvent
-
Dichloromethane (CH₂Cl₂) as an optional co-solvent
Procedure:
-
Dissolve the alcohol in pyridine or a mixture of dichloromethane and triethylamine.
-
Add DMAP to the solution.
-
Add the acid anhydride to the reaction mixture.
-
Stir the reaction at room temperature, monitoring the progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine and DMAP), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by chromatography or distillation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a catalyzed acylation reaction followed by analysis.
Conclusion: Choosing the Right Tool for the Job
While DMAP remains a highly effective and widely used catalyst for a broad range of acylation reactions, this comparative guide demonstrates that 1-methylimidazole can be a superior choice, particularly for challenging substrates such as sterically hindered alcohols. Its ability to promote rapid and high-yielding reactions under mild conditions makes it an invaluable tool in the synthetic chemist's arsenal. The choice between 1-methylimidazole and DMAP should be guided by the specific requirements of the synthesis, including the steric and electronic properties of the substrate, desired reaction kinetics, and overall process efficiency. For researchers and drug development professionals, a thorough evaluation of both catalysts is warranted to optimize synthetic routes and accelerate the discovery process.
A Comparative Study: 1-Methylimidazole vs. 1-Ethylimidazole as Catalysts
In the landscape of chemical synthesis, the choice of catalyst is pivotal to optimizing reaction efficiency, selectivity, and yield. Among the versatile class of N-alkylimidazoles, 1-methylimidazole (B24206) and 1-ethylimidazole (B1293685) are frequently employed as nucleophilic catalysts in a variety of organic transformations, including esterification, polymerization, and the cycloaddition of carbon dioxide to epoxides.[1][2] This guide provides an objective comparison of their catalytic performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.
Catalytic Performance: A Head-to-Head Comparison
While direct, comprehensive comparative studies for many common organic reactions are not extensively documented, a notable study on the synthesis of laccase-like nanozymes provides a quantitative comparison of the catalytic activity of copper complexes of 1-methylimidazole (Cu-MIM) and 1-ethylimidazole (Cu-EIM). In this context, the catalytic performance was evaluated based on the oxidation of phenolic compounds. The results indicate that the nanozyme prepared with 1-methylimidazole (Cu-MIM) exhibited superior catalytic activity.[3]
Table 1: Comparative Catalytic Performance of Cu-MIM and Cu-EIM Nanozymes [3]
| Catalyst | Ligand | Yield of Nanozyme | Relative Catalytic Activity (Absorbance) |
| Cu-MIM | 1-Methylimidazole | Highest | ~5.0 |
| Cu-EIM | 1-Ethylimidazole | Lower than Cu-MIM | ~4.5 |
The higher yield and catalytic activity of the 1-methylimidazole-based nanozyme suggest that the methyl substituent may offer a more favorable steric and electronic environment for the formation and function of the catalytic species in this specific application.[3]
Mechanistic Insights: The Role of N-Alkylimidazoles in Catalysis
Both 1-methylimidazole and 1-ethylimidazole function as nucleophilic catalysts primarily through the lone pair of electrons on the N-3 nitrogen atom of the imidazole (B134444) ring. The general mechanism involves the nucleophilic attack of the imidazole on an electrophilic substrate, forming a highly reactive imidazolium (B1220033) intermediate. This intermediate is then more susceptible to attack by a nucleophile, regenerating the catalyst and yielding the desired product. The alkyl group at the N-1 position influences the catalyst's nucleophilicity, basicity, and steric hindrance, thereby affecting its overall catalytic efficiency.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the aforementioned nanozymes, which can be adapted for a comparative study of 1-methylimidazole and 1-ethylimidazole as ligands.
Synthesis of Copper-Imidazole Nanozymes
This protocol is based on the facile self-assembly of copper ions with imidazole derivatives.[3]
Materials:
-
1-Methylimidazole (or 1-Ethylimidazole)
-
Copper(II) chloride (CuCl₂)
-
Absolute ethanol (B145695)
Procedure:
-
In a clean glass vial at room temperature, dissolve 0.5 mmol of the imidazole ligand (1-methylimidazole or 1-ethylimidazole) in 5 mL of absolute ethanol.
-
To this solution, add 0.5 mmol of CuCl₂.
-
Stir the mixture magnetically at 300 rpm for 1 hour.
-
The resulting nanozyme precipitate can be collected by centrifugation and washed with ethanol to remove any unreacted precursors.
-
Dry the nanozyme under vacuum before characterization and use.
Assay for Catalytic Activity
The catalytic performance of the synthesized nanozymes can be measured via a chromogenic reaction.[3]
Materials:
-
Synthesized Cu-MIM or Cu-EIM nanozyme
-
Phenolic substrate (e.g., 2,4-dichlorophenol)
-
4-Aminoantipyrine (4-AP)
-
Buffer solution (e.g., phosphate (B84403) buffer at a specific pH)
Procedure:
-
Prepare a reaction mixture containing the phenolic substrate and 4-AP in the buffer solution.
-
Initiate the reaction by adding a specific amount of the synthesized nanozyme.
-
Monitor the formation of the colored product over time using a UV-Vis spectrophotometer at the appropriate wavelength.
-
The initial reaction rate can be determined from the change in absorbance over time.
Conclusion
Based on the available data, 1-methylimidazole demonstrates superior performance as a ligand in the formation of catalytically active copper nanozymes when compared to 1-ethylimidazole.[3] This suggests that for applications requiring high catalytic turnover, 1-methylimidazole may be the more effective choice. However, the catalytic efficiency is highly dependent on the specific reaction, substrate, and conditions. Therefore, for other applications such as polyester (B1180765) synthesis or CO2 cycloaddition, empirical validation through comparative experiments is recommended to determine the optimal catalyst. The slightly larger ethyl group in 1-ethylimidazole could introduce steric effects that may be either beneficial or detrimental depending on the reaction mechanism. Researchers are encouraged to use the provided protocols as a starting point for their own comparative studies to make an informed decision based on their specific synthetic needs.
References
1-Methylimidazole as a Ligand in Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Methylimidazole (B24206) has emerged as a versatile and effective N-donor ligand in the synthesis of metal complexes, demonstrating significant potential in catalysis, materials science, and medicinal chemistry. Its unique electronic and steric properties, arising from the methyl substitution on the imidazole (B134444) ring, distinguish it from other related ligands. This guide provides an objective comparison of 1-methylimidazole with alternative ligands, supported by experimental data, to aid researchers in ligand selection and complex design.
Performance Comparison of 1-Methylimidazole vs. Alternative Ligands
The performance of 1-methylimidazole as a ligand is often benchmarked against unsubstituted imidazole and other N-alkylated imidazoles. The methyl group in 1-methylimidazole introduces specific steric and electronic effects that influence the stability, reactivity, and catalytic activity of the resulting metal complexes.
Compared to unsubstituted imidazole, 1-methylimidazole lacks an acidic N-H proton, which can prevent undesired side reactions and deprotonation events. This attribute contributes to the formation of more stable and well-defined complexes. The methyl group also introduces a degree of steric hindrance that can influence the coordination geometry and the accessibility of the metal center, which can be advantageous in tuning catalytic selectivity.
In the context of catalytic applications, such as the oxidation of styrene (B11656), metal complexes containing imidazole-based ligands have shown promising activity. A comparative study on Co(II), Ni(II), Cu(II), and Zn(II) complexes with imidazole and different carboxylate ligands (formates, acetates, and propionates) revealed that the catalytic activity is influenced by the carbon chain length of the carboxylate. For Ni(II), Cu(II), and Zn(II) compounds, an increase in the carbon chain length of the carboxylate was associated with an increased conversion degree in styrene oxidation[1].
Furthermore, in the development of nanozymes, a copper-based metal-organic framework using 1-methylimidazole (Cu-MIM) exhibited enhanced laccase-like activity compared to nanozymes synthesized with imidazole or other N-alkylated imidazoles with longer carbon chains (ethyl, propyl, butyl)[2]. This suggests that the C1 carbon chain of the methyl group promotes the coordination between copper and the imidazole moiety, leading to superior catalytic performance in the degradation of phenolic compounds[2].
The following table summarizes key comparative data for metal complexes with 1-methylimidazole and related ligands.
Table 1: Comparison of Metal Complexes with Imidazole-Based Ligands
| Metal Complex | Ligand | Application | Key Finding | Reference |
| [Cu(ligand)] nanozyme | 1-Methylimidazole | Laccase-like nanozyme | Highest catalytic performance for phenol (B47542) degradation compared to imidazole and other N-alkylated imidazoles. | [2] |
| [M(carboxylate)₂(imidazole)ₓ] | Imidazole | Styrene oxidation catalysis | Catalytic activity is dependent on the metal and the carboxylate co-ligand. | [1] |
| [ZnX₂(ligand)₂] | Imidazole vs. 2-Methylimidazole | Structural Chemistry | Both ligands form distorted tetrahedral complexes with Zn(II) halides. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of typical experimental protocols for the synthesis and characterization of metal complexes with 1-methylimidazole.
Synthesis of a Hexakis(1-methyl-1H-imidazole-κN³)zinc(II) dinitrate Complex[4][5]
-
Materials: Zinc(II) nitrate (B79036) hexahydrate, 1-methylimidazole, ethanol.
-
Procedure:
-
Dissolve zinc(II) nitrate hexahydrate in ethanol.
-
Add 1-methylimidazole to the solution with stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period.
-
Allow the solution to stand for slow evaporation to obtain crystals of the complex.
-
Filter the resulting crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the 1-methylimidazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and C-N bonds of the imidazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the complex in solution. Coordination to a metal ion typically causes shifts in the chemical shifts of the protons and carbons of the 1-methylimidazole ligand compared to the free ligand.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.
-
Thermal Analysis (TGA/DTA): To investigate the thermal stability of the complex and identify decomposition pathways.
Visualizing Methodologies and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different components in a study.
Caption: Workflow for the synthesis and characterization of a 1-methylimidazole metal complex.
Caption: Logical relationship between ligand choice and resulting complex properties.
References
A Comparative Guide to Purity Evaluation of Synthesized 1-Methylimidazole
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of 1-methylimidazole (B24206), a key building block in the synthesis of pharmaceuticals and ionic liquids. We will focus on Gas Chromatography (GC) as the primary technique and compare its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing supporting experimental data and detailed protocols.
Comparison of Analytical Methods for 1-Methylimidazole Purity Assessment
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the analysis of 1-methylimidazole.
| Feature | Gas Chromatography (GC-FID with Derivatization) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of nuclei based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Sample Volatility | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like 1-methylimidazole. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Not dependent on volatility; the sample must be soluble in a suitable deuterated solvent. |
| Common Impurities Detected | Unreacted starting materials (e.g., imidazole (B134444), methylating agents), residual solvents (e.g., diethyl ether), and volatile by-products. | A broad range of organic impurities, including less volatile by-products and degradation products. | Any impurity containing the observed nucleus (typically ¹H) that is soluble in the NMR solvent and has a distinct signal. |
| Quantification | Based on the peak area percentage relative to the total peak area. An internal standard is recommended for higher accuracy. | Based on the peak area percentage relative to the total peak area, or by using a calibration curve with a reference standard. | Absolute quantification is possible using a certified internal standard of known purity and concentration. |
| Advantages | High resolution for volatile compounds, high sensitivity with a Flame Ionization Detector (FID). | Versatile, applicable to a wide range of compounds, well-established and robust. | Primary analytical method, highly accurate and precise, does not require a reference standard of the analyte. |
| Disadvantages | Derivatization can be time-consuming and may introduce errors. Not suitable for non-volatile impurities. | May have lower resolution for very similar compounds compared to capillary GC. Requires a chromophore for UV detection. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, and can be expensive. |
Experimental Data: Purity Analysis of Synthesized 1-Methylimidazole by GC-FID
A sample of synthesized 1-methylimidazole was analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The following table summarizes the quantitative results.
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 4.25 | Diethyl Ether (solvent) | 0.05 |
| 2 | 6.82 | Unreacted Imidazole (as TMS derivative) | 0.25 |
| 3 | 8.15 | 1-Methylimidazole (as TMS derivative) | 99.50 |
| 4 | 9.53 | Unknown Impurity 1 | 0.10 |
| 5 | 10.78 | Unknown Impurity 2 | 0.10 |
Note: This is a representative dataset. Actual results may vary depending on the synthesis and purification process.
Detailed Experimental Protocols
Gas Chromatography (GC-FID) with Derivatization
This protocol describes the purity analysis of 1-methylimidazole using GC-FID after derivatization with BSTFA. Derivatization is employed to increase the volatility and improve the chromatographic peak shape of the polar imidazole compounds.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the synthesized 1-methylimidazole sample into a clean, dry 2 mL vial.
-
Add 1 mL of anhydrous acetonitrile (B52724) to dissolve the sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection into the GC.
2. GC-FID Conditions:
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Data Analysis: Integrate all peaks and calculate the area percentage of each component. The purity of 1-methylimidazole is reported as the area percentage of the main peak.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the direct analysis of 1-methylimidazole without derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-methylimidazole sample and dissolve it in 10 mL of the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Data Analysis: Calculate the purity based on the area percentage of the 1-methylimidazole peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh about 10 mg of the 1-methylimidazole sample into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should be chemically inert, stable, and have signals that do not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Acquisition Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Purity Calculation:
-
Process the FID to obtain the ¹H NMR spectrum.
-
Carefully integrate a well-resolved signal of 1-methylimidazole and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to 1-methylimidazole and the internal standard, respectively.
-
Visualizations
A Comparative Guide to the Efficacy of 1-Methylimidazole and Pyridine in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Acylation is a cornerstone of organic synthesis, pivotal in the formation of esters and amides for a vast array of applications, including the development of pharmaceuticals. The efficiency of these reactions is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of two commonly employed nucleophilic catalysts: 1-methylimidazole (B24206) and pyridine (B92270). The following sections present a detailed analysis of their catalytic efficacy, supported by experimental data, reaction mechanisms, and standardized protocols to inform catalyst selection in a research and development setting.
Executive Summary
1-Methylimidazole consistently demonstrates superior catalytic activity in acylation reactions when compared to pyridine. While both operate via a nucleophilic catalysis mechanism, forming a highly reactive acylated intermediate, 1-methylimidazole's greater nucleophilicity and, in some cases, its ability to also act as a general base catalyst, contribute to significantly faster reaction rates. One study quantifies the catalytic activity of N-methylimidazole to be approximately 4 x 10^5 times greater than that of pyridine in the context of analytical acetylations.[1] This heightened efficiency can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, making 1-methylimidazole a more advantageous catalyst for many acylation applications.
Data Presentation: A Comparative Analysis of Catalytic Performance
Direct side-by-side comparisons of 1-methylimidazole and pyridine under identical reaction conditions are not extensively documented in readily available literature. The following tables summarize representative quantitative data for each catalyst in various acylation reactions to provide a contextual understanding of their performance.
Table 1: 1-Methylimidazole as a Catalyst in Acylation Reactions
| Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sterically Hindered Alcohol¹ | Acetic Anhydride (B1165640) | Dichloromethane | Reflux | Not Specified | 94 |
| Sterically Hindered Alcohol¹ | Benzoic Anhydride | Dichloromethane | Reflux | Not Specified | 92 |
| Alcohols, Phenols, Glycols, Sugars² | Acetic Anhydride | Neat | Room Temp. | ~5 min | Quantitative |
¹Data sourced from a study on the acylation of sterically hindered alcohols.[2] ²Data from a study on analytical acetylations.
Table 2: Pyridine as a Catalyst in Acylation Reactions
| Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | k_cat (M⁻¹s⁻¹) | Relative Rate |
| Methanol³ | m-Chlorobenzoyl Chloride | Dichloromethane | 25 | Not Specified | 7.0 x 10⁻⁶ | 1 |
| Phenols⁴ | Acetic Anhydride | Carbon Tetrachloride | Not Specified | Not Specified | Not Reported | Not Applicable |
| Alcohols⁴ | Acetic Anhydride | Carbon Tetrachloride | Not Specified | Not Specified | Not Reported | Not Applicable |
³Rate constant data for pyridine and its derivatives; 1-methylimidazole was not included in this specific comparative study.[3] ⁴Qualitative studies indicating that phenols are not acetylated without pyridine, while alcohols are, but the catalysis is less pronounced.[4]
Reaction Mechanisms and Catalytic Cycles
Both 1-methylimidazole and pyridine catalyze acylation reactions primarily through a nucleophilic catalysis pathway. This involves the initial reaction of the catalyst with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylimidazolium or N-acylpyridinium intermediate, respectively. This intermediate is then readily attacked by the nucleophile (an alcohol or amine) to yield the acylated product and regenerate the catalyst.
However, with acetic anhydride as the acylating agent, 1-methylimidazole can also function as a general base catalyst .[5]
Figure 1: Generalized nucleophilic catalysis pathway for 1-methylimidazole and pyridine.
Experimental Protocols
The following are generalized experimental protocols for the acylation of alcohols. These should be adapted based on the specific substrate, scale, and laboratory safety protocols.
Protocol 1: Acylation of an Alcohol using 1-Methylimidazole as a Catalyst
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
1-Methylimidazole (0.1-1.0 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the alcohol (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1-methylimidazole to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Acylation of an Alcohol using Pyridine as a Catalyst
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.5-2.0 eq)
-
Dry Pyridine (can be used as both catalyst and solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (for workup)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the alcohol (1.0 eq) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5-2.0 eq per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the addition of methanol.
-
Co-evaporate the reaction mixture with toluene (B28343) to remove excess pyridine.
-
Dilute the residue with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.[6]
Figure 2: A generalized experimental workflow for catalyst-mediated acylation reactions.
Conclusion
The evidence strongly suggests that 1-methylimidazole is a more efficacious catalyst for acylation reactions than pyridine. Its superior catalytic activity translates to faster reaction times and the ability to acylate a broader range of substrates, including sterically hindered alcohols, under mild conditions. While pyridine remains a viable and historically significant catalyst, particularly when used as a solvent, for reactions where efficiency and speed are paramount, 1-methylimidazole presents a clear advantage. For process optimization and the development of robust synthetic routes, the use of 1-methylimidazole should be strongly considered.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Imidazolium-Based Ionic Liquids in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and sustainable catalytic processes is perpetual. In this context, imidazolium-based ionic liquids (ILs) have emerged as a versatile and promising class of catalysts, often outperforming traditional alternatives in a variety of organic transformations. This guide provides an objective comparison of their performance with conventional catalysts, supported by experimental data, detailed protocols, and mechanistic insights.
Imidazolium-based ILs are salts with melting points below 100°C, composed of an imidazolium (B1220033) cation and a variety of anions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency and acidity/basicity, make them attractive "green" alternatives to volatile organic solvents and conventional catalysts.[1] They can act as catalysts, co-catalysts, or reaction media, profoundly influencing reaction rates and selectivity.[2]
Performance Comparison in Key Organic Reactions
The efficacy of imidazolium-based ionic liquids as catalysts is best illustrated through direct comparison with established catalytic systems across a range of important organic reactions.
Esterification: A Greener Alternative to Mineral Acids
Esterification, a cornerstone of organic synthesis, is traditionally catalyzed by corrosive mineral acids like sulfuric acid (H₂SO₄). Imidazolium-based ionic liquids, particularly those with acidic functionalities, offer a recyclable and less hazardous alternative.
| Catalyst | Reaction | Substrates | Product Yield (%) | Reaction Time (h) | Reusability | Reference |
| [C₅C₁Im][NO₃] | Esterification | α-tocopherol, succinic anhydride (B1165640) | >95 | 3 | 4 cycles with minimal loss of activity | [3][4] |
| Sulfuric Acid (H₂SO₄) | Esterification | Oleic acid, Methanol | ~90 | 4 | Not readily reusable | [5] |
| Dicationic Imidazolium IL | Esterification | Carboxylic acids, Alcohols | High | Room Temp | Yes | [5] |
As the data indicates, imidazolium-based ILs can achieve comparable or even superior yields to sulfuric acid, often under milder conditions and with the significant advantage of reusability.[4][5] Dicationic imidazolium ILs have shown particularly high catalytic activity, attributed to their bifunctional nature.
Friedel-Crafts Alkylation: High Activity and Selectivity
Friedel-Crafts alkylation, a fundamental C-C bond-forming reaction, traditionally employs Lewis acids like aluminum chloride (AlCl₃), which are notoriously moisture-sensitive and generate significant waste. Imidazolium-based ionic liquids, especially those containing metal halides, have demonstrated high catalytic activity and selectivity in these reactions.[1][6]
| Catalyst | Reaction | Substrates | Product Yield (%) | Selectivity | Reusability | Reference |
| [Bmim]PF₆/AlCl₃ | Friedel-Crafts Alkylation | Benzene, 1-bromobutane | High | High | Yes | [6] |
| AlCl₃ | Friedel-Crafts Alkylation | Benzene, Alkyl Halides | Variable | Often leads to polyalkylation | Difficult to reuse | [1] |
| Aryl-imidazolium MILs | Friedel-Crafts Alkylation | p-xylene, benzyl (B1604629) chloride | >99 | >99% | 6 cycles with satisfactory activity | [1] |
Ionic liquids can be designed to have dual Brønsted-Lewis acidity, further enhancing their catalytic performance and allowing for solvent-free reaction conditions.[1] Their recyclability presents a significant improvement over traditional homogenous Lewis acid catalysts.[6]
Knoevenagel Condensation: Efficient Base Catalysis
The Knoevenagel condensation, another vital C-C bond-forming reaction, is typically catalyzed by weak bases like piperidine. Basic imidazolium-based ionic liquids have proven to be highly efficient catalysts for this transformation, often leading to higher yields in shorter reaction times.
| Catalyst | Reaction | Substrates | Product Yield (%) | Reaction Time | Reusability | Reference | |---|---|---|---|---|---| | [bnmim]OH | Knoevenagel Condensation | Hetero aryl aldehydes, active methylene (B1212753) compounds | 85-96 | 5-15 min | 4 cycles without significant loss of activity |[7] | | Piperidine | Knoevenagel Condensation | Aldehydes, active methylene compounds | Variable | Longer reaction times | Difficult to recover and reuse |[8] | | Basic Ionic Liquid | Knoevenagel Condensation | Aldehydes, ketones, active methylene compounds | High | 10-30 min | 5 cycles without loss of efficiency |[9] |
The use of basic ionic liquids can eliminate the need for volatile organic solvents and toxic catalysts, aligning with the principles of green chemistry.[7][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the reactions discussed.
General Procedure for Esterification of α-Tocopherol
A mixture of α-tocopherol (1 mmol), succinic anhydride (1.2 mmol), and the imidazolium-based ionic liquid (e.g., [C₅C₁Im][NO₃], 2 mL) is stirred in a reaction vessel at 80°C for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with a suitable organic solvent (e.g., hexane). The ionic liquid phase is then washed with the same solvent and dried under vacuum to be reused for subsequent reactions.[3][4]
General Procedure for Friedel-Crafts Alkylation
In a typical procedure, the aromatic substrate (e.g., benzene) and the alkylating agent (e.g., 1-bromobutane) are added to the imidazolium-based ionic liquid catalyst (e.g., [Bmim]PF₆ containing AlCl₃). The reaction mixture is stirred at room temperature for the specified time. After the reaction is complete, the product is separated from the ionic liquid phase by extraction with an organic solvent. The ionic liquid can be recovered and reused after appropriate work-up.[6]
General Procedure for Knoevenagel Condensation
An aldehyde (1 mmol) and an active methylene compound (1.1 mmol) are added to a catalytic amount of a basic imidazolium-based ionic liquid (e.g., [bnmim]OH). The mixture is stirred at room temperature for a short period (5-30 minutes). The reaction is monitored by TLC. After completion, the product can be isolated by simple filtration or extraction, and the ionic liquid can be recovered and reused.[7][9]
Mechanistic Insights and Signaling Pathways
Understanding the catalytic mechanism is key to optimizing reaction conditions and designing more efficient catalysts.
Catalytic Cycle of Esterification
In the esterification reaction catalyzed by acidic imidazolium-based ionic liquids, the imidazolium cation is believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Proposed catalytic cycle for esterification.
Mechanism of Friedel-Crafts Alkylation
In Friedel-Crafts alkylation, the imidazolium-based ionic liquid, often containing a Lewis acidic metal halide, facilitates the formation of a carbocation from the alkyl halide, which then undergoes electrophilic aromatic substitution.
Caption: Friedel-Crafts alkylation mechanism.
Mechanism of Knoevenagel Condensation
For the Knoevenagel condensation, the basic anion of the ionic liquid deprotonates the active methylene compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.
Caption: Knoevenagel condensation mechanism.
Conclusion
Imidazolium-based ionic liquids represent a significant advancement in the field of catalysis. Their tunable nature allows for the design of highly efficient and selective catalysts for a wide array of organic transformations. As demonstrated by the comparative data, they often surpass traditional catalysts in terms of yield, reaction conditions, and, most notably, reusability, making them a cornerstone of sustainable chemistry. For researchers and professionals in drug development and other scientific fields, the adoption of imidazolium-based ionic liquids as catalysts offers a pathway to greener, more efficient, and economically viable synthetic processes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 9. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
Validating the Inhibitory Effect of MeIm on PCSK9-LDLR Binding: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy and mechanism of novel inhibitors targeting the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Low-Density Lipoprotein Receptor (LDLR) interaction is critical. This guide provides a comprehensive comparison of MeIm, a peptidomimetic inhibitor, with other therapeutic alternatives. The information is supported by quantitative experimental data and detailed protocols for key validation assays.
Performance Comparison of PCSK9 Inhibitors
The inhibitory potential of this compound and its alternatives can be quantified by various parameters, including the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (KD). A lower value for these metrics typically indicates a more potent inhibitor.
| Inhibitor Class | Specific Inhibitor | IC50 (PCSK9-LDLR Binding) | KD (Binding Affinity to PCSK9) | EC50 (Cellular LDL Uptake) | Mechanism of Action |
| Peptidomimetic | This compound | 11.2 µM [1] | Not Reported | 6.04 µM [1] | Direct binding to PCSK9, inhibiting its interaction with LDLR. |
| Monoclonal Antibody | Evolocumab | 2.08 nM[2] | 8.0 pM[3] | Not Applicable | Binds to circulating PCSK9, preventing it from binding to LDLR.[4] |
| Monoclonal Antibody | Alirocumab | Not Reported | High Affinity (pM range implied) | Not Applicable | Binds to circulating PCSK9, preventing it from binding to LDLR.[5] |
| Small Interfering RNA (siRNA) | Inclisiran | Not Applicable | Not Applicable | ~50% reduction in LDL-C | Inhibits the synthesis of PCSK9 protein in the liver.[6] |
| Small Molecule | Compound 13 | 7.57 µM[7] | 2.50 µM[7] | Function restored | Direct disruption of the PCSK9-LDLR protein-protein interaction.[7] |
| Small Molecule | M12 | 0.91 µM[8] | Not Reported | Increased LDL uptake | Direct disruption of the PCSK9-LDLR protein-protein interaction.[8] |
| Small Molecule | M27 | 0.76 µM[8] | Not Reported | Not Reported | Direct disruption of the PCSK9-LDLR protein-protein interaction.[8] |
Experimental Protocols
Accurate validation of inhibitor performance relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for three key assays used to characterize inhibitors of the PCSK9-LDLR interaction.
PCSK9-LDLR Binding Inhibition ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR in a plate-based format.
Materials:
-
96-well microplate
-
Recombinant human LDLR ectodomain
-
Recombinant human PCSK9 (biotinylated)
-
Test inhibitor (e.g., this compound) and controls
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Assay buffer
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with 1-5 µg/mL of recombinant LDLR ectodomain in PBS overnight at 4°C.[9]
-
Washing: Wash the plate three times with PBS.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[9]
-
Washing: Wash the plate three times with PBS.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (this compound) and controls in assay buffer.
-
Binding Reaction: Add 50 µL of the diluted inhibitor and 50 µL of biotinylated PCSK9 (at a fixed concentration) to the wells. Incubate for 1-2 hours at 37°C.[9]
-
Washing: Wash the plate three times with PBS to remove unbound reagents.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.[9]
-
Washing: Wash the plate five times with PBS.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[10]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[10]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the binding affinity and kinetics (association and dissociation rates) of an inhibitor to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PCSK9
-
Test inhibitor (e.g., this compound)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Chip Preparation: Activate the surface of the sensor chip. Immobilize recombinant human PCSK9 onto the chip surface via amine coupling.[9]
-
System Priming: Prime the SPR system with running buffer.
-
Inhibitor Preparation: Prepare a series of concentrations of the test inhibitor (analyte) in running buffer.
-
Association: Inject the different concentrations of the inhibitor over the immobilized PCSK9 surface for a defined period to monitor the binding (association phase).[9]
-
Dissociation: Flow running buffer alone over the chip surface to monitor the release of the bound inhibitor (dissociation phase).[9]
-
Regeneration: Inject the regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next cycle.[9]
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
Cellular LDL Uptake Assay
This assay measures the functional effect of an inhibitor on the ability of cells to take up LDL, which is a downstream consequence of increased LDLR recycling.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9
-
Test inhibitor (e.g., this compound)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Serum Starvation: To upregulate LDLR expression, incubate the cells in serum-free medium for 16-24 hours.[11]
-
Treatment: Treat the cells with a fixed concentration of recombinant PCSK9 and varying concentrations of the test inhibitor for a predetermined period (e.g., 1-4 hours).[12]
-
LDL Uptake: Add fluorescently labeled LDL to the wells and incubate for 4 hours at 37°C to allow for cellular uptake.[12]
-
Washing: Wash the cells three times with PBS to remove any non-internalized fluorescent LDL.
-
Data Acquisition: Quantify the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
Data Analysis: Determine the increase in LDL uptake in the presence of the inhibitor compared to cells treated with PCSK9 alone. Calculate the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal increase in LDL uptake.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams illustrate the PCSK9-LDLR signaling pathway and the workflows for the described assays.
Caption: The PCSK9-LDLR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the PCSK9-LDLR binding inhibition ELISA.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Experimental workflow for the cellular LDL uptake assay.
References
- 1. Comparative quantitative systems pharmacology modeling of anti-PCSK9 therapeutic modalities in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Target‐Mediated Elimination on the Dose and Regimen of Evolocumab, a Human Monoclonal Antibody Against Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alirocumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 11. pure.uva.nl [pure.uva.nl]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of MeIm Mimetic and Evolocumab in Targeting the PCSK9-LDLR Pathway
In the landscape of cardiovascular disease therapeutics, the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal strategy for managing hypercholesterolemia. This guide provides a detailed comparison of the in vitro and in vivo efficacy of a novel imidazole-based peptidomimetic, herein referred to as MeIm mimetic (compound 7), and the well-established monoclonal antibody, Evolocumab. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of these two distinct therapeutic modalities.
Summary of Efficacy
The this compound mimetic demonstrates micromolar potency in disrupting the PCSK9-LDLR interaction and promoting LDL uptake by liver cells in vitro. In contrast, Evolocumab, a clinically approved therapeutic, exhibits significantly higher potency in vitro and has well-documented in vivo efficacy in reducing LDL cholesterol levels in animal models and human clinical trials. To date, published in vivo efficacy data for the this compound mimetic is not available.
Table 1: Comparison of In Vitro Efficacy
| Parameter | This compound Mimetic (Compound 7) | Evolocumab |
| Target | PCSK9-LDLR Protein-Protein Interaction | Human PCSK9 |
| Mechanism of Action | Competitive inhibitor of the PCSK9-LDLR interaction | Binds to free plasma PCSK9 and prevents its interaction with the LDLR |
| IC50 (PCSK9-LDLR Binding) | 11.2 µM[1] | Not directly comparable (monoclonal antibody) |
| EC50 (LDL Uptake) | 6.04 µM (in HepG2 cells)[1] | Not applicable |
| Binding Affinity (KD) | Not reported | ~15 pM (to human PCSK9) |
Table 2: Comparison of In Vivo Efficacy
| Parameter | This compound Mimetic (Compound 7) | Evolocumab |
| Animal Model | Data not available | Obese Zucker rats |
| Dosage and Administration | Data not available | 10 mg/kg, subcutaneous, every two weeks for 6 weeks[2] |
| Primary Efficacy Endpoint | Data not available | Reduction in plasma LDL cholesterol |
| Observed Efficacy | Data not available | ~63% reduction in plasma LDL levels compared to control[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for evaluating the efficacy of these PCSK9 inhibitors.
Caption: PCSK9-mediated LDLR degradation and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
This compound Mimetic (Compound 7) In Vitro Assays
1. PCSK9-LDLR Binding Assay (ELISA-based) [1]
-
Objective: To determine the concentration-dependent inhibitory effect of the this compound mimetic on the binding of PCSK9 to the LDLR.
-
Materials: Recombinant human PCSK9, recombinant human LDLR-AB domain, 96-well microplates, HRP-conjugated antibody, TMB substrate, this compound mimetic (compound 7).
-
Protocol:
-
96-well plates are coated with recombinant human LDLR-AB domain and incubated overnight.
-
Plates are washed and blocked to prevent non-specific binding.
-
A fixed concentration of recombinant human PCSK9 is pre-incubated with varying concentrations of the this compound mimetic.
-
The PCSK9-mimetic mixtures are added to the LDLR-coated wells and incubated.
-
Plates are washed, and a horseradish peroxidase (HRP)-conjugated antibody that detects bound PCSK9 is added.
-
After another incubation and washing step, a TMB substrate solution is added to the wells.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined from the dose-response curve.
-
2. LDL Uptake Assay in HepG2 Cells [1]
-
Objective: To assess the ability of the this compound mimetic to restore LDL uptake in human liver cells treated with PCSK9.
-
Materials: HepG2 cells, cell culture medium, recombinant human PCSK9, fluorescently labeled LDL (e.g., DiI-LDL), this compound mimetic (compound 7).
-
Protocol:
-
HepG2 cells are seeded in 96-well plates and cultured to confluency.
-
The cells are then treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of the this compound mimetic for a specified period.
-
Fluorescently labeled LDL is added to the cells and incubated to allow for uptake.
-
The cells are washed to remove extracellular fluorescent LDL.
-
The fluorescence intensity within the cells is measured using a plate reader or fluorescence microscopy.
-
The increase in LDL uptake is calculated relative to cells treated with PCSK9 alone, and the EC50 value is determined.
-
Evolocumab In Vivo Efficacy Assay
1. Animal Model of Hyperlipidemia [2]
-
Objective: To evaluate the effect of Evolocumab on plasma LDL cholesterol levels in a relevant animal model.
-
Animal Model: Obese Zucker rats, a model of metabolic syndrome and dyslipidemia.
-
Protocol:
-
Male obese Zucker rats are divided into a control group and a treatment group.
-
The treatment group receives subcutaneous injections of Evolocumab at a dose of 10 mg/kg every two weeks for a total of 6 weeks. The control group receives a vehicle control.
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Plasma is isolated, and the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are determined using standard enzymatic assays.
-
The percentage reduction in LDL cholesterol in the Evolocumab-treated group is calculated and compared to the control group.
-
Conclusion
The this compound mimetic represents an early-stage small molecule approach to PCSK9 inhibition, demonstrating proof-of-concept in vitro activity. Its micromolar potency suggests that further optimization would be necessary to compete with the high-potency monoclonal antibodies. Evolocumab, on the other hand, is a clinically validated therapeutic that exhibits potent inhibition of the PCSK9-LDLR interaction and significant, well-documented in vivo efficacy in reducing LDL cholesterol. The lack of available in vivo data for the this compound mimetic currently limits a direct comparison of its systemic efficacy with Evolocumab. Future studies on the pharmacokinetic properties and in vivo performance of the this compound mimetic will be crucial in determining its potential as a viable therapeutic alternative.
References
Cross-Validation of Anti-Cancer Efficacy: A Comparative Analysis of Melittin's Effect in Diverse Cell Lines
In the quest for novel and effective cancer therapeutics, researchers often investigate compounds with broad-spectrum anti-tumor properties. This guide provides a comparative analysis of the cytotoxic and signaling effects of Melittin, a promising candidate for the ambiguously termed "MeIm," across various cancer cell lines. Melittin, the principal active component of bee venom, has demonstrated significant anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2] This document summarizes key experimental data, details the methodologies used, and visualizes the underlying molecular pathways.
Data Presentation: Comparative Cytotoxicity of Melittin
The efficacy of Melittin has been evaluated across a range of cancer cell lines, with its cytotoxic effects quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of Melittin in various human cancer cell lines, providing a basis for comparing its potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (hours) | Assay Type | Reference |
| SUM159 | Triple-Negative Breast Cancer | 5.58 (as honeybee venom) | 4.24 | 24 | Cell Viability | |
| SKBR3 | HER2-Enriched Breast Cancer | 5.77 (as honeybee venom) | - | 24 | Cell Viability | [3] |
| HeLa | Cervical Cancer | 1.8 | ~0.63 | 12 | MTT Assay | [4] |
| D-17 | Osteosarcoma (Canine) | 1.91 | ~0.67 | 24 | MTT Assay | |
| UMR-106 | Osteosarcoma (Human) | 1.77 | ~0.62 | 24 | MTT Assay | [5] |
| MG-63 | Osteosarcoma (Human) | 2.34 | ~0.82 | 24 | MTT Assay | [5] |
| 143B | Osteosarcoma (Human) | ~2.5 | ~0.87 | Not Specified | Not Specified | [5] |
| AGS | Gastric Adenocarcinoma | 1.0 | ~0.35 | 12 | MTT Assay | [6] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not Specified | Dose-dependent cytotoxicity observed | 24 and 48 | MTT & Trypan Blue | [7] |
| K-562 | Chronic Myelogenous Leukemia | Not Specified | Dose-dependent cytotoxicity observed | 24 and 48 | MTT & Trypan Blue | [7] |
| LN18 | Glioblastoma | >7.5 | >2.6 | 72 | Not Specified | [8] |
| LN229 | Glioblastoma | ~3.5 | ~1.22 | 72 | Not Specified | [8] |
| MO3.13 | Glioblastoma | <2.5 | <0.87 | 72 | Not Specified | [8] |
Note: The conversion from µg/mL to µM for Melittin is approximated based on a molecular weight of ~2846.5 g/mol . Variations in experimental conditions can influence IC50 values.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Melittin (e.g., 0.25 to 8 µg/mL) and a vehicle control (e.g., PBS) for the desired incubation period (e.g., 6, 12, 24, or 48 hours).[6]
-
MTT Addition: Four hours before the end of the incubation, add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of Melittin that causes a 50% reduction in cell viability.
Western Blot Analysis of Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is widely used to analyze the expression levels and phosphorylation status of proteins in signaling pathways.
Protocol:
-
Cell Lysis: After treating cells with Melittin for the desired time, wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit to ensure equal loading of proteins for each sample.[10]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated Akt, total Akt, NF-κB, etc.) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[9]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[12]
Mandatory Visualizations
Signaling Pathways Modulated by Melittin
Melittin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis. The diagram below illustrates the inhibitory effects of Melittin on the PI3K/Akt/mTOR and NF-κB signaling pathways.
References
- 1. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers | MDPI [mdpi.com]
- 2. Melittin-Based Nanoparticles for Cancer Therapy: Mechanisms, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melittin inhibits proliferation, migration, and invasion in osteosarcoma cell lines using 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bccr.tums.ac.ir [bccr.tums.ac.ir]
- 7. Melittin—A Natural Peptide from Bee Venom Which Induces Apoptosis in Human Leukaemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Melittin - the main component of bee venom: a promising therapeutic agent for neuroprotection through keap1/Nrf2/HO-1 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Disposal of Methylimidazole Isomers: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of methylimidazole (MeIm), a term that commonly refers to two isomers: 1-methylimidazole (B24206) and 2-methylimidazole (B133640). Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle methylimidazole in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors or dust.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) for Methylimidazole Disposal |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol for Methylimidazole
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of both 1-methylimidazole and 2-methylimidazole waste. Given their different hazard profiles, it is crucial to never mix these two isomers in the same waste container.
Step 1: Waste Segregation
Proper segregation is the foundational step in compliant waste management.
-
Solid Methylimidazole Waste: Unused or expired solids, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated disposable materials should be collected in a designated hazardous solid waste container.[3]
-
Liquid Methylimidazole Waste: Solutions containing either 1-methylimidazole or 2-methylimidazole must be collected in separate, clearly labeled hazardous liquid waste containers.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled.
-
The label must include the words "Hazardous Waste."
-
The full chemical name ("1-Methylimidazole" or "2-Methylimidazole") and concentration must be clearly written.
-
The primary hazards associated with the chemical must be indicated (e.g., "Corrosive," "Toxic," "Harmful if Swallowed").[1][4]
-
The date of waste accumulation should be recorded.
Step 3: Waste Storage
Proper storage of methylimidazole waste is crucial to prevent accidents and ensure regulatory compliance.
-
Waste containers must be kept tightly closed except when adding waste.[1]
-
Store waste in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[3]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to dispose of methylimidazole waste down the drain or in the regular trash.[5]
Step 5: Decontamination of Reusable Glassware
Properly decontaminate any reusable glassware that has come into contact with methylimidazole.
-
Triple Rinse: Reusable glassware should be decontaminated by rinsing it three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from these washes is considered hazardous waste and must be collected and disposed of as liquid hazardous waste.
Step 6: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6]
-
Large Spills: For large spills, contact your institution's EHS department immediately.
-
Cleanup: Collect the absorbent material and spilled chemical into a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Experimental Protocols
While this document focuses on disposal, any experiment involving methylimidazole should be preceded by a thorough review of its Safety Data Sheet (SDS) and the development of a detailed experimental protocol that includes safety precautions and waste disposal plans.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for methylimidazole, the following diagram illustrates the logical workflow.
Caption: Logical workflow for the proper disposal of methylimidazole waste.
References
Essential Safety Protocols for Handling 1-Methylimidazole (MeIm)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling 1-Methylimidazole (MeIm), a compound that presents several health hazards. Adherence to strict personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to mitigate risks. This compound is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage[1][2][3]. It is also a combustible liquid and is suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment.
| PPE Category | Specifications | Citations |
| Eye/Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a high potential for splashing. | [1][4][5][6] |
| Hand Protection | Wear protective gloves resistant to the product, such as PVC or butyl rubber. It is crucial to check the integrity and impermeability of the gloves before each use. | [1][2][4] |
| Skin & Body Protection | A lab coat or protective workwear is required. For tasks with a higher risk of exposure, a chemical-resistant suit may be necessary. Contaminated clothing must be removed immediately and washed before reuse. | [1][6][7] |
| Respiratory Protection | Respiratory protection is necessary when there is a potential for the generation of vapors or aerosols. In poorly ventilated areas, a respirator with an organic vapor filter (Type A) is recommended. For situations where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | [1][5] |
Experimental Protocol: Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are essential to prevent and respond to incidents involving this compound.
Standard Handling Procedure:
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]
-
Inhalation Prevention: Do not inhale any mist, vapors, or spray from the substance.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound. Do not eat, drink, or smoke in the designated work area.[1][2]
Emergency First-Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with a gentle flow of water for 15-30 minutes. Seek immediate medical attention.[1][2][8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[1][4]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Contact a poison control center or seek immediate medical attention.[1][2][3]
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Protect: Don the appropriate PPE before attempting to clean the spill.[8]
-
Contain: Cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[1]
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for proper disposal.[1][5]
-
Decontaminate: Wash the spill area thoroughly with water once the material has been collected.[1]
Waste Disposal:
-
All waste, including the spilled material and any contaminated items, must be disposed of through an approved hazardous waste disposal facility.
-
Do not allow this compound or its containers to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of 1-Methylimidazole, from initial preparation to final disposal.
Caption: Workflow for the safe handling of 1-Methylimidazole (this compound).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
